molecular formula C34H23F10NO3 B1191595 BMS-795311

BMS-795311

Cat. No.: B1191595
M. Wt: 683.54603
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.

Properties

Molecular Formula

C34H23F10NO3

Molecular Weight

683.54603

Appearance

Solid powder

Synonyms

BMS-795311;  BMS 795311;  BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide

Origin of Product

United States

Foundational & Exploratory

Foreword: A Modern Perspective on a Complex Target

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of BMS-795311 on Cholesteryl Ester Transfer Protein (CETP)

The journey of Cholesteryl Ester Transfer Protein (CETP) inhibitors is a compelling narrative in modern pharmacology, marked by immense initial promise, high-profile clinical setbacks, and a continuously evolving scientific understanding. Initially heralded as the next frontier in cardiovascular medicine for their profound ability to raise high-density lipoprotein cholesterol (HDL-C), the class has challenged the very foundations of the "good cholesterol" hypothesis. The failures of early compounds like torcetrapib, due to off-target toxicities, and later agents like evacetrapib, which failed to reduce cardiovascular events despite impressive lipid modifications, have forced the scientific community to look beyond simple HDL-C elevation.[1][2][3] The focus has now shifted towards the significant, and perhaps more clinically relevant, effects of these inhibitors on lowering atherogenic apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein (LDL).[4][5]

It is within this complex and nuanced landscape that BMS-795311, a potent, orally bioavailable small molecule developed by Bristol-Myers Squibb, emerged.[6] While its clinical development has not been a central public focus in recent years, its properties as a powerful research tool and an exemplar of its class make it a subject of significant technical interest.[7][8] This guide provides a deep, mechanistic dive into the interaction of BMS-795311 with CETP, designed for researchers, scientists, and drug development professionals. We will deconstruct the molecular interactions, explore the downstream effects on lipid metabolism, and detail the experimental methodologies used to characterize such an agent, offering not just protocols, but the strategic rationale behind them.

Section 1: The Molecular Target: Cholesteryl Ester Transfer Protein (CETP)

The Structure and Critical Function of CETP

CETP is a hydrophobic glycoprotein of approximately 53 kDa that circulates in the plasma, primarily bound to HDL particles.[4][9] Its primary function is to facilitate the transfer of neutral lipids, mainly cholesteryl esters (CE) and triglycerides (TG), among lipoproteins.[10] Specifically, CETP orchestrates the exchange of CEs from HDL particles to ApoB-containing lipoproteins (VLDL and LDL) in return for TGs.[11] This constant remodeling has profound effects on the plasma lipidome: it depletes HDL of its cholesterol core while enriching the atherogenic VLDL and LDL particles.

Structurally, CETP is uniquely adapted for this role. It possesses a long, banana-shaped conformation featuring a hydrophobic tunnel that spans the length of the molecule.[12] This tunnel is the conduit for lipid transfer. The protein's concave surface is thought to interact with the curved surface of lipoprotein particles, allowing the tunnel's openings to dock and facilitate the entry and exit of lipid molecules.[4]

cluster_0 Reverse Cholesterol Transport (RCT) & CETP Action cluster_1 Physiological Consequence HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP Cholesteryl Esters (CE) HDL_low Lower HDL-C (TG-enriched, CE-depleted) HDL->HDL_low ApoB_LP VLDL / LDL (ApoB-Lipoproteins) ApoB_LP->CETP Triglycerides (TG) LDL_high Higher LDL-C (CE-enriched, atherogenic) ApoB_LP->LDL_high CETP->HDL Triglycerides (TG) CETP->ApoB_LP Cholesteryl Esters (CE) cluster_0 Uninhibited CETP cluster_1 Inhibited CETP CETP_active N-terminus Hydrophobic Tunnel C-terminus TG TG CETP_active:f1->TG Exits CE CE CE->CETP_active:f1 Enters CETP_inhibited N-terminus Tunnel Blocked C-terminus BMS BMS-795311 BMS->CETP_inhibited:f1 Binds & Occludes Start Prepare Reagents (CETP, Donor/Acceptor Particles, BMS-795311) Plate Dispense Reagents into 96-well Plate Start->Plate Incubate Incubate at 37°C (Allows for Lipid Transfer) Plate->Incubate Read Read Fluorescence (Measure Signal Increase) Incubate->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze End Potency Determined Analyze->End

Sources

An In-Depth Technical Guide to the Therapeutic Potential of BMS-794833: A Dual MET/VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An important clarification regarding the subject of this guide: Initial research on "BMS-795311" indicates that this compound is a cholesteryl ester transfer protein (CETP) inhibitor, a class of molecules investigated for their potential to modulate cholesterol levels. Given the framing of your request for a technical guide for oncology researchers, it is highly probable that a different compound was intended. Several Bristol Myers Squibb (BMS) compounds with similar numerical designations are potent anti-cancer agents. To provide a relevant and valuable resource, this guide will focus on BMS-794833 , a well-documented, potent, and orally bioavailable dual inhibitor of the MET and VEGFR2 receptor tyrosine kinases, which are critical targets in oncology.

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The concurrent inhibition of critical oncogenic signaling pathways represents a promising strategy in cancer therapy. BMS-794833 has emerged as a potent, ATP-competitive inhibitor of both the MET and VEGFR2 receptor tyrosine kinases.[1] Dysregulation of the MET pathway is implicated in tumor growth, invasion, and metastasis, while the VEGFR2 pathway is a cornerstone of tumor angiogenesis. By targeting these two pathways simultaneously, BMS-794833 offers the potential to exert a multi-faceted anti-tumor effect, addressing both the cancer cells directly and the tumor microenvironment that supports their growth. This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical potential of BMS-794833, offering valuable insights for the scientific community.

The Rationale for Dual MET/VEGFR2 Inhibition in Oncology

The MET receptor, also known as the hepatocyte growth factor (HGF) receptor, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key players in tumorigenesis.

  • The MET Signaling Axis: The MET receptor is crucial for embryonic development and tissue repair.[2] However, in numerous cancers, aberrant MET signaling, driven by gene amplification, mutation, or overexpression, promotes an aggressive "invasive growth" program. This program encompasses enhanced cell proliferation, survival, motility, and invasion, contributing significantly to metastatic progression.[2] Preclinical studies have demonstrated that targeting the HGF/MET pathway can be effective in tumors with these specific genomic alterations.[3]

  • The VEGFR2 Signaling Axis: VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[4] This process is essential for tumors to grow beyond a certain size, as it provides the necessary oxygen and nutrients.[4] Inhibition of VEGFR2 signaling can therefore stifle tumor growth by cutting off its blood supply.[4]

The rationale for dual inhibition stems from the intricate interplay between these two pathways. MET activation can upregulate the expression of VEGF, a key ligand for VEGFR2, thereby promoting angiogenesis. Conversely, the hypoxic tumor microenvironment created by rapid cancer cell proliferation can also induce the expression of both MET and HGF. This creates a feedback loop that drives tumor progression. A dual inhibitor like BMS-794833 is designed to break this vicious cycle.

Mechanism of Action of BMS-794833

BMS-794833 functions as a small molecule inhibitor that competitively binds to the ATP-binding pocket of the MET and VEGFR2 kinases.[1] This prevents the phosphorylation and subsequent activation of these receptors, thereby blocking their downstream signaling cascades.

Figure 1: Dual Inhibition of MET and VEGFR2 Signaling by BMS-794833.

Preclinical Profile of BMS-794833

The preclinical evaluation of BMS-794833 has demonstrated its potent and selective inhibitory activity against its target kinases.

In Vitro Kinase Inhibition

Biochemical assays are fundamental in determining the potency of a kinase inhibitor. The IC50, or half-maximal inhibitory concentration, is a key metric derived from these assays.

Kinase TargetIC50 (nM)
MET1.7
VEGFR215
Ron<3
Axl<3
Flt3<3
Table 1: In Vitro Inhibitory Activity of BMS-794833 against various kinases.[1]

The data in Table 1 highlights the potent inhibition of MET and VEGFR2 by BMS-794833, with notable activity against other related kinases like Ron, Axl, and Flt3.[1] This polypharmacology may contribute to its overall anti-tumor efficacy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

The following protocol outlines a typical methodology for determining the IC50 of an inhibitor like BMS-794833 against a target kinase.

Objective: To quantify the concentration-dependent inhibition of MET or VEGFR2 kinase activity by BMS-794833.

Materials:

  • Recombinant human MET or VEGFR2 kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • BMS-794833 (serially diluted)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of BMS-794833 in assay buffer. Prepare a solution containing the kinase and its substrate peptide.

  • Kinase Reaction: a. In a 384-well plate, add the BMS-794833 dilutions to the appropriate wells. b. Add the kinase/substrate solution to all wells. c. Initiate the kinase reaction by adding ATP to all wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent. b. Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: a. Plot the kinase activity against the logarithm of the BMS-794833 concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow start Start prep Prepare Serial Dilutions of BMS-794833 start->prep plate Plate Inhibitor and Kinase/Substrate Mixture prep->plate mix Prepare Kinase/Substrate Mixture mix->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at Room Temperature initiate->incubate detect Add Detection Reagent and Measure Signal incubate->detect analyze Plot Dose-Response Curve and Calculate IC50 detect->analyze end End analyze->end

Figure 2: Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Clinical Development and Therapeutic Potential

BMS-794833 has been investigated in early-phase clinical trials to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Potential Therapeutic Applications

Given its dual mechanism of action, BMS-794833 holds therapeutic potential in a variety of cancers where MET and/or VEGFR2 signaling are key drivers of the disease. These include, but are not limited to:

  • Non-Small Cell Lung Cancer (NSCLC): Particularly in patients with MET exon 14 skipping mutations or MET amplification.[3]

  • Glioblastoma (GBM): A highly aggressive brain tumor where both MET and VEGFR2 are often overexpressed.[5][6]

  • Papillary Renal Cell Carcinoma (PRCC): A subset of kidney cancer characterized by frequent MET mutations or amplifications.[7]

  • Gastric Cancer: Where both MET and VEGFR2 have been implicated in tumor progression and angiogenesis.[4]

Representative Clinical Trial Design (Hypothetical Phase I/II)

Title: A Phase I/II Study of BMS-794833 in Patients with Advanced Solid Tumors with MET or VEGFR2 Pathway Alterations.

Primary Objectives:

  • Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of BMS-794833.

  • Phase II: To evaluate the overall response rate (ORR) in specific tumor cohorts.

Key Eligibility Criteria:

  • Histologically confirmed advanced or metastatic solid tumor.

  • Documented evidence of a MET gene alteration (e.g., amplification, mutation) or high VEGFR2 expression.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

Study Design:

  • Phase I (Dose Escalation): Patients receive escalating doses of BMS-794833 in a standard 3+3 design to identify dose-limiting toxicities (DLTs).

  • Phase II (Cohort Expansion): Patients are enrolled into specific tumor-type cohorts (e.g., NSCLC, GBM) and treated at the RP2D.

Assessments:

  • Safety: Monitored via adverse event reporting (CTCAE criteria).

  • Efficacy: Tumor responses are assessed every 8 weeks using RECIST criteria.

  • Pharmacokinetics: Plasma samples are collected to determine the drug's absorption, distribution, metabolism, and excretion.

  • Pharmacodynamics: Tumor biopsies may be collected to assess target inhibition.

Future Directions and Expert Perspectives

The development of dual inhibitors like BMS-794833 underscores a critical shift in oncology towards more targeted and multi-faceted therapeutic approaches. The success of such agents will likely depend on the robust identification of predictive biomarkers. For BMS-794833, this would involve screening patients for MET gene alterations or high VEGFR2 expression to enrich the trial population with those most likely to respond.

Furthermore, the potential for combination therapies is a promising avenue for future research. Combining BMS-794833 with other targeted agents or with immunotherapy could lead to synergistic anti-tumor effects and overcome mechanisms of resistance. For instance, in EGFR-mutant NSCLC that has developed resistance via MET amplification, a combination of an EGFR inhibitor and a MET inhibitor like BMS-794833 could be a rational approach.[8]

References

  • Bristol Myers Squibb. (n.d.). BMS Medical. Retrieved February 3, 2026, from [Link]

  • Bristol Myers Squibb. (n.d.). Non-Small Cell Lung Cancer. BMS Clinical Trials. Retrieved February 3, 2026, from [Link]

  • Choueiri, T. K., et al. (2013). Phase II and biomarker study of the dual MET/VEGFR2 inhibitor foretinib in patients with papillary renal cell carcinoma. Journal of Clinical Oncology, 31(2), 181–186. [Link]

  • Di Maio, M., et al. (2021). A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. Translational Lung Cancer Research, 10(3), 1534–1549. [Link]

  • Loges, S., et al. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 2(10), 98. [Link]

  • Mass General Brigham. (2024, March 13). Preliminary Clinical Trial Results Show 'Dramatic and Rapid' Regression of Glioblastoma after Next Generation CAR-T Therapy. Retrieved February 3, 2026, from [Link]

  • Moccia, M., et al. (2020). Integrative Subtype Discovery in Glioblastoma Using iCluster. PLOS One, 15(3), e0229712. [Link]

  • OncLive. (2021, June 23). MET Inhibitors Find Their Niche in NSCLC. Retrieved February 3, 2026, from [Link]

  • Patel, M. R., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. British Journal of Cancer, 118(8), 1069–1076. [Link]

  • Stella, M. C., et al. (2021). The MET Oncogene: An Update on Targeting Strategies. International Journal of Molecular Sciences, 22(16), 8563. [Link]

  • The Balancing Act. (2020, October 12). Behind the Mystery: Glioblastoma (GBM). YouTube. [Link]

  • Varkaris, A., et al. (2020). Integrated regulatory models for inference of subtype-specific susceptibilities in glioblastoma. Molecular Systems Biology, 16(9), e9506. [Link]

Sources

The Discovery and Chemical Synthesis of a Pan-Raf Kinase Inhibitor: A Technical Guide to XL281 (BMS-908662)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Evolution of this Guide: Initial research into "BMS-795311" as a dual B-Raf and C-Raf inhibitor revealed a discrepancy in its primary therapeutic target. Publicly available data and chemical supplier information consistently identify BMS-795311 as a Cholesteryl Ester Transfer Protein (CETP) inhibitor. Recognizing the audience's core interest in Bristol-Myers Squibb's research into Raf kinase inhibition, this guide has been pivoted to focus on a well-documented pan-Raf inhibitor from their portfolio: XL281 (also known as BMS-908662) . This compound provides a scientifically robust example of the discovery and synthesis of a potent inhibitor of the Raf signaling pathway.

Introduction: The Rationale for Pan-Raf Inhibition

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in cellular growth, differentiation, and survival.[1] Hyperactivation of this pathway, often through mutations in the BRAF gene (most notably the V600E mutation), is a key driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and papillary thyroid cancer.[2][3]

While first-generation BRAF inhibitors demonstrated clinical efficacy, their targeted nature led to the emergence of resistance mechanisms, often involving the paradoxical activation of CRAF.[4] This underscored the need for inhibitors that could target multiple Raf isoforms (A-Raf, B-Raf, and C-Raf), so-called "pan-Raf inhibitors," to provide a more durable and broader therapeutic effect. XL281 (BMS-908662) emerged from this strategic pursuit.[3]

The Discovery of XL281 (BMS-908662): A Journey in Medicinal Chemistry

The development of XL281 was a multi-faceted process rooted in structure-activity relationship (SAR) studies and a deep understanding of the Raf kinase active site. The goal was to design a potent, selective, and orally bioavailable inhibitor of both wild-type and mutant Raf kinases.

Lead Identification and Optimization

The discovery of XL281 likely began with high-throughput screening of Bristol-Myers Squibb's compound libraries to identify initial "hit" compounds with inhibitory activity against Raf kinases. These initial hits would have then undergone extensive medicinal chemistry optimization. The core chemical scaffold of XL281, a substituted benzimidazole, is a common motif in kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

The optimization process would have focused on modifying various regions of the lead compound to improve potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is central to modern drug discovery.

Structure-Activity Relationship (SAR)

While the specific SAR data for the XL281 discovery program is proprietary, we can infer key relationships from its chemical structure. The molecule can be deconstructed into several key fragments, each contributing to its overall activity. The central benzimidazole core likely engages with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The substituted phenyl rings and the carbamate moiety would have been systematically varied to optimize interactions with other regions of the active site and to fine-tune properties like solubility and cell permeability.

Mechanism of Action: Engaging the Raf Kinase

XL281 is an orally active, small-molecule inhibitor of RAF kinases.[5] It exerts its therapeutic effect by competitively binding to the ATP-binding pocket of A-Raf, B-Raf, and C-Raf, thereby preventing the phosphorylation and activation of MEK, the downstream target of Raf. This leads to the inhibition of the entire MAPK signaling cascade, resulting in reduced tumor cell proliferation.[1]

Below is a diagram illustrating the mechanism of action of XL281 within the MAPK signaling pathway.

MAPK_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf (A, B, C) Raf (A, B, C) Ras->Raf (A, B, C) MEK MEK Raf (A, B, C)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival XL281 (BMS-908662) XL281 (BMS-908662) XL281 (BMS-908662)->Raf (A, B, C) Inhibition

Caption: Inhibition of the MAPK pathway by XL281 (BMS-908662).

Chemical Synthesis of XL281 (BMS-908662)

The chemical synthesis of XL281 involves a multi-step process, likely starting from commercially available building blocks. While the exact process used by Bristol-Myers Squibb is proprietary, a plausible synthetic route can be constructed based on its structure and known organic chemistry reactions. The following is a representative, step-by-step methodology.

Overall Synthetic Strategy

The synthesis can be envisioned as the convergent assembly of two key fragments: a substituted isoindolinone core and a benzimidazole carbamate side chain.

XL281_Synthesis_Strategy cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Starting Material A1 Starting Material A1 Intermediate A2 Intermediate A2 Starting Material A1->Intermediate A2 Substituted Isoindolinone Substituted Isoindolinone Intermediate A2->Substituted Isoindolinone XL281 (BMS-908662) XL281 (BMS-908662) Substituted Isoindolinone->XL281 (BMS-908662) Coupling Starting Material B1 Starting Material B1 Intermediate B2 Intermediate B2 Starting Material B1->Intermediate B2 Benzimidazole Carbamate Benzimidazole Carbamate Intermediate B2->Benzimidazole Carbamate Benzimidazole Carbamate->XL281 (BMS-908662)

Caption: Convergent synthetic strategy for XL281.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the Substituted Isoindolinone Core

  • Reaction: A substituted phthalic anhydride is reacted with a substituted aniline in a suitable solvent such as acetic acid.

  • Rationale: This condensation reaction forms the isoindolinone ring system. The choice of substituents on both the phthalic anhydride and the aniline is crucial for the final structure of XL281.

  • Procedure:

    • To a solution of 4-bromo-2-methylaniline in glacial acetic acid, add 2-formylbenzoic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to yield the isoindolinone intermediate.

Step 2: Synthesis of the Benzimidazole Carbamate Side Chain

  • Reaction: A substituted phenylenediamine is reacted with a source of the carbamate group, such as methyl chloroformate, in the presence of a base.

  • Rationale: This reaction forms the benzimidazole ring and attaches the carbamate functional group.

  • Procedure:

    • Dissolve 4-amino-3-nitrophenylamine in a suitable solvent like dichloromethane.

    • Add a base, such as triethylamine, followed by the dropwise addition of methyl chloroformate at 0°C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the carbamate intermediate.

    • The nitro group is then reduced to an amine, and the benzimidazole ring is formed through cyclization.

Step 3: Coupling and Final Synthesis of XL281

  • Reaction: The substituted isoindolinone from Step 1 is coupled with the benzimidazole carbamate from Step 2, likely via a palladium-catalyzed cross-coupling reaction such as a Buchwald-Hartwig amination.

  • Rationale: This is the key bond-forming step that joins the two major fragments of the molecule.

  • Procedure:

    • To a reaction vessel, add the isoindolinone intermediate, the benzimidazole carbamate, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

    • Add a suitable anhydrous solvent, such as dioxane, and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for 18-24 hours.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through celite.

    • Purify the crude product by column chromatography to obtain XL281.

Preclinical and Clinical Data Summary

XL281 has been evaluated in both preclinical models and early-phase clinical trials.

In Vitro Potency

The inhibitory activity of XL281 against key Raf kinases is summarized in the table below.

Kinase TargetIC50 (nM)
C-Raf2.6[6]
B-Raf4.5[6]
B-Raf (V600E)6[6]
Clinical Evaluation

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of XL281 in patients with advanced solid tumors.[2][3] These studies established the maximum tolerated dose (MTD) and demonstrated evidence of target engagement through the analysis of tumor biopsies, which showed a decrease in the phosphorylation of MEK and ERK.[2] While some patients experienced partial responses and clinical benefit, further development has focused on combination therapies.[6][7]

Conclusion

XL281 (BMS-908662) represents a significant effort in the development of pan-Raf inhibitors to overcome the limitations of first-generation BRAF-selective drugs. Its discovery was guided by a deep understanding of the MAPK pathway and the principles of medicinal chemistry. The synthetic route, while complex, is achievable through modern organic chemistry techniques. Although its journey as a monotherapy has been challenging, XL281 remains an important tool for understanding Raf biology and a potential component of future combination cancer therapies.

References

  • Definition of Raf kinase inhibitor XL281 - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved February 3, 2026, from [Link]

  • Dickson, M. A., Gordon, M. S., Edelman, G., et al. (2015). Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors.
  • On the development of B-Raf inhibitors acting through innovative mechanisms - PMC - NIH. (2022, February 25). Retrieved February 3, 2026, from [Link]

  • A phase I study of XL281, a selective oral RAF kinase inhibitor, in patients (Pts) with advanced solid tumors - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

BMS-795311: A Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor and its Prospective Role in Enhancing Reverse Cholesterol Transport

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The management of dyslipidemia to reduce cardiovascular disease risk has traditionally focused on lowering low-density lipoprotein cholesterol (LDL-C). However, a significant residual risk remains, spurring interest in therapeutic strategies that target other components of lipid metabolism. One such strategy is the enhancement of reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. A key player in this pathway is the cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP has emerged as a promising approach to raise HDL-C levels and potentially enhance RCT.

This technical guide provides a comprehensive overview of BMS-795311, a potent and orally bioavailable CETP inhibitor. While specific quantitative preclinical and clinical data for BMS-795311 are not extensively published, this document synthesizes the available information, including its high potency and favorable preclinical safety profile, and places it within the broader context of CETP inhibition. We delve into the intricate mechanisms of RCT and the pivotal role of CETP, providing a strong rationale for the therapeutic targeting of this protein.

Furthermore, this guide serves as a practical resource for researchers, offering detailed, step-by-step protocols for key in vitro and in vivo assays essential for evaluating the efficacy of CETP inhibitors like BMS-795311. These methodologies are presented with an emphasis on experimental design and data interpretation, empowering research and drug development professionals to rigorously assess the impact of such compounds on RCT. By combining a thorough scientific review with actionable experimental guidance, this document aims to facilitate further investigation into the therapeutic potential of BMS-795311 and other CETP inhibitors in the fight against cardiovascular disease.

Part 1: The Landscape of Reverse Cholesterol Transport and CETP Inhibition

The Critical Role of Reverse Cholesterol Transport in Cardiovascular Health

Reverse cholesterol transport (RCT) is a multi-step physiological process that facilitates the removal of excess cholesterol from peripheral tissues, including lipid-laden macrophages in atherosclerotic plaques, and its delivery to the liver for excretion from the body.[1] This pathway is considered a primary anti-atherogenic mechanism, and its efficiency is a key determinant of cardiovascular health. The major lipoprotein particle involved in RCT is high-density lipoprotein (HDL).[1]

The initial and rate-limiting step of RCT is the efflux of free cholesterol from peripheral cells to an acceptor particle, primarily lipid-poor apolipoprotein A-I (apoA-I) or nascent HDL particles.[2] This process is mediated by the ATP-binding cassette transporter A1 (ABCA1).[2] Once on the HDL particle, the free cholesterol is esterified by lecithin-cholesterol acyltransferase (LCAT), forming cholesteryl esters and leading to the maturation of the HDL particle.[3] These mature HDL particles can then be cleared from circulation by the liver via the scavenger receptor class B type I (SR-BI), or their cholesteryl ester cargo can be transferred to other lipoproteins.[3]

CETP: A Pivotal Modulator of HDL and LDL Metabolism

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that plays a crucial role in the remodeling of lipoproteins.[4] It facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[4] This action has a dual effect on the lipoprotein profile: it decreases the cholesteryl ester content of HDL, leading to smaller, lipid-poor HDL particles that are more readily cleared from circulation, and it enriches LDL particles with cholesteryl esters, contributing to a more atherogenic lipoprotein profile.

The net effect of CETP activity is a reduction in HDL-C levels and an increase in LDL-C levels, a profile strongly associated with an elevated risk of atherosclerotic cardiovascular disease.[4] Genetic deficiency of CETP in humans is associated with markedly elevated HDL-C levels and a reduced incidence of coronary heart disease, providing a strong rationale for the pharmacological inhibition of CETP as a therapeutic strategy.

The Rationale for CETP Inhibition: A Therapeutic Strategy

The primary rationale for developing CETP inhibitors is to mimic the cardioprotective phenotype observed in individuals with genetic CETP deficiency. By blocking the transfer of cholesteryl esters from HDL to LDL, CETP inhibitors are expected to increase HDL-C levels and decrease LDL-C levels.[4] This modulation of the lipoprotein profile is hypothesized to enhance the net flux of cholesterol from the periphery to the liver for excretion, thereby augmenting the anti-atherogenic effects of the RCT pathway.

The development of CETP inhibitors has been a long and challenging journey, with several compounds failing in late-stage clinical trials due to off-target toxicities or a lack of efficacy in reducing cardiovascular events.[5] However, these trials have also provided valuable insights into the complex relationship between CETP inhibition, lipoprotein metabolism, and cardiovascular outcomes, paving the way for the development of newer, more potent, and safer inhibitors.

Part 2: BMS-795311: A Potent and Selective CETP Inhibitor

Chemical Profile and Potency

BMS-795311, chemically known as N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide, is a potent, orally bioavailable small molecule inhibitor of CETP.[6] In an enzyme-based scintillation proximity assay, BMS-795311 demonstrated a high inhibitory potency with an IC50 of 4 nM.[6]

Preclinical Evidence of Efficacy and Safety

Preclinical studies have provided evidence for the efficacy and safety of BMS-795311. In human CETP/apoB-100 dual transgenic mice, a model that mimics the human lipoprotein profile, an oral dose of 1 mg/kg of BMS-795311 resulted in maximal inhibition of cholesteryl ester transfer activity.[6]

Furthermore, in moderately-fat fed hamsters, another animal model with a human-like lipoprotein profile, BMS-795311 was shown to increase HDL cholesterol content and size to a degree comparable to the first-generation CETP inhibitor, torcetrapib.[6] Crucially, unlike torcetrapib, which was associated with off-target effects leading to an increase in blood pressure, BMS-795311 did not exhibit this liability in rat telemetry studies.[6] Additionally, it did not induce an increase in aldosterone synthase (CYP11B2) in H295R cells, further supporting its favorable safety profile.[6] These promising preclinical findings positioned BMS-795311 for advancement into further preclinical safety studies.[6]

The Evolving Landscape of CETP Inhibitors

The development of CETP inhibitors has been marked by both significant setbacks and persistent scientific interest. The failure of early compounds like torcetrapib, due to off-target adverse effects, and others like dalcetrapib and evacetrapib, due to a lack of significant clinical benefit, has underscored the complexities of this therapeutic class.[5][7] More recently, anacetrapib showed a modest reduction in major coronary events, though its development was also discontinued.[8] These experiences have highlighted the importance of not only potency but also selectivity and a clean safety profile for any new CETP inhibitor. The preclinical profile of BMS-795311, demonstrating high potency without the off-target effects of earlier compounds, suggests it represents a more refined approach within this class of drugs.

Part 3: Methodologies for Evaluating the Impact of BMS-795311 on Reverse Cholesterol Transport

A rigorous evaluation of a CETP inhibitor's role in RCT requires a multi-faceted approach, combining in vitro assays to determine direct inhibitory activity and effects on cellular cholesterol efflux with in vivo studies to assess the overall impact on the integrated pathway.

In Vitro Assessment of CETP Inhibition and Cholesterol Efflux

3.1.1. Detailed Protocol: CETP Activity Assay

This assay quantifies the ability of a compound to inhibit the transfer of a fluorescently labeled neutral lipid from a donor to an acceptor particle, mediated by CETP.

  • Principle: A self-quenched fluorescent neutral lipid is incorporated into a donor particle. In the presence of active CETP, this lipid is transferred to an acceptor particle, resulting in an increase in fluorescence intensity. The degree of inhibition by a test compound is measured by the reduction in this fluorescence signal.

  • Materials:

    • CETP Activity Assay Kit (e.g., from a commercial supplier) containing:

      • Donor Particle solution

      • Acceptor Particle solution

      • CETP Assay Buffer

    • Test compound (BMS-795311) dissolved in an appropriate solvent (e.g., DMSO)

    • Human plasma or purified human CETP

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader (Excitation/Emission ~485/515 nm)

    • Microplate incubator

  • Step-by-Step Methodology:

    • Prepare serial dilutions of BMS-795311 in CETP Assay Buffer.

    • In a 96-well plate, add the following to each well:

      • 4 µL of Donor Particle solution

      • 4 µL of Acceptor Particle solution

      • Varying concentrations of BMS-795311 or vehicle control

      • Human plasma (e.g., 0.2–0.8 µL of undiluted plasma) or purified CETP

      • Adjust the final volume to 200 µL with CETP Assay Buffer.

    • Include a "no CETP" control well containing all components except the CETP source.

    • Seal the plate and incubate for a specified time (e.g., 3 hours) at 37°C. Ensure a humidified environment to prevent evaporation.

    • Measure the fluorescence intensity at the appropriate wavelengths.

    • Calculate the percent inhibition for each concentration of BMS-795311 relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2. Detailed Protocol: Macrophage Cholesterol Efflux Assay

This assay measures the capacity of HDL to accept cholesterol from cholesterol-loaded macrophages, a critical first step in RCT.

  • Principle: Macrophages are loaded with radiolabeled cholesterol. The cells are then incubated with HDL particles in the presence or absence of the test compound. The amount of radiolabeled cholesterol that moves from the cells to the media is quantified to determine the cholesterol efflux.

  • Materials:

    • J774A.1 macrophage cell line

    • RPMI-1640 medium with L-glutamine

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • [³H]-cholesterol

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Apolipoprotein A-I (ApoA-I) or isolated HDL

    • Test compound (BMS-795311)

    • Scintillation fluid and vials

    • Scintillation counter

  • Step-by-Step Methodology:

    • Cell Culture and Plating:

      • Culture J774A.1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

      • Seed cells in a 24-well plate at a density that will result in a confluent monolayer.

    • Cholesterol Loading and Labeling:

      • Incubate the cells for 24-48 hours with [³H]-cholesterol (e.g., 1 µCi/mL) in RPMI-1640 containing 1% FBS.

    • Equilibration:

      • Wash the cells twice with serum-free RPMI-1640.

      • Incubate the cells for 18-24 hours in serum-free RPMI-1640 containing 0.2% BSA. This allows the labeled cholesterol to equilibrate throughout the cellular cholesterol pools.

    • Cholesterol Efflux:

      • Wash the cells with serum-free RPMI-1640.

      • Incubate the cells for 4-6 hours with serum-free RPMI-1640 containing 0.2% BSA and the cholesterol acceptor (e.g., ApoA-I at 10 µg/mL or HDL at 50 µg/mL), in the presence of varying concentrations of BMS-795311 or vehicle control.

    • Quantification:

      • Collect the media from each well and centrifuge to pellet any detached cells.

      • Transfer an aliquot of the supernatant to a scintillation vial.

      • Lyse the cells remaining in the wells with a suitable lysis buffer (e.g., 0.1 N NaOH).

      • Transfer an aliquot of the cell lysate to a scintillation vial.

      • Add scintillation fluid to all vials and measure the radioactivity using a scintillation counter.

    • Calculation:

      • Percent cholesterol efflux = [Radioactivity in media / (Radioactivity in media + Radioactivity in cells)] x 100.

In Vivo Evaluation of Reverse Cholesterol Transport

3.2.1. Detailed Protocol: Macrophage-to-Feces Reverse Cholesterol Transport Assay in Mice

This in vivo assay provides a comprehensive assessment of the entire RCT pathway, from cholesterol efflux from macrophages to its excretion in the feces.

  • Principle: Macrophages are loaded with radiolabeled cholesterol ex vivo and then injected into mice. The movement of the radiolabel from the macrophages, through the plasma, to the liver, and ultimately into the feces is tracked over time.

  • Materials:

    • Human CETP transgenic mice (to model the human-like response to CETP inhibition)

    • J774A.1 macrophages

    • [³H]-cholesterol

    • Acetylated LDL (AcLDL)

    • Test compound (BMS-795311) formulated for oral administration

    • Metabolic cages for fecal collection

    • Scintillation counter

  • Step-by-Step Methodology:

    • Preparation of Labeled Macrophages:

      • Culture J774A.1 macrophages and label them with [³H]-cholesterol and load with cholesterol by incubating with AcLDL for 24-48 hours.

      • Wash the cells extensively to remove unincorporated label and AcLDL.

      • Resuspend the labeled, cholesterol-loaded macrophages in sterile phosphate-buffered saline (PBS) for injection.

    • Animal Treatment:

      • Treat CETP transgenic mice with BMS-795311 or vehicle control via oral gavage for a predetermined period (e.g., 7 days) to achieve steady-state drug levels.

    • Injection of Labeled Macrophages:

      • Inject a known amount of the [³H]-cholesterol-labeled macrophages intraperitoneally into the treated mice.

    • Sample Collection:

      • House the mice in metabolic cages and collect feces at regular intervals (e.g., 24 and 48 hours).

      • At the end of the experiment (e.g., 48 hours), collect blood via cardiac puncture and perfuse the liver with PBS before harvesting.

    • Sample Processing and Quantification:

      • Extract lipids from the feces and an aliquot of the liver.

      • Measure the radioactivity in the plasma, the fecal lipid extract, and the liver lipid extract using a scintillation counter.

    • Data Analysis:

      • Calculate the amount of [³H]-cholesterol in each compartment (plasma, liver, feces) as a percentage of the total injected radioactivity.

      • Compare the distribution of the radiolabel between the BMS-795311-treated group and the vehicle-treated group. An increase in the percentage of the label in the feces is indicative of enhanced RCT.

Measurement of Key Biomarkers

3.3.1. Detailed Protocol: Quantification of Plasma HDL and LDL Cholesterol

Accurate measurement of HDL-C and LDL-C is fundamental to assessing the pharmacodynamic effects of a CETP inhibitor.

  • Principle: A common method involves the precipitation of apoB-containing lipoproteins (VLDL and LDL) from plasma, followed by the enzymatic measurement of cholesterol in the remaining supernatant, which contains the HDL fraction. LDL-C can then be calculated using the Friedewald equation or measured directly using specialized assays.

  • Materials:

    • Plasma samples from treated and control animals or human subjects

    • Precipitating reagent (e.g., phosphotungstic acid/magnesium chloride)

    • Cholesterol enzymatic assay kit

    • Spectrophotometer or automated clinical chemistry analyzer

  • Step-by-Step Methodology:

    • HDL-C Measurement (Precipitation Method):

      • Mix plasma with the precipitating reagent to precipitate VLDL and LDL.

      • Centrifuge the mixture to pellet the precipitated lipoproteins.

      • Carefully collect the supernatant containing the HDL fraction.

      • Measure the cholesterol concentration in the supernatant using a cholesterol enzymatic assay according to the manufacturer's instructions.

    • Total Cholesterol Measurement:

      • Measure the cholesterol concentration in an unprecipitated aliquot of the same plasma sample using the same enzymatic assay.

    • Triglyceride Measurement:

      • Measure the triglyceride concentration in the plasma using a specific enzymatic assay.

    • LDL-C Calculation (Friedewald Equation):

      • LDL-C (mg/dL) = Total Cholesterol - HDL-C - (Triglycerides / 5)

      • Note: This calculation is generally valid for triglyceride levels below 400 mg/dL.

    • Direct LDL-C Measurement:

      • Alternatively, use a direct LDL-C assay, which employs specific reagents to selectively measure LDL-C without the need for precipitation or calculation. These assays are often available on automated platforms.

Part 4: Data Interpretation and Expected Outcomes

Anticipated Effects of BMS-795311 on Lipoprotein Profiles

Based on its mechanism of action as a potent CETP inhibitor and the qualitative preclinical findings, treatment with BMS-795311 is expected to induce significant changes in the lipoprotein profile. While specific quantitative data for BMS-795311 is not publicly available, the effects of other potent CETP inhibitors can serve as a guide.

Table 1: Illustrative Effects of Potent CETP Inhibitors on Lipoprotein Profiles (Data from studies on other CETP inhibitors)

Lipoprotein ParameterExpected Change with BMS-795311Rationale
HDL-C Significant IncreaseInhibition of CETP prevents the transfer of cholesteryl esters from HDL, leading to larger, more cholesterol-rich HDL particles with a longer residence time in circulation.
LDL-C Moderate to Significant DecreaseThe reduction in the transfer of cholesteryl esters to VLDL and LDL precursors leads to the formation of smaller, less cholesterol-laden LDL particles, which are more rapidly cleared from circulation.
Apolipoprotein A-I Modest IncreaseThe increase in HDL particle number and stability can lead to a modest increase in the major protein component of HDL.
Apolipoprotein B DecreaseA reduction in the number of VLDL and LDL particles will be reflected in a decrease in apoB levels.
Triglycerides Variable (No change to modest decrease)The effect on triglycerides can be complex. While CETP inhibition blocks the transfer of triglycerides to HDL, other metabolic effects can lead to a net neutral or modest decrease in plasma triglycerides.
Interpreting Changes in Reverse Cholesterol Transport Parameters

The ultimate goal of CETP inhibition in the context of this guide is to enhance RCT. The assays described in Part 3 provide key readouts to assess this.

  • Increased Cholesterol Efflux Capacity: An increase in the ability of plasma from BMS-795311-treated subjects to promote cholesterol efflux from macrophages in vitro would be a strong indicator of improved HDL functionality, a desired outcome of CETP inhibition.

  • Enhanced Macrophage-to-Feces RCT: The in vivo mouse assay provides the most direct evidence of an overall enhancement of the RCT pathway. A statistically significant increase in the amount of macrophage-derived [³H]-cholesterol excreted in the feces of BMS-795311-treated mice compared to controls would be a key indicator of therapeutic efficacy in promoting RCT.

Part 5: Future Directions and Conclusion

BMS-795311 represents a potentially significant advancement in the field of CETP inhibitors, characterized by its high potency and favorable preclinical safety profile. The information available suggests that it could effectively modulate lipoprotein profiles in a manner conducive to enhancing reverse cholesterol transport, a key mechanism for the prevention of atherosclerotic cardiovascular disease.

The future development of BMS-795311, or other CETP inhibitors with similar profiles, will depend on a thorough evaluation in well-designed clinical trials. Key considerations will include not only the magnitude of the effects on HDL-C and LDL-C but also the impact on cardiovascular outcomes in high-risk patient populations. The methodologies outlined in this guide provide a robust framework for the preclinical and early clinical assessment of such compounds, enabling a deeper understanding of their role in the complex process of reverse cholesterol transport.

Visualizations

Signaling Pathways and Experimental Workflows

RCT_Pathway cluster_periphery Peripheral Tissues (e.g., Macrophages) cluster_plasma Plasma cluster_liver Liver Macrophage Macrophage Free Cholesterol Free Cholesterol Macrophage->Free Cholesterol Excess Cholesterol Nascent HDL Nascent HDL Free Cholesterol->Nascent HDL Efflux ApoA-I ApoA-I ApoA-I->Nascent HDL ABCA1 Mature HDL (CE-rich) Mature HDL (CE-rich) Nascent HDL->Mature HDL (CE-rich) LCAT CETP CETP Mature HDL (CE-rich)->CETP Liver Liver Mature HDL (CE-rich)->Liver SR-BI VLDL/LDL (TG-rich) VLDL/LDL (TG-rich) VLDL/LDL (TG-rich)->CETP VLDL/LDL (CE-rich) VLDL/LDL (CE-rich) CETP->VLDL/LDL (CE-rich) CE Transfer Mature HDL (TG-rich) Mature HDL (TG-rich) CETP->Mature HDL (TG-rich) TG Transfer LCAT LCAT VLDL/LDL (CE-rich)->Liver LDL Receptor Bile/Feces Bile/Feces Liver->Bile/Feces Excretion

Caption: The Reverse Cholesterol Transport (RCT) Pathway.

InVivo_RCT_Workflow Start Start Culture J774 Macrophages Culture J774 Macrophages Start->Culture J774 Macrophages Label with [3H]-Cholesterol Label with [3H]-Cholesterol Culture J774 Macrophages->Label with [3H]-Cholesterol Inject Labeled Macrophages Inject Labeled Macrophages Label with [3H]-Cholesterol->Inject Labeled Macrophages Treat Mice with BMS-795311 or Vehicle Treat Mice with BMS-795311 or Vehicle Treat Mice with BMS-795311 or Vehicle->Inject Labeled Macrophages Collect Feces, Plasma, Liver Collect Feces, Plasma, Liver Inject Labeled Macrophages->Collect Feces, Plasma, Liver Quantify Radioactivity Quantify Radioactivity Collect Feces, Plasma, Liver->Quantify Radioactivity Analyze Data Analyze Data Quantify Radioactivity->Analyze Data End End Analyze Data->End

Caption: In Vivo Macrophage-to-Feces RCT Assay Workflow.

References

  • Qiao, J., et al. (2015). Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311). Journal of Medicinal Chemistry, 58(22), 9010-9023. [Link]

  • Synapse. (2025). CETP inhibitors(Bristol-Myers Squibb/ Simcere). Synapse. [Link]

  • Dietschy, J. M., Turley, S. D., & Spady, D. K. (1993). Role of the liver in the maintenance of cholesterol and low density lipoprotein homeostasis in different animal species, including humans. Journal of lipid research, 34(10), 1637-1659. [Link]

  • Cannon, C. P., et al. (2010). Efficacy and safety of torcetrapib in patients with coronary heart disease. The New England journal of medicine, 354(12), 1307-1315. [Link]

  • Taconic Biosciences. (n.d.). CETP - Taconic Biosciences. [Link]

  • Schwartz, G. G., et al. (2012). Effects of dalcetrapib in patients with a recent acute coronary syndrome. The New England journal of medicine, 367(22), 2089-2099. [Link]

  • Bristol Myers Squibb. (2020). BMS boosts cardiovascular pipeline with $13.1 Billion MyoKardia buy. Bristol Myers Squibb News. [Link]

  • PMLiVE. (2017). CETP inhibitor class finally dies as Merck abandons anacetrapib. PMLiVE. [Link]

  • Rosenson, R. S., et al. (2012). The evolving future of HDL: an expert roundtable discussion. The American journal of cardiology, 110(1), 10A-19A. [Link]

  • Grass, D. S., et al. (1995). Transgenic mice expressing both human apolipoprotein B and human CETP have a lipoprotein cholesterol distribution similar to that of normolipidemic humans. The Journal of lipid research, 36(5), 1082-1091. [Link]

  • HPS3/TIMI55–REVEAL Collaborative Group. (2017). Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease. The New England journal of medicine, 377(13), 1217-1227. [Link]

  • Bristol Myers Squibb. (2016). Bristol-Myers Squibb Development Pipeline. BMS 2016 Online Annual Report. [Link]

  • Morton, R. E., & Greene, D. J. (2021). The lipid substrate preference of CETP controls the biochemical properties of HDL in fat/cholesterol-fed hamsters. Journal of lipid research, 62, 100027. [Link]

  • Lee-Rueckert, M., et al. (2016). CETP Inhibition: Past Failures and Future Hopes. Current cardiology reports, 18(4), 38. [Link]

  • Phillips, M. C. (2014). Molecular mechanisms of cellular cholesterol efflux. The Journal of biological chemistry, 289(35), 24020-24029. [Link]

  • Jiang, X. C., et al. (1999). Mice lacking cholesteryl ester transfer protein have increased levels of high density lipoprotein cholesterol and reduced susceptibility to atherosclerosis. The Journal of biological chemistry, 274(27), 18773-18778. [Link]

  • Niesor, E. J., et al. (2010). Modulating cholesteryl ester transfer protein activity maintains efficient pre-β-HDL formation and increases reverse cholesterol transport. The Journal of biological chemistry, 285(35), 27433-27443. [Link]

  • Rader, D. J. (2006). Molecular regulation of HDL metabolism and function: implications for novel therapies. The Journal of clinical investigation, 116(12), 3090-3100. [Link]

  • Bristol Myers Squibb. (n.d.). Pharmaceutical research and development pipeline. [Link]

  • Tall, A. R. (1993). Plasma cholesteryl ester transfer protein. Journal of lipid research, 34(8), 1255-1274. [Link]

Sources

Probing the Atheroprotective Potential of BMS-795311: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. While lipid-lowering therapies have revolutionized patient care, a significant residual risk persists, necessitating the exploration of novel therapeutic avenues. This technical guide provides an in-depth framework for the early-stage investigation of BMS-795311, a potent and orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP), as a potential anti-atherosclerotic agent. Contrary to initial hypotheses targeting receptor tyrosine kinases, the primary mechanism of BMS-795311 centers on the modulation of lipid metabolism. This guide will detail the scientific rationale for CETP inhibition in atherosclerosis, outline comprehensive preclinical validation strategies, and provide detailed, field-proven experimental protocols to rigorously assess the therapeutic efficacy and mechanisms of action of BMS-795311.

Introduction: The Rationale for CETP Inhibition in Atherosclerosis

Atherosclerosis is fundamentally a disease of lipid retention and inflammation within the arterial wall. For decades, the inverse relationship between high-density lipoprotein cholesterol (HDL-C) levels and the incidence of coronary heart disease has been a cornerstone of cardiovascular research[1]. This has led to the "HDL hypothesis," which posits that raising HDL-C levels could be a therapeutic strategy to mitigate atherosclerotic risk.

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides[1][2]. Inhibition of CETP leads to an accumulation of cholesteryl esters in HDL, thereby increasing HDL-C levels, while also potentially reducing LDL-C levels[2][3]. This dual effect on the lipid profile makes CETP an attractive therapeutic target for atherosclerosis.

BMS-795311 is a potent inhibitor of CETP, with an IC50 of 4 nM in an enzyme-based assay[4][5]. By blocking CETP-mediated lipid transfer, BMS-795311 is hypothesized to enhance reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues, including atherosclerotic plaques, and transported back to the liver for excretion.

However, the therapeutic landscape of CETP inhibitors has been challenging, with several candidates failing in late-stage clinical trials due to off-target effects or a lack of efficacy[3][6][7]. These experiences underscore the critical need for robust preclinical evaluation to not only demonstrate lipid-modifying effects but also to elucidate the direct impact on plaque development, composition, and inflammatory status. This guide provides a roadmap for such an evaluation of BMS-795311.

Core Mechanistic Hypothesis: From Lipid Modulation to Plaque Regression

The central hypothesis for the anti-atherosclerotic potential of BMS-795311 revolves around its ability to favorably alter lipoprotein metabolism, leading to a reduction in the inflammatory and lipid-driven progression of atherosclerotic plaques.

BMS795311 BMS-795311 CETP CETP Inhibition BMS795311->CETP HDL Increased HDL-C CETP->HDL LDL Decreased LDL-C CETP->LDL RCT Enhanced Reverse Cholesterol Transport HDL->RCT Plaque_Lipid Reduced Plaque Lipid Content LDL->Plaque_Lipid Macrophage Macrophage Cholesterol Efflux RCT->Macrophage Macrophage->Plaque_Lipid Plaque_Inflammation Decreased Plaque Inflammation Plaque_Lipid->Plaque_Inflammation Plaque_Stability Increased Plaque Stability Plaque_Inflammation->Plaque_Stability Atheroprotection Atheroprotection Plaque_Stability->Atheroprotection

Caption: Hypothesized mechanism of BMS-795311 in atherosclerosis.

Preclinical Validation Strategy: A Multi-tiered Approach

A rigorous preclinical assessment of BMS-795311 requires a multi-pronged approach, progressing from in vitro characterization to in vivo efficacy studies in relevant animal models of atherosclerosis.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Pharmacodynamics cluster_2 Phase 3: In Vivo Efficacy in Atherosclerosis Models Enzyme_Assay CETP Inhibition Assay Plasma_Assay Ex Vivo Plasma Lipid Transfer Assay Enzyme_Assay->Plasma_Assay Cell_Assay Macrophage Cholesterol Efflux Assay Plasma_Assay->Cell_Assay PK_PD Pharmacokinetic Profiling in Relevant Species Cell_Assay->PK_PD Lipid_Modulation Lipid Profile Analysis (HDL-C, LDL-C, Triglycerides) PK_PD->Lipid_Modulation ApoE_Model ApoE-/- Mouse Model Lipid_Modulation->ApoE_Model LDLR_Model LDLR-/- Mouse Model Lipid_Modulation->LDLR_Model Rabbit_Model Cholesterol-fed Rabbit Model Lipid_Modulation->Rabbit_Model

Caption: Preclinical validation workflow for BMS-795311.

Detailed Experimental Protocols

In Vitro Assays

This assay is crucial for determining if the HDL particles modified by BMS-795311 are functional in promoting the removal of cholesterol from macrophages, a key step in reverse cholesterol transport.

Principle: Mouse peritoneal macrophages or a macrophage-like cell line (e.g., J774) are loaded with radiolabeled cholesterol. The ability of apoB-depleted plasma from BMS-795311-treated animals to accept the radiolabeled cholesterol is then quantified.

Step-by-Step Protocol:

  • Macrophage Culture and Cholesterol Loading:

    • Plate macrophages in 24-well plates and allow them to adhere.

    • Incubate cells with a medium containing [3H]-cholesterol and an acetylated LDL (AcLDL) for 24-48 hours to induce foam cell formation.

    • Wash the cells to remove excess unincorporated radiolabel.

  • Cholesterol Efflux:

    • Prepare apoB-depleted plasma from animals treated with vehicle or BMS-795311.

    • Incubate the cholesterol-loaded macrophages with the apoB-depleted plasma (typically at a 2-5% concentration in serum-free media) for 4-6 hours.

    • Collect the supernatant (containing the effluxed cholesterol) and lyse the cells.

  • Quantification:

    • Measure the radioactivity in the supernatant and the cell lysate using liquid scintillation counting.

    • Calculate the percentage of cholesterol efflux as: (dpm in supernatant / (dpm in supernatant + dpm in cell lysate)) * 100.

In Vivo Efficacy Studies

ApoE-/- mice are a widely used and well-characterized model for studying atherosclerosis. They spontaneously develop hypercholesterolemia and atherosclerotic lesions.

Study Design:

  • Animals: Male ApoE-/- mice, 6-8 weeks old.

  • Diet: Western-type diet (high in fat and cholesterol) to accelerate atherosclerosis.

  • Treatment: Administer BMS-795311 or vehicle daily by oral gavage for 8-12 weeks.

  • Endpoints:

    • Plasma lipid profile analysis.

    • Quantification of atherosclerotic lesion area in the aortic root and en face aorta.

    • Immunohistochemical analysis of plaque composition (macrophage, smooth muscle cell content).

    • Gene expression analysis of inflammatory markers in the aorta.

Step-by-Step Protocol for Aortic Root Lesion Quantification:

  • Tissue Harvest and Preparation:

    • At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde.

    • Excise the heart and embed the upper portion in OCT compound for cryosectioning.

  • Sectioning and Staining:

    • Cut serial sections (8-10 µm) of the aortic root.

    • Perform Oil Red O staining to visualize neutral lipids within the atherosclerotic plaques.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections using a light microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the total area of the aortic root and the Oil Red O-positive lesion area.

    • Express the lesion size as a percentage of the total aortic root area.

Principle: This technique uses specific antibodies to detect macrophage markers (e.g., CD68 or Mac-2) within the atherosclerotic plaques, providing insight into the inflammatory state of the lesion.[8]

Step-by-Step Protocol:

  • Section Preparation:

    • Use adjacent cryosections from the aortic root as prepared for Oil Red O staining.

  • Immunostaining:

    • Perform antigen retrieval if necessary.

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., serum from the secondary antibody host species).

    • Incubate the sections with a primary antibody against a macrophage marker (e.g., rat anti-mouse CD68).

    • Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG).

    • Apply an avidin-biotin-enzyme complex (e.g., ABC-HRP).

    • Develop the signal with a suitable chromogen (e.g., DAB), which will produce a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin.

  • Image Analysis:

    • Capture images of the stained sections.

    • Quantify the CD68-positive area within the plaque and express it as a percentage of the total plaque area.

Quantification of Inflammatory Cytokines

Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates.[9]

Step-by-Step Protocol (for Plasma):

  • Sample Collection:

    • Collect blood from treated and control animals into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate the plasma and store at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the specific cytokine of interest.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add plasma samples and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the standards.

    • Determine the concentration of the cytokine in the plasma samples by interpolating their absorbance values from the standard curve.

Data Presentation and Interpretation

Table 1: Expected In Vivo Efficacy Outcomes for BMS-795311
ParameterVehicle ControlBMS-795311 TreatedExpected Outcome
Plasma Lipids
Total Cholesterol (mg/dL)HighModerately Reduced
HDL-C (mg/dL)LowSignificantly Increased↑↑
LDL-C (mg/dL)HighReduced
Triglycerides (mg/dL)Normal to HighNo significant change/Slight ↓↔/↓
Atherosclerosis
Aortic Root Lesion Area (%)HighSignificantly Reduced↓↓
En Face Aorta Lesion Area (%)ModerateReduced
Plaque Composition
Plaque Macrophage Content (%)HighReduced
Plaque Collagen Content (%)LowIncreased
Inflammatory Markers
Plasma TNF-α (pg/mL)ElevatedReduced
Aortic IL-6 mRNA (fold change)ElevatedReduced

Conclusion and Future Directions

The early-stage investigation of BMS-795311 as a CETP inhibitor for the treatment of atherosclerosis requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a robust strategy for elucidating its lipid-modifying efficacy, its direct impact on atherosclerotic plaque development and composition, and its underlying mechanisms of action. Positive outcomes from these preclinical studies, particularly the demonstration of not only a favorable lipid profile but also a reduction in plaque inflammation and an increase in plaque stability, would provide a strong rationale for advancing BMS-795311 into further development as a novel therapy for atherosclerotic cardiovascular disease. Future studies could also explore the combination of BMS-795311 with existing therapies, such as statins, to assess potential synergistic effects.

References

  • Cholesteryl ester transfer protein (CETP) inhibitors. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • The Trials and Tribulations of CETP Inhibitors. (2017). PMC. Retrieved February 3, 2026, from [Link]

  • Cholesteryl ester transfer protein and its inhibitors. (2020). PMC. Retrieved February 3, 2026, from [Link]

  • Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents?. (2022). Cardiovascular Research. Retrieved February 3, 2026, from [Link]

  • Cholesteryl Ester Transfer Protein Inhibition Is Not Yet Dead—Pro. (2016). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved February 3, 2026, from [Link]

  • Structure-based mechanism and inhibition of cholesteryl ester transfer protein. (2023). PMC. Retrieved February 3, 2026, from [Link]

  • Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. (2024). PubMed. Retrieved February 3, 2026, from [Link]

  • Cholesteryl ester transfer protein (CETP) inhibitors. (2012). The British Journal of Cardiology. Retrieved February 3, 2026, from [Link]

  • CETP Inhibitors Market Assessment And Pipeline Insights. (2023). DelveInsight. Retrieved February 3, 2026, from [Link]

  • ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. (2008). PMC. Retrieved February 3, 2026, from [Link]

  • Clinical trials with cholesteryl ester transfer protein inhibitors. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Macrophage differentiation in atherosclerosis. An in situ immunohistochemical analysis in humans. (1989). PubMed. Retrieved February 3, 2026, from [Link]

  • S1E2 | Lipid Legends: CETP Inhibition with Dr. Christie Ballantyne. (2024). YouTube. Retrieved February 3, 2026, from [Link]

  • Trials and Tribulations of CETP Inhibitors. (2017). Circulation Research. Retrieved February 3, 2026, from [Link]

  • Obicetrapib and Cardiovascular Events | JACC | ESC 2025. (2025). YouTube. Retrieved February 3, 2026, from [Link]

Sources

The Impact of PCSK9 Inhibition on Lipoprotein Metabolism Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of the effects of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors on the intricate pathways of lipoprotein metabolism. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism of action and the downstream metabolic consequences of this therapeutic class. We will delve into the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Central Role of PCSK9 in Cholesterol Homeostasis

PCSK9 is a serine protease that plays a pivotal role in regulating the concentration of low-density lipoprotein (LDL) cholesterol in the bloodstream. Its primary function is to bind to the LDL receptor (LDLR) on the surface of hepatocytes. This binding event targets the LDLR for lysosomal degradation, thereby preventing its recycling back to the cell surface. The consequence of this action is a reduction in the number of available LDLRs to clear circulating LDL particles, leading to elevated levels of LDL cholesterol in the plasma.

The therapeutic inhibition of PCSK9, therefore, represents a powerful strategy to increase the number of LDLRs on hepatocyte surfaces, enhance the clearance of LDL cholesterol from the circulation, and consequently lower plasma LDL cholesterol levels. Monoclonal antibodies, such as evolocumab and alirocumab, are prominent examples of PCSK9 inhibitors that have demonstrated significant efficacy in clinical practice.

Mechanistic Effects of PCSK9 Inhibition on Lipoprotein Metabolism

The primary and most well-documented effect of PCSK9 inhibition is the significant reduction in LDL cholesterol. However, the metabolic consequences extend beyond LDL to other lipoprotein particles and lipid species.

Enhanced LDL Receptor Recycling and Upregulated LDL Clearance

The core mechanism of action of PCSK9 inhibitors is the prevention of PCSK9-mediated degradation of the LDL receptor. By binding to circulating PCSK9, these inhibitors allow for the efficient recycling of the LDL receptor back to the hepatocyte surface, leading to a substantial increase in the rate of LDL particle clearance from the bloodstream.

PCSK9_Inhibition_Workflow cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte Circulating LDL Circulating LDL LDLR LDL Receptor Circulating LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Promotes Degradation PCSK9_Inhibitor PCSK9 Inhibitor (e.g., Monoclonal Antibody) PCSK9_Inhibitor->PCSK9 Binds and Neutralizes Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->LDLR Recycling to Surface (Enhanced) Endosome->Lysosome Degradation (Inhibited) PCSK9_Signaling_Pathway PCSK9_Inhibitor PCSK9 Inhibitor PCSK9 PCSK9 PCSK9_Inhibitor->PCSK9 Inhibits LDLR LDL Receptor PCSK9->LDLR Promotes Degradation LDL_Clearance LDL Clearance LDLR->LDL_Clearance Mediates Plasma_LDL Plasma LDL Cholesterol LDL_Clearance->Plasma_LDL Reduces SREBP2 SREBP-2 Plasma_LDL->SREBP2 Negative Feedback SREBP2->LDLR Upregulates Transcription HMGCR HMG-CoA Reductase SREBP2->HMGCR Upregulates Transcription Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis

Caption: Simplified Signaling Pathway of PCSK9 and LDL Receptor Regulation.

Conclusion

The development of PCSK9 inhibitors has marked a significant advancement in the management of hypercholesterolemia and the reduction of cardiovascular risk. A thorough understanding of their mechanism of action and their multifaceted effects on lipoprotein metabolism is crucial for their optimal use in clinical practice and for the continued development of novel lipid-lowering therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this dynamic field.

References

  • PCSK9 inhibitors: a new era in the management of hypercholesterolemia. (2015). Journal of the American College of Cardiology. [Link]

  • Evolocumab and Clinical Outcomes in Patients with Cardiovascular Disease. (2017). The New England Journal of Medicine. [Link]

  • Alirocumab and Cardiovascular Outcomes after Acute Coronary Syndrome. (2018). The New England Journal of Medicine. [Link]

  • PCSK9 and Lipoprotein(a). (2017). Circulation. [Link]

  • Lipoprotein(a) and the risk of cardiovascular disease. (2019). Journal of Lipid Research. [Link]

Decoding the Core: A Technical Guide to the Structure-Activity Relationship of BMS-795311, a Potent CETP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-795311 is a potent, orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of BMS-795311, delving into the chemical architecture that drives its inhibitory efficacy. By examining the triphenylethanamine scaffold and the impact of various substitutions, we will elucidate the molecular interactions critical for its mechanism of action. This document will further detail the experimental methodologies, including the Scintillation Proximity Assay (SPA) and human whole plasma assay, used to characterize BMS-795311 and its analogs, offering a comprehensive resource for researchers in cardiovascular drug discovery.

Introduction: The Role of CETP in Lipid Metabolism and Cardiovascular Disease

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1] This process is a central component of reverse cholesterol transport, the pathway by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

Inhibition of CETP has emerged as a promising therapeutic strategy for increasing HDL cholesterol (HDL-C) levels, which is inversely correlated with the risk of atherosclerotic cardiovascular disease.[2] By blocking CETP, inhibitors like BMS-795311 aim to remodel lipoprotein profiles to be less atherogenic.

CETP_Mechanism cluster_HDL High-Density Lipoprotein (HDL) cluster_VLDL_LDL VLDL / LDL HDL HDL (High in Cholesteryl Esters) CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL (High in Triglycerides) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters BMS_795311 BMS-795311 (CETP Inhibitor) BMS_795311->CETP Inhibits Transfer

Figure 1: Mechanism of Action of CETP and its Inhibition by BMS-795311.

The Triphenylethanamine Scaffold: Core of BMS-795311's Activity

BMS-795311 belongs to a class of CETP inhibitors based on a triphenylethanamine (TPE) scaffold. The lead optimization efforts that led to the discovery of BMS-795311 focused on modifying the three phenyl rings and the amine substituent of this core structure to enhance potency, oral bioavailability, and safety profiles.[3]

Figure 2: General Structure of the Triphenylethanamine (TPE) Scaffold.

Structure-Activity Relationship (SAR) of BMS-795311 and its Analogs

The development of BMS-795311 involved systematic modifications to the TPE core to optimize its interaction with the CETP binding pocket. The following table summarizes the key SAR findings from the lead optimization studies.

CompoundR1 (Phenyl Ring A)R2 (Phenyl Ring B)R3 (Amine Substituent)CETP Inhibition IC50 (nM) (SPA)CETP Inhibition IC50 (µM) (Human Whole Plasma)
Lead Compound 4-F3-CF3Urea501.2
Analog 1 4-F3-CF3Amide250.6
Analog 2 3-c-propoxy-4-F3-CF3Amide100.3
BMS-795311 3-c-propoxy-4-F 3-F, 5-(1,1,2,2-tetrafluoroethoxy) 4-F, 3-(trifluoromethyl)benzamide 4 0.22

Key Insights from SAR Studies:

  • Amine Substituent: Replacing the urea linkage with an amide group generally led to a twofold increase in potency.

  • Phenyl Ring A: The introduction of a 3-cyclopropoxy group in addition to the 4-fluoro substituent on Phenyl Ring A significantly enhanced inhibitory activity.

  • Phenyl Ring B: Modifications on Phenyl Ring B were crucial for optimizing potency. The combination of a 3-fluoro and a 5-(1,1,2,2-tetrafluoroethoxy) group proved to be optimal.

  • Amide Moiety: The specific benzamide in BMS-795311, with 4-fluoro and 3-(trifluoromethyl) substituents, was identified as a key contributor to its high potency.

Experimental Protocols for Assessing CETP Inhibition

The evaluation of BMS-795311 and its analogs relied on robust and reproducible in vitro assays. The following are detailed protocols for the two primary assays used in the development of this compound.

Scintillation Proximity Assay (SPA) for CETP Activity

The SPA is a homogeneous radioisotopic assay that measures the transfer of radiolabeled cholesteryl esters from a donor particle to an acceptor particle, mediated by CETP.[4]

Principle:

SPA beads are coated with a scintillant and antibodies that capture the acceptor lipoprotein. When a radiolabeled cholesteryl ester is transferred to the acceptor particle, it is brought into close proximity to the scintillant, resulting in the emission of light that is proportional to the amount of transfer.[5][6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, and 0.5% bovine serum albumin (BSA).

    • Reconstitute recombinant human CETP in the assay buffer to a final concentration of 10 ng/µL.

    • Prepare donor particles (e.g., reconstituted HDL) containing [3H]-cholesteryl oleate.

    • Prepare acceptor particles (e.g., biotinylated LDL).

    • Prepare SPA beads (e.g., streptavidin-coated) in the assay buffer.

    • Prepare serial dilutions of the test compounds (e.g., BMS-795311) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound solution.

    • Add 20 µL of the CETP solution to each well.

    • Add 20 µL of the donor particle solution.

    • Add 20 µL of the acceptor particle solution.

    • Incubate the plate at 37°C for 4 hours with gentle agitation.

    • Add 50 µL of the SPA bead suspension to each well.

    • Incubate for another 2 hours at room temperature to allow for bead settling.

  • Data Acquisition and Analysis:

    • Measure the light emission from each well using a scintillation counter.

    • Calculate the percent inhibition of CETP activity for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

SPA_Workflow start Start reagent_prep Reagent Preparation (Buffer, CETP, Donor/Acceptor Particles, SPA Beads, Compounds) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Add Compound, CETP, Donor & Acceptor Particles) reagent_prep->assay_setup incubation1 Incubation 1 (37°C for 4 hours) assay_setup->incubation1 add_spa_beads Add SPA Beads incubation1->add_spa_beads incubation2 Incubation 2 (Room Temp for 2 hours) add_spa_beads->incubation2 read_plate Read Plate (Scintillation Counter) incubation2->read_plate data_analysis Data Analysis (% Inhibition, IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Figure 3: Workflow for the CETP Scintillation Proximity Assay.
Human Whole Plasma CETP Activity Assay

This ex vivo assay measures the CETP activity in a more physiologically relevant matrix, human plasma.[7][8]

Principle:

The assay measures the transfer of endogenous cholesteryl esters from HDL to apoB-containing lipoproteins within the plasma sample. The amount of cholesteryl ester in the apoB-containing lipoproteins is quantified after precipitation of these lipoproteins.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Collect human blood in EDTA-containing tubes and prepare plasma by centrifugation.[8]

    • Prepare a precipitation reagent (e.g., phosphotungstic acid/MgCl2).

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a microcentrifuge tube, add 5 µL of the test compound solution to 495 µL of human plasma.

    • Incubate the tubes at 37°C for 4 hours.

    • Add 100 µL of the precipitation reagent to precipitate the apoB-containing lipoproteins.

    • Vortex and incubate at room temperature for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant (HDL-containing fraction).

    • Measure the cholesteryl ester concentration in the supernatant using a commercial enzymatic assay kit.

  • Data Acquisition and Analysis:

    • Calculate the amount of cholesteryl ester transferred by subtracting the amount remaining in the supernatant from the total plasma cholesteryl ester concentration (measured in a separate aliquot).

    • Calculate the percent inhibition of CETP activity for each compound concentration relative to a DMSO control.

    • Determine the IC50 value.

Conclusion

The development of BMS-795311 as a potent CETP inhibitor exemplifies a successful application of systematic structure-activity relationship studies. The triphenylethanamine scaffold provided a versatile platform for optimization, with key modifications to the phenyl rings and the amine substituent leading to a compound with nanomolar potency in vitro. The use of robust and well-validated assays, such as the Scintillation Proximity Assay and the human whole plasma assay, was critical for guiding the medicinal chemistry efforts and characterizing the pharmacological profile of BMS-795311. This in-depth technical guide provides a comprehensive overview of the SAR and experimental methodologies that underpinned the discovery of this important cardiovascular drug candidate.

References

  • Cholesteryl ester transfer protein. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link][9]

  • CETP inhibitor. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link][1]

  • Mechanism of action of CETP (cholesteryl ester transfer protein) inhibitors. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link][10]

  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9, 71.
  • Lagorce, D., Maupetit, J., Baell, J., Sperandio, O., Tuffery, P., & Villoutreix, B. O. (2012). The FAF-Drugs2 server: a web server for compound property calculation and ADME/Tox prediction.
  • Elabscience. (n.d.). Human CETP (Cholesteryl Ester Transfer Protein) CLIA Kit. Retrieved February 3, 2026, from [Link][7]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link][11]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link][12]

  • Wikipedia. (n.d.). Cholesteryl ester transfer protein. Retrieved February 3, 2026, from [Link][9]

  • Scintillation proximity assay. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link][6]

  • The British Journal of Cardiology. (n.d.). Cholesteryl ester transfer protein (CETP) inhibitors. Retrieved February 3, 2026, from [Link][13]

  • Graphviz. (2015, January 5). Drawing graphs with dot. [Link][14]

  • YouTube. (2021, January 13). Graphviz tutorial. [Link][15]

  • YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Link][16]

  • ELK Biotechnology. (n.d.). Human CETP(Cholesteryl Ester Transfer Protein) ELISA Kit. Retrieved February 3, 2026, from [Link][17]

  • Stack Overflow. (2018, July 22). Graphviz Composite Structure Diagram. [Link][18]

  • Liu, J., et al. (2021). Cholesteryl ester transfer protein (CETP) inhibitors based on cyclic urea, bicyclic urea and bicyclic sulfamide cores. Bioorganic & Medicinal Chemistry Letters, 34, 127668. [Link][19]

  • Tall, A. R., & Rader, D. J. (2021). Cholesteryl ester transfer protein (CETP) as a drug target for cardiovascular disease. Arteriosclerosis, thrombosis, and vascular biology, 41(9), 2345–2356. [Link][2]

  • Qiao, J. X., et al. (2015). Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311). Journal of medicinal chemistry, 58(22), 9010–9026. [Link][3]

  • Finlay, H. J., et al. (2019). Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor. ACS medicinal chemistry letters, 10(6), 911–916. [Link][20][21]

  • Lagoutte, R., et al. (2000). Immunospecific scintillation proximity assay of cholesteryl ester transfer protein activity. Journal of lipid research, 41(9), 1512–1517. [Link][4]

  • ResearchGate. (2025, August 10). Scintillation Proximity Assays in High-Throughput Screening. [Link][22]

  • Bristol Myers Squibb. (2025, October 23). Design, Synthesis, and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408. [Link][23]

Sources

The intellectual property landscape of triphenylethanamine CETP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The Intellectual Property & Technical Landscape of Triphenylethanamine CETP Inhibitors[1][2]

Executive Summary The cholesteryl ester transfer protein (CETP) inhibitor class represents one of the most ambitious yet tumultuous chapters in modern cardiovascular drug discovery. Following the high-profile failure of Torcetrapib (due to off-target aldosterone effects), the industry pivoted toward "clean" chemotypes. The Triphenylethanamine (TPE) scaffold, pioneered primarily by Bristol-Myers Squibb (BMS) , emerged as a leading "second-generation" solution. Unlike their predecessors, TPEs were engineered specifically to dissociate lipid modulation from blood pressure liability. This guide dissects the technical and intellectual property (IP) estate of the TPE class, focusing on the lead candidate BMS-795311 and its optimized analogs (e.g., Compound 13).

Chemical Architecture: The TPE Scaffold

The TPE class is defined by a bulky, lipophilic 1,1,2-triphenylethanamine core. This structure is designed to occupy the hydrophobic tunnel of the CETP protein, effectively plugging the channel used for neutral lipid transfer.

  • Core Pharmacophore: A tertiary carbinamine (primary amine on a quaternary carbon) or a highly substituted chiral center featuring three aromatic rings.

  • Key Structural Features:

    • C1 Position: Typically a quaternary center bearing two distinct aryl rings (often fluorinated to prevent metabolic oxidation) and the primary amine nitrogen (derivatized as a urea or amide).

    • C2 Position: A benzyl group (methylene + phenyl), providing the "third" phenyl ring essential for deep hydrophobic pocket binding.

    • N-Terminus: Derivatized with polar groups (e.g., benzamides, ureas) to tune solubility and engage hydrogen bond donors at the tunnel entrance.

Lead Compound: BMS-795311

  • IUPAC: N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide.[2][3][4]

  • Differentiation: The inclusion of bulky fluoro-alkoxy groups improves metabolic stability and potency (IC50 ~4 nM).

The IP Estate

The intellectual property landscape for TPEs is dominated by Bristol-Myers Squibb, with a focus on Composition of Matter (protecting the scaffold) and Process Patents (protecting the difficult chiral synthesis of tertiary carbinamines).

Patent/Publication FamilyAssigneeKey Subject MatterStrategic Value
WO/PCT Applications (c. 2012-2015) Bristol-Myers SquibbTriphenylethanamine derivatives as CETP inhibitors.Core composition of matter for the TPE scaffold (BMS-795311 series).
US Patent 9,200,025 (Example)Bristol-Myers SquibbMethods of synthesis for chiral carbinamines.[5]Protects the "Process" of making the difficult quaternary chiral center.
ACS Med.[3][4] Chem. Lett. (2019) BMS ResearchersDisclosure of "Compound 13" and TPE optimization.Defensive publication establishing prior art for optimized analogs.

Strategic Pivot: The IP value proposition shifted from "CETP inhibition" (a crowded field) to "Safety-differentiated inhibition." The patents emphasize the lack of CYP11B2 (aldosterone synthase) induction, a direct counter-claim to the Torcetrapib failure mode.

Technical Deep Dive: Experimental Protocols

A. Synthesis of the Chiral TPE Core

The synthesis of the TPE core is non-trivial due to the steric bulk around the quaternary amine. A common route involves the addition of organometallics to chiral sulfinimines (Ellman chemistry) or ketimines.

Protocol: Asymmetric Synthesis of the TPE Amine

  • Objective: Synthesize the chiral quaternary amine precursor for BMS-795311.

  • Reagents:

    • Ketone precursor (Diaryl ketone).

    • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary).

    • Titanium(IV) ethoxide (Lewis Acid).

    • Benzylmagnesium chloride (Grignard Reagent).

Step-by-Step Workflow:

  • Ketimine Formation:

    • Mix the diaryl ketone (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in anhydrous THF.

    • Reflux for 16–24 hours under nitrogen.

    • Checkpoint: Monitor disappearance of ketone by TLC/LCMS.

    • Workup: Quench with brine, filter through Celite, and concentrate. Purify the N-sulfinyl ketimine by silica chromatography.

  • Diastereoselective Addition:

    • Dissolve the ketimine in anhydrous CH2Cl2 at -78°C.

    • Add Benzylmagnesium chloride (1.5 eq) dropwise. The bulky auxiliary directs the addition to the Re-face or Si-face (depending on auxiliary chirality).

    • Stir at -78°C for 4 hours, then warm slowly to RT.

    • Mechanism:[6] The cyclic transition state (Zimmerman-Traxler) ensures high diastereomeric excess (de > 90%).

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in dioxane/methanol.

    • Stir for 1 hour to cleave the sulfinyl group.

    • Result: The chiral quaternary ammonium salt. Isolate the free amine by basic extraction (NaHCO3/EtOAc).

B. CETP Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay measures the ability of the compound to block the transfer of radiolabeled cholesteryl ester from HDL to LDL.

Protocol:

  • Components:

    • Donor: Biotinylated HDL containing [3H]-cholesteryl oleate.

    • Acceptor: Human LDL.

    • Enzyme: Recombinant human CETP (rhCETP).

    • Beads: Streptavidin-coated SPA beads (scintillant embedded).

  • Procedure:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA.

    • Add 0.5 nM rhCETP and test compound (DMSO solution) to the well. Incubate for 10 mins.

    • Add Donor ([3H]-HDL) and Acceptor (LDL).

    • Incubate at 37°C for 2–4 hours.

    • Add Streptavidin-SPA beads. The beads bind the Biotin-HDL.

  • Readout:

    • Uninhibited Reaction: CETP transfers [3H]-CE from HDL (bead-bound) to LDL (solution). Signal decreases because the tritium moves away from the scintillant bead.

    • Inhibited Reaction: [3H]-CE remains on the HDL (bead-bound). Signal remains high.

    • Calculation: Plot signal vs. log[Inhibitor] to determine IC50.

Visualizations

Diagram 1: Mechanism of Action & Safety Differentiation

This diagram illustrates how TPE inhibitors target CETP without triggering the RAAS (Renin-Angiotensin-Aldosterone System) pathway, distinguishing them from Torcetrapib.

CETP_Mechanism cluster_outcome Therapeutic Outcome CETP CETP Enzyme (Hydrophobic Tunnel) HDL HDL Particle (Cholesteryl Ester Rich) CETP->HDL  Normal Function: Removes CE   LDL LDL/VLDL (Atherogenic) CETP->LDL  Transfers CE   TPE TPE Inhibitor (BMS-795311) TPE->CETP  Binds & Plugs   TPE->CETP  Inhibits Transfer   CYP11B2 CYP11B2 (Aldosterone Synthase) TPE->CYP11B2  NO Interaction   Result Increased HDL Decreased LDL No BP Risk TPE->Result HDL->LDL  CE Transfer Blocked   Torcetrapib Torcetrapib (1st Gen) Torcetrapib->CYP11B2  Off-Target Activation   BP Blood Pressure Elevation CYP11B2->BP  Increases  

Caption: Comparative mechanism of TPE inhibitors versus 1st generation agents, highlighting the lack of off-target aldosterone synthase activation.[3]

Diagram 2: Synthetic Workflow for TPE Core

A flowchart representing the critical chiral amine synthesis step.

Synthesis_Workflow Start Diaryl Ketone (Precursor) Step1 Step 1: Condensation + (R)-t-Butanesulfinamide + Ti(OEt)4 Start->Step1 Inter1 Chiral N-Sulfinyl Ketimine (Intermediate) Step1->Inter1 Step2 Step 2: Grignard Addition + Benzylmagnesium Chloride (-78°C, CH2Cl2) Inter1->Step2 Inter2 Sulfinamide Diastereomer (>90% de) Step2->Inter2 Step3 Step 3: Acid Hydrolysis (HCl / Dioxane) Inter2->Step3 Final Chiral TPE Amine Salt (Core Scaffold) Step3->Final

Caption: Asymmetric synthesis of the chiral triphenylethanamine core using Ellman's auxiliary chemistry.

References

  • Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of BMS-795311. Source: Journal of Medicinal Chemistry (2015).[4] URL:[Link]

  • Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor (Compound 13). Source: ACS Medicinal Chemistry Letters (2019).[3][4] URL:[Link]

  • Diphenylpyridylethanamine (DPPE) Derivatives as Cholesteryl Ester Transfer Protein (CETP) Inhibitors. Source: Journal of Medicinal Chemistry (2012).[4] URL:[Link]

  • Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors. Source: Journal of Biological Chemistry (2012). URL:[Link]

Sources

Methodological & Application

Application Note: In Vitro Characterization of BMS-795311

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BMS-795311 in vitro CETP inhibition assay protocol Content Type: Application Note and Protocol

High-Potency Inhibition of Cholesteryl Ester Transfer Protein (CETP)[1][2][3][4][5][6]

Abstract & Scientific Context

BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP) , belonging to the triphenylethanamine (TPE) chemical class.[1][2][3][4][5] Unlike earlier CETP inhibitors (e.g., torcetrapib) which failed due to off-target toxicity (specifically aldosterone pathway activation), BMS-795311 was designed to avoid these liabilities while maintaining high potency.[1][2][3][4]

In in vitro assays, BMS-795311 demonstrates an IC₅₀ of approximately 4 nM in recombinant enzyme assays and 0.22 µM in human whole plasma assays.[6][2][4] The compound functions by binding to the hydrophobic tunnel of CETP, effectively blocking the hetero-exchange of cholesteryl esters (CE) from HDL to LDL/VLDL and triglycerides (TG) in the reverse direction.[1][2][3]

This guide provides two distinct protocols for evaluating BMS-795311:

  • Scintillation Proximity Assay (SPA): The "Gold Standard" method used in the primary discovery of BMS-795311 for precise kinetic characterization.[1][2][3]

  • Fluorometric Activity Assay: A non-radioactive, high-throughput alternative suitable for routine screening.[1][2][3][4]

Mechanism of Action & Assay Principle

CETP facilitates the transfer of neutral lipids between lipoproteins.[7] It operates via a "tunnel mechanism" where the protein bridges a donor (HDL) and an acceptor (LDL/VLDL) particle.[1][2][3] BMS-795311 binds within the central cavity of CETP, sterically hindering the transit of neutral lipids through the tunnel.[1][2][3][4]

Visualizing the Inhibition Pathway

CETP_Mechanism cluster_0 Physiological Consequence CETP Active CETP (Open Tunnel) Complex CETP-Inhibitor Complex (Tunnel Blocked) CETP->Complex + BMS-795311 BMS BMS-795311 (Inhibitor) BMS->Complex NoTransfer Transfer Blocked (Accumulation of HDL-CE) Complex->NoTransfer Dominant Path HDL_CE HDL (Donor) Rich in CE Transfer Lipid Transfer (CE -> LDL) HDL_CE->Transfer Active CETP HDL_CE->NoTransfer LDL LDL (Acceptor) LDL->Transfer

Caption: Mechanism of BMS-795311 inhibition. The compound binds CETP, preventing the shuttle of Cholesteryl Esters (CE) from HDL to LDL.[1][3][4]

Protocol A: Scintillation Proximity Assay (SPA)

This is the reference method used to determine the 4 nM IC₅₀ value (Qiao et al., J. Med.[1][3][4] Chem. 2015).[1][2]

3.1 Assay Principle

This homogeneous assay uses tritiated cholesteryl ester ([³H]-CE) incorporated into HDL (donor).[1][2][3] The acceptor is biotinylated LDL .[2] When CETP transfers the [³H]-CE from HDL to the biotinylated LDL, the LDL is captured by Streptavidin-coated SPA beads .[1][2][3][4] The proximity of the isotope to the scintillant in the bead induces light emission.[2] BMS-795311 inhibits this transfer, reducing the signal.[1][2][3][4]

3.2 Materials & Reagents
ReagentSpecificationNotes
CETP Source Recombinant human CETP (rhCETP)Final conc: ~0.5–1.0 nM
Donor [³H]-CE labeled HDL₃Prepared by incubating [³H]-cholesteryl oleate with human plasma, then ultracentrifuging.[1][2][3]
Acceptor Biotinylated LDLLDL conjugated with biotin-LC-NHS.[1][2][3]
Inhibitor BMS-795311Dissolved in 100% DMSO.[1][2][3]
SPA Beads Streptavidin-coated PVT beadsPerkinElmer or equivalent.[1][2][3]
Assay Buffer 10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4Add 0.1% BSA or PEG to prevent non-specific binding.[2][4]
3.3 Experimental Procedure
  • Compound Preparation:

    • Prepare a 10-point dilution series of BMS-795311 in DMSO (e.g., from 10 µM down to 0.1 nM).[1][2][3][4]

    • Transfer 0.5 µL of compound to a 384-well white OptiPlate. Include DMSO-only wells (Max Signal) and No-CETP wells (Background).

  • Reagent Mix:

    • Dilute rhCETP in Assay Buffer.[2]

    • Add 10 µL of rhCETP solution to the wells.

    • Pre-incubation:[2][3] Incubate for 30 minutes at 25°C to allow BMS-795311 to bind the CETP tunnel.

  • Substrate Addition:

    • Prepare a mixture of [³H]-HDL (Donor) and Biotin-LDL (Acceptor) in Assay Buffer.[1][2][3]

    • Add 10 µL of Substrate Mix to start the reaction.

    • Final Volume: 20.5 µL.

  • Reaction:

    • Incubate for 3–4 hours at 37°C . (Reaction must remain linear).

  • Termination & Detection:

    • Add 10 µL of Streptavidin-SPA beads (suspended in buffer with 0.1% Triton X-100 to stop the reaction).

    • Incubate for 1 hour at room temperature to allow bead settling and capture.

    • Read on a MicroBeta or TopCount scintillation counter.[2]

Protocol B: Fluorometric Activity Assay

A non-radioactive alternative suitable for BSL-1 labs.[1][2][3] Uses self-quenched donors.[1][2][3][4]

4.1 Assay Principle

The donor particle contains a fluorescent neutral lipid that is self-quenched in the core of the donor.[1][2][3] When CETP transfers this lipid to an acceptor (where it is diluted), the fluorescence is unquenched.[3][4] Inhibition by BMS-795311 prevents the increase in fluorescence.[1][2][3]

4.2 Materials
  • Commercially Available Kit: Roar Biomedical CETP Activity Assay (RB-CETP) or Sigma-Aldrich equivalent.[1][2][3]

  • BMS-795311 Stock: 10 mM in DMSO.[1][2][3]

  • Buffer: 10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4.[2][4]

4.3 Workflow Diagram

Fluoro_Protocol Start Start Prep 1. Prepare Reagents (Donor, Acceptor, BMS-795311) Start->Prep PreInc 2. Pre-Incubation (CETP + BMS-795311) 15 mins @ 37°C Prep->PreInc AddSub 3. Add Substrates (Fluorescent Donor + Acceptor) PreInc->AddSub Incubate 4. Kinetic Incubation 60-180 mins @ 37°C AddSub->Incubate Read 5. Read Fluorescence (Ex 465nm / Em 535nm) Incubate->Read Analyze 6. Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the Fluorometric CETP Inhibition Assay.

4.4 Experimental Procedure
  • Plate Setup: Use a black 96-well or 384-well plate.

  • BMS-795311 Addition: Add 2 µL of serially diluted BMS-795311 to appropriate wells. (Final DMSO concentration should be <1%).[1][2][3]

  • CETP Source: Add 48 µL of rhCETP or diluted human plasma (1:50 dilution) to the wells.

    • Critical Step: Incubate for 15 minutes at 37°C. This allows the inhibitor to access the hydrophobic pocket before the lipid transfer competition begins.

  • Substrate Initiation: Add 50 µL of Master Mix containing Donor and Acceptor reagents.

  • Kinetic Read:

    • Place immediately in a fluorescence plate reader pre-heated to 37°C.[2]

    • Excitation: 465 nm | Emission: 535 nm.[2]

    • Read every 5 minutes for 90 minutes.

  • Quantification: Calculate the slope (RFU/min) of the linear portion of the curve.

Data Analysis & Validation
5.1 IC₅₀ Calculation
  • Normalize Data:

    
    
    
  • Curve Fitting: Plot % Activity (y-axis) vs. log[BMS-795311] (x-axis).[1][2][3] Fit using a non-linear regression (4-parameter logistic model):

    
    [1][2][3][4]
    
5.2 Acceptance Criteria (Self-Validating System)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.[1][2][3]

  • Reference Control: Run a known inhibitor like Torcetrapib (IC₅₀ ~30-50 nM) or Anacetrapib alongside BMS-795311.[1][2][3]

  • BMS-795311 Expected Potency:

    • rhCETP (SPA/Fluoro): 2 – 10 nM.[1][2][3]

    • Whole Plasma: 100 – 300 nM (Shift due to high protein binding).[1][2][3]

5.3 Troubleshooting
IssueProbable CauseSolution
High Background Non-specific transfer or degradationAdd 2 mM EDTA to inhibit PLTP (Phospholipid Transfer Protein) which can interfere.[1][2][3]
Low Signal Window Inactive CETPCETP is unstable at 37°C for long periods without lipid. Keep CETP on ice until use.
IC₅₀ Shift > 10x High Protein BindingBMS-795311 is highly lipophilic.[1][2][3] Ensure BSA concentration in buffer is low (<0.1%) or account for the shift.
References
  • Qiao, J. X., et al. (2015).[2][4] "Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)." Journal of Medicinal Chemistry, 58(22), 9010–9026.[2][3][4] [1][2][3][4]

  • Ruggeri, R. B., et al. (2015).[2][4] "CETP Inhibitors: From Torcetrapib to Anacetrapib and Beyond." Current Opinion in Lipidology. (Context on BMS series mechanism).

  • Roar Biomedical. (2024).[1][2] "CETP Activity Assay Kit Protocol." Technical Bulletin.

  • Tall, A. R., & Rader, D. J. (2018).[2][3][4] "CETP Inhibitors for the Treatment of Dyslipidemia." Nature Reviews Cardiology.[2] (Mechanistic context).

Sources

Developing a Cell-Based Cholesterol Efflux Assay to Evaluate the Activity of the CETP Inhibitor BMS-795311

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Abstract

Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis, a primary driver of cardiovascular disease.[1][2] The initial and rate-limiting step of RCT is the efflux of excess cholesterol from peripheral cells, such as macrophage foam cells, to extracellular acceptors like High-Density Lipoprotein (HDL).[3] Cholesteryl Ester Transfer Protein (CETP) plays a significant role in the subsequent remodeling of HDL particles in plasma.[4] BMS-795311 is a potent, orally bioavailable inhibitor of CETP, which has been shown to raise HDL-cholesterol (HDL-C) levels in vivo.[5][6] This application note provides a detailed, self-validating protocol for a cell-based cholesterol efflux assay designed to investigate the functional consequences of CETP inhibition by BMS-795311. We describe methodologies using both fluorescent and radio-labeled cholesterol, explain the causality behind experimental choices, and provide a framework for data analysis and interpretation.

Introduction: The Rationale for Measuring Efflux with a CETP Inhibitor

Cardiovascular diseases remain a leading cause of mortality worldwide, with atherosclerosis being a central pathological process.[7] Atherosclerosis is characterized by the accumulation of cholesterol-laden macrophages (foam cells) in the arterial wall. The removal of this excess cholesterol is mediated by the RCT pathway.[2] This pathway involves several key proteins, including ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which actively transport cellular cholesterol and phospholipids to extracellular acceptors.[8][9][10] ABCA1 facilitates efflux to lipid-poor apolipoproteins (like ApoA-I) to form nascent HDL, while ABCG1 promotes efflux to mature HDL particles.[11][12]

Once in the plasma, the cholesterol accepted by HDL is esterified by lecithin-cholesterol acyltransferase (LCAT). The subsequent fate of this cholesteryl ester (CE) is largely influenced by CETP, which transfers CE from HDL to apolipoprotein B-containing lipoproteins (e.g., VLDL and LDL) in exchange for triglycerides.[4] Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and enhancing RCT.[6]

BMS-795311 is a potent CETP inhibitor with an IC₅₀ of 4 nM in enzyme-based assays.[5] By blocking CETP, BMS-795311 is expected to increase the residence time of cholesterol on HDL particles, thereby increasing HDL-C levels and potentially improving the overall cholesterol efflux capacity of plasma. This cell-based assay is designed to model this complex interaction by using a cellular system to donate labeled cholesterol to a biological fluid (e.g., human serum) that contains active CETP, allowing for the direct assessment of BMS-795311's inhibitory effect in a physiologically relevant context.

Scientific Principle and Mechanistic Overview

The assay quantifies the movement of labeled cholesterol from cultured macrophages to an extracellular acceptor medium containing active CETP (e.g., serum) over a defined period. The core principle is that by inhibiting CETP in the acceptor medium with BMS-795311, the acceptor characteristics of the HDL particles within that medium will be altered, leading to a measurable change in the net amount of labeled cholesterol retained in the supernatant.

The Reverse Cholesterol Transport Pathway and Point of Intervention

The diagram below illustrates the key steps in cholesterol efflux and the specific point of intervention for BMS-795311. Cellular cholesterol is effluxed via ABCA1 and ABCG1 transporters to ApoA-I and HDL. In the plasma, CETP mediates the transfer of cholesteryl esters away from HDL. BMS-795311 directly blocks this CETP-mediated transfer.

cluster_macrophage Macrophage Foam Cell cluster_plasma Extracellular Space / Plasma cluster_liver Liver Cholesterol Free Cholesterol Pool ABCA1 ABCA1 Cholesterol->ABCA1 ABCG1 ABCG1 Cholesterol->ABCG1 nHDL Nascent HDL ABCA1->nHDL mHDL Mature HDL-CE ABCG1->mHDL Efflux ApoAI ApoA-I ApoAI->ABCA1 nHDL->mHDL LCAT CETP CETP mHDL->CETP SRBI SR-BI Receptor mHDL->SRBI Uptake VLDL VLDL / LDL CETP->VLDL CE Transfer BMS BMS-795311 BMS->CETP Inhibits Bile Excretion (Bile) SRBI->Bile

Caption: Mechanism of Reverse Cholesterol Transport and CETP Inhibition.

Experimental Workflow Overview

The experimental procedure follows a multi-day timeline involving cell culture, cholesterol labeling, equilibration, and the final efflux assay. This systematic approach ensures that the labeled cholesterol is properly incorporated into the cellular pools that are available for efflux.

G arrow arrow Day1 Day 1: Cell Seeding Seed macrophages (e.g., J774A.1) in 24- or 48-well plates. Day2 Day 2: Cholesterol Labeling Incubate cells with media containing labeled cholesterol ([3H] or fluorescent). Day1->Day2 Day3 Day 3: Equilibration Incubate in serum-free media to allow label distribution into cellular pools. Day2->Day3 Day4 Day 4: Efflux Assay Incubate with acceptor (e.g., serum) +/- BMS-795311. Day3->Day4 Day5 Day 4: Quantification Collect media and lyse cells. Measure radioactivity or fluorescence. Day4->Day5 Day6 Data Analysis Calculate % Efflux and plot dose-response curves. Day5->Day6

Caption: High-level experimental workflow for the cholesterol efflux assay.

Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationPurpose
Cell Line J774A.1 Macrophage Cell Line (ATCC® TIB-67™)Cholesterol donor cells
Base Medium RPMI 1640 MediumCell culture
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-StreptomycinCell culture
Cholesterol Label [³H]-Cholesterol (PerkinElmer) OR BODIPY™-Cholesterol (Thermo Fisher)Tracer for cholesterol movement
Test Compound BMS-795311 (e.g., Tocris, MedChemExpress)CETP Inhibitor
Solvent Dimethyl sulfoxide (DMSO), cell culture gradeTo dissolve BMS-795311
Cholesterol Acceptor Pooled Human Serum (e.g., Sigma-Aldrich)Source of HDL and active CETP
Positive Control T0901317 (LXR Agonist, e.g., Cayman Chemical)Upregulates ABCA1/G1 to induce efflux
Cell Lysis Buffer 0.1 M NaOH or RIPA BufferTo lyse cells for label quantification
Scintillation Cocktail Insta-gel Plus (PerkinElmer) or equivalentFor [³H] quantification
Culture Plates 24-well or 48-well tissue culture-treated platesFor cell growth and assay
Reader Plates White 96-well plates (for fluorescence) or Scintillation VialsFor final signal detection
Equipment Humidified CO₂ Incubator, Fluorescence Plate Reader, Liquid Scintillation CounterStandard cell culture and detection

Detailed Experimental Protocol

This protocol provides methods for both fluorescent and radioactive labeling. The fluorescent method offers higher throughput and avoids radioactivity, while the [³H]-cholesterol method is the traditional gold standard.[13][14]

Step 1: Cell Culture and Plating (Day 1)
  • Culture Maintenance: Maintain J774A.1 macrophages in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed J774A.1 cells into 24-well or 48-well plates at a density that will result in an 80-90% confluent monolayer after 24 hours (e.g., 2.5 x 10⁵ cells/well for a 24-well plate).

  • Incubation: Incubate the plates for 24 hours to allow cells to adhere and resume growth.

Step 2: Cholesterol Labeling (Day 2)
  • Rationale: This step introduces the labeled cholesterol tracer into the cells. An incubation period of 24-48 hours is necessary for the tracer to be taken up and incorporated into the plasma membrane and intracellular cholesterol pools.[15]

Option A: Fluorescent Labeling

  • Prepare a labeling medium by adding BODIPY-cholesterol to RPMI + 10% FBS to a final concentration of 1-5 µg/mL.

  • Aspirate the culture medium from the cells and gently wash once with sterile PBS.

  • Add 0.5 mL (for 24-well plate) of the labeling medium to each well.

  • Incubate for 24 hours at 37°C.

Option B: Radioactive Labeling

  • Prepare a labeling medium by adding [³H]-cholesterol to RPMI + 10% FBS to a final activity of 1-2 µCi/mL.

  • Aspirate the culture medium from the cells and gently wash once with sterile PBS.

  • Add 0.5 mL (for 24-well plate) of the radioactive labeling medium to each well.

  • Incubate for 24 hours at 37°C.

Step 3: Equilibration (Day 3)
  • Rationale: This step, performed in serum-free media, allows the labeled cholesterol to equilibrate among the various intracellular compartments, ensuring it is available to the efflux transporters (ABCA1/G1).[16] This is also the ideal time to introduce LXR agonists (positive control) to upregulate transporter expression.

  • Aspirate the labeling medium from all wells.

  • Wash the cell monolayer twice with warm, sterile PBS to remove residual unincorporated label.

  • Add 0.5 mL of serum-free RPMI 1640 to each well.

  • For Positive Control Wells: Add T0901317 to the serum-free medium to a final concentration of 1-2 µM. Add the equivalent volume of DMSO to all other wells.

  • Incubate for 18-24 hours at 37°C.

Step 4: Cholesterol Efflux Assay (Day 4)
  • Rationale: This is the core experimental step. Cells are exposed to the cholesterol acceptor (human serum) containing various concentrations of the CETP inhibitor BMS-795311. A 4-6 hour incubation is typically sufficient to measure initial efflux rates without significant cytotoxicity.[17]

  • Prepare Treatment Media:

    • Thaw pooled human serum on ice.

    • Prepare a stock solution of BMS-795311 in DMSO (e.g., 10 mM).

    • In serum-free RPMI, prepare 2X final concentrations of human serum (e.g., 5% final concentration would be prepared at 10%) containing the desired final concentrations of BMS-795311 (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is constant across all conditions and does not exceed 0.1%.

  • Aspirate the equilibration medium from the cells.

  • Wash the cell monolayer twice with warm, sterile PBS.

  • Add 0.25 mL of serum-free RPMI to each well.

  • Add 0.25 mL of the corresponding 2X treatment media to each well, resulting in a 1X final concentration of serum and BMS-795311.

  • Set up Controls:

    • Vehicle Control: Cells with serum + DMSO.

    • No Acceptor (Basal Efflux): Cells with serum-free RPMI + DMSO.

    • Positive Control: LXR-pretreated cells with serum + DMSO.

  • Incubate for 4-6 hours at 37°C.

Step 5: Sample Collection and Quantification
  • After incubation, carefully collect the entire volume of the supernatant (media) from each well and transfer to an appropriate tube or plate. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet any floating cells or debris.[16]

  • Transfer the clarified supernatant for quantification.

  • Wash the remaining cell monolayer in each well twice with cold PBS.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer (e.g., 0.1 M NaOH) to each well. Incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.

Quantification:

  • Fluorescent: Transfer 100 µL of the clarified supernatant and 100 µL of the cell lysate from each well into separate wells of a white, 96-well plate. Measure fluorescence at Ex/Em = 485/523 nm.[13][18]

  • Radioactive: Transfer 100 µL of the clarified supernatant and 100 µL of the cell lysate from each well into separate scintillation vials. Add 4-5 mL of scintillation cocktail to each vial.[14] Measure counts per minute (CPM) or disintegrations per minute (DPM) using a liquid scintillation counter.[19]

Data Analysis and Interpretation

The primary endpoint is the percentage of cholesterol efflux, calculated as the amount of labeled cholesterol in the medium relative to the total amount of labeled cholesterol in the well.

Calculation of Percent Efflux

The formula for calculating cholesterol efflux is:

% Efflux = [ (Counts or RFU in Medium) / ( (Counts or RFU in Medium) + (Counts or RFU in Cell Lysate) ) ] x 100 [16]

  • RFU: Relative Fluorescence Units

  • Counts: CPM or DPM from scintillation counting

First, subtract the background reading (from wells with no cells) from all values. Then, normalize the data by subtracting the % efflux from the "No Acceptor" control wells from all other values to determine the acceptor-specific efflux.

Expected Results and Data Presentation

Inhibition of CETP by BMS-795311 is expected to increase the cholesterol-carrying capacity of the HDL fraction within the serum acceptor. This should lead to a dose-dependent increase in the measured cholesterol efflux from the cells. The results can be plotted as % Cholesterol Efflux vs. the Log concentration of BMS-795311 to generate a dose-response curve and determine an EC₅₀ value.

Table 1: Example Data for BMS-795311 Effect on Cholesterol Efflux

Treatment ConditionBMS-795311 (nM)Mean % Efflux (± SD)
No Acceptor Control01.2 ± 0.3
Vehicle Control (Serum + DMSO)015.5 ± 1.1
BMS-795311117.8 ± 1.3
BMS-7953111021.3 ± 1.5
BMS-79531110024.6 ± 1.9
BMS-795311100025.1 ± 2.0
Positive Control (LXR Agonist)028.9 ± 2.2

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High background signal Incomplete washing; cell detachment/lysis during assay.Ensure thorough but gentle washing steps. Check cell monolayer integrity under a microscope before collecting supernatant.
Low overall efflux (<5%) Inactive cholesterol acceptor; low transporter expression; cell line issue.Test a new lot of serum. Confirm positive control (LXR agonist) shows a robust increase in efflux. Check cell passage number.
High variability between replicates Inconsistent cell seeding; pipetting errors; edge effects in plate.Ensure a single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate if edge effects are suspected.
No effect of BMS-795311 Inactive compound; insufficient CETP activity in serum; incorrect concentration range.Verify compound activity with a cell-free CETP activity assay. Use serum known to have robust CETP activity. Expand the dose-response range.

Safety Precautions

  • Standard sterile techniques should be used for all cell culture procedures to prevent contamination.

  • BMS-795311 and other chemical reagents should be handled in accordance with their Safety Data Sheets (SDS). Use appropriate personal protective equipment (PPE), such as gloves and safety glasses.

  • If using [³H]-cholesterol, all work must be performed in a designated area for radioisotope use, following all institutional and regulatory guidelines for handling and waste disposal.

References

  • Qian, H., et al. (2017). Cholesterol efflux mechanism revealed by structural analysis of human ABCA1 conformational states. Nature, 541(7635), 50-55. Retrieved from [Link]

  • JoVE. (2022). Cholesterol Efflux Assay Protocol Preview. YouTube. Retrieved from [Link]

  • Sankaranarayanan, S., et al. (2011). Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol. ASSAY and Drug Development Technologies, 9(3), 264-274. Retrieved from [Link]

  • AK Lectures. (2019). Reverse cholesterol transport pathway. YouTube. Retrieved from [Link]

  • Yvan-Charvet, L., et al. (2009). Role of HDL, ABCA1, and ABCG1 Transporters in Cholesterol Efflux and Immune Responses. Arteriosclerosis, Thrombosis, and Vascular Biology, 29(10), 1326-1332. Retrieved from [Link]

  • Shen, W. J., et al. (2018). SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis. Trends in Endocrinology & Metabolism, 29(12), 841-853. Retrieved from [Link]

  • Qiao, J. X., et al. (2015). Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311). Journal of Medicinal Chemistry, 58(22), 9010-9023. Retrieved from [Link]

  • Tall, A. R. (2002). Role of ABCA1 in cellular cholesterol efflux and reverse cholesterol transport. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(5), 717-718. Retrieved from [Link]

  • Low, H., Hoang, A., & Sviridov, D. (2012). Cholesterol Efflux Assay. Journal of Visualized Experiments, (61), 3810. Retrieved from [Link]

  • Bodzioch, M., et al. (2009). A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol. Journal of Lipid Research, 50(5), 995-1001. Retrieved from [Link]

  • BioVision. (n.d.). Cholesterol Efflux Fluorometric Assay Kit (Cell-Based). BioVision. Retrieved from [Link]

  • Barter, P. J., et al. (2003). An overview of reverse cholesterol transport. Atherosclerosis Supplements, 4(1), 3-8. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Scintillation counting – Knowledge and References. Retrieved from [Link]

  • Wang, N., & Tall, A. R. (2003). Role of HDL, ABCA1, and ABCG1 transporters in cholesterol efflux and immune responses. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(5), 722-728. Retrieved from [Link]

  • Oram, J. F., & Heinecke, J. W. (2005). Regulation and Mechanisms of ATP-Binding Cassette Transporter A1-Mediated Cellular Cholesterol Efflux. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(6), 1115-1120. Retrieved from [Link]

  • Groen, A. K., et al. (2008). Reverse Cholesterol Transport Revisited. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(1), 3-5. Retrieved from [Link]

  • Shen, Y., et al. (2020). HDL and Scavenger Receptor Class B Type I (SR-BI). Advances in Experimental Medicine and Biology, 1276, 59-75. Retrieved from [Link]

  • Tang, C., et al. (2022). Role of ABCA1 in Cardiovascular Disease. Journal of Atherosclerosis and Thrombosis, 29(6), 729-744. Retrieved from [Link]

  • Rosenson, R. S., et al. (2012). HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease. Circulation Research, 111(7), 908-920. Retrieved from [Link]

  • Bristol Myers Squibb. (n.d.). Cardiovascular diseases. Retrieved from [Link]

  • Abe-Dohmae, S., et al. (2006). Sphingomyelin-dependence of Cholesterol Efflux Mediated by ABCG1. The Journal of Biological Chemistry, 281(10), 6254-6263. Retrieved from [Link]

  • Liu, C., & Tang, C. (2022). ABCA1, ABCG1, and Cholesterol Homeostasis. In: HDL and Cholesterol Efflux. Springer, Singapore. Retrieved from [Link]

Sources

Application Note: BMS-795311 Administration in Hamster Models of Dyslipidemia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the administration of BMS-795311 , a potent and orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor , in Syrian Golden Hamster models. Unlike murine models (mice/rats), which naturally lack CETP activity, hamsters possess a lipoprotein profile and CETP expression pattern analogous to humans. This makes them the obligate small-animal model for evaluating CETP inhibitors.

This guide addresses the specific challenges of BMS-795311 formulation, the induction of dyslipidemia via diet, and the quantification of pharmacodynamic endpoints (HDL-C elevation and LDL-C reduction).

Mechanistic Grounding & Rationale

Mechanism of Action: CETP Inhibition

BMS-795311 targets CETP, a plasma glycoprotein that facilitates the equimolar exchange of cholesteryl esters (CE) from anti-atherogenic High-Density Lipoproteins (HDL) to pro-atherogenic apoB-containing lipoproteins (VLDL/LDL), in exchange for triglycerides (TG).

  • Physiological State: CETP lowers HDL-C and raises LDL-C/VLDL-C.

  • Therapeutic Intervention: BMS-795311 inhibits this transfer, resulting in the retention of CE within HDL particles (raising HDL-C) and depriving LDL of cholesterol (lowering LDL-C).

The Hamster Advantage

The choice of the Syrian Golden Hamster (Mesocricetus auratus) is non-negotiable for non-transgenic small animal efficacy studies of BMS-795311 due to species-specific lipid metabolism:

FeatureMouse/Rat (Wild Type)Syrian HamsterHuman
CETP Activity AbsentPresent Present
Primary Cholesterol Carrier HDL (HDL-dominant)LDL/HDL (Mixed)LDL (LDL-dominant)
Response to BMS-795311 None (Off-target only)High Efficacy High Efficacy
Hepatic Lipogenesis High (SREBP-1c sensitive)ModerateModerate

Critical Insight: Testing BMS-795311 in wild-type mice will yield false negatives regarding efficacy. Efficacy data is only valid in CETP-expressing species (Hamsters, Non-Human Primates, or CETP-tg mice).

Experimental Workflow Visualization

The following diagram illustrates the mechanism of action and the experimental logic flow.

BMS795311_Mechanism cluster_0 Lipoprotein Metabolism (Normal) cluster_1 Intervention cluster_2 Therapeutic Outcome HDL HDL (Cholesteryl Esters) CETP CETP Enzyme HDL->CETP Donates CE LDL LDL / VLDL (Triglycerides) LDL->CETP Donates TG CETP->HDL Transfers TG CETP->LDL Transfers CE Drug BMS-795311 Drug->CETP Inhibits (IC50 = 4nM) Result_HDL ↑ HDL-C (Anti-Atherogenic) Drug->Result_HDL Causes Result_LDL ↓ LDL-C (Reduced Risk) Drug->Result_LDL Causes

Caption: BMS-795311 blocks CETP-mediated transfer of cholesteryl esters from HDL to LDL/VLDL.

Detailed Protocol: Dyslipidemia Induction & Administration

Materials & Reagents
  • Compound: BMS-795311 (CAS: 939390-99-5).

  • Vehicle: 10% PEG400 / 90% (0.5% Methylcellulose in water) OR Corn Oil (depending on batch lipophilicity; BMS-795311 is highly lipophilic). Note: Sonication is often required.

  • Animals: Male Syrian Golden Hamsters (100–120g, ~8-10 weeks old).

  • Diet:

    • Control: Standard Rodent Chow.

    • Dyslipidemic Diet (HFD/C): 10% Coconut Oil + 0.1% to 0.2% Cholesterol. (Higher cholesterol loads >0.5% can cause rapid hepatic steatosis which may confound CETP data).

Step-by-Step Methodology
Phase 1: Acclimatization & Induction (Days 1–14)
  • Arrival: Allow hamsters to acclimatize for 7 days on standard chow.

  • Baseline Bleed (Day 0): Collect 100 µL blood via retro-orbital sinus (under isoflurane anesthesia) to establish baseline lipid profiles.

  • Diet Switch (Day 1): Randomize animals into groups and switch the "Disease" groups to the HFD/C diet . Maintain the "Control" group on standard chow.

  • Induction Period: Feed HFD/C for 14 days. This is sufficient to elevate LDL-C and VLDL-C significantly in hamsters.

Phase 2: Compound Administration (Days 15–28)

Design: Chronic efficacy study (14 days dosing).

  • Grouping: On Day 14, bleed animals and randomize based on Total Cholesterol (TC) and LDL-C levels to ensure equal starting baselines across treatment groups (n=8-10 per group).

  • Formulation:

    • Weigh BMS-795311 powder.

    • Dissolve/suspend in the chosen vehicle to achieve concentrations of 0.3, 1.0, and 3.0 mg/mL (for 10 mL/kg dosing).

    • Quality Control: Ensure a uniform suspension; use a magnetic stirrer during dosing.

  • Dosing:

    • Administer Oral Gavage (PO) once daily (QD).

    • Dose Volume: 5 mL/kg or 10 mL/kg (keep consistent).

    • Dose Levels:

      • Low: 3 mg/kg

      • Mid: 10 mg/kg

      • High: 30 mg/kg

      • Vehicle Control

  • Observation: Monitor body weight daily. Significant weight loss (>10%) indicates toxicity or palatability issues.

Phase 3: Terminal Endpoints (Day 29)
  • Fasting: Fast animals for 4–6 hours prior to sacrifice (overnight fasting in hamsters can cause metabolic stress; short fast is preferred).

  • Blood Collection: Terminal bleed via cardiac puncture under deep anesthesia. Collect into EDTA or Lithium Heparin tubes.

  • Tissue Collection: Harvest liver (for TG/TC content and safety histology).

Data Analysis & Expected Results

Lipid Biochemistry (Primary Endpoint)

Plasma should be analyzed using enzymatic colorimetric assays or clinical chemistry analyzers (e.g., Cobas/Hitachi).

Expected Data Table:

ParameterVehicle (HFD/C)BMS-795311 (30 mg/kg)% ChangeInterpretation
Total Cholesterol HighModerate↓ 10-20%Mild reduction driven by LDL decrease.
HDL-C Low/NormalVery High ↑ 40-100% Primary efficacy marker. Blocked CE transfer retains cholesterol in HDL.
LDL-C Very HighLow ↓ 30-50% Reduced CE acceptor pool.
Triglycerides HighVariable↔ or ↓CETP inhibition may slightly lower TG, but less distinct than cholesterol effects.
CETP Activity 100%<10%↓ >90%Verification of target engagement (ex vivo assay).
Advanced Lipoprotein Profiling (FPLC)

Do not rely solely on precipitation methods for HDL/LDL separation in hamsters. Fast Protein Liquid Chromatography (FPLC) is the gold standard.

  • Protocol: Pool 50 µL plasma from each animal per group. Run on a Superose 6 column.

  • Result: You will see a distinct shift: the HDL peak (fractions 25-35) will increase in area, while the VLDL/LDL peaks (fractions 15-25) will decrease.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
No change in HDL-C Species error or Drug degradationConfirm animal species is Syrian Hamster. Check compound purity (HPLC).
Severe Steatosis Diet too aggressiveReduce dietary cholesterol from 0.5% to 0.1%.
Precipitation in Gavage Poor solubilitySwitch vehicle to 0.5% Methylcellulose + 0.1% Tween 80; use sonication.
Hemolysis Poor blood collectionHamster retro-orbital bleeding requires skill; hemolysis interferes with colorimetric lipid assays.

References

  • Qiao, J. X., et al. (2015). Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of BMS-795311. Journal of Medicinal Chemistry.

    • Grounding: Establishes BMS-795311 as a potent CETP inhibitor (IC50 = 4 nM) and details its chemical structure.
  • Tocris Bioscience. (n.d.). BMS 795311 Product Information. Tocris.

    • Grounding: Verifies biological activity and commercial availability.
  • Briand, F., et al. (2010). The diet-induced dyslipidemic hamster: a relevant model for the assessment of treatment of metabolic diseases. European Journal of Pharmacology.

    • Grounding: Validates the hamster model for dyslipidemia and its similarity to human lipoprotein profiles.
  • van der Hoorn, J. W., et al. (2008). Hamster model of heterozygous familial hypercholesterolemia. Atherosclerosis.[1][2][3]

    • Grounding: Discusses CETP expression in hamsters versus other rodents.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of BMS-795311 (Daclatasvir) in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of BMS-795311 (Daclatasvir) in human plasma. Daclatasvir is a potent, first-in-class inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex, and its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development.[1] The method detailed herein utilizes a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the FDA's guidance for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[2][3]

Introduction: The Rationale for Quantifying BMS-795311

BMS-795311, more commonly known as Daclatasvir, represents a significant advancement in the treatment of chronic Hepatitis C.[1] It targets the viral non-structural protein 5A (NS5A), a key component of the HCV replication complex.[1][4] By inhibiting NS5A, Daclatasvir effectively disrupts viral RNA replication and virion assembly, showing potent antiviral activity across multiple HCV genotypes.[1]

To understand the clinical pharmacology of Daclatasvir, including its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is indispensable. LC-MS/MS has become the gold standard for small molecule quantification in complex biological fluids due to its inherent selectivity, sensitivity, and wide dynamic range.[5][6] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a validated LC-MS/MS assay for BMS-795311 in plasma, supporting preclinical and clinical research.

Principle of the Method

The core of this method lies in the synergy between liquid chromatography and tandem mass spectrometry.

  • Sample Preparation: The first critical step involves isolating the analyte from the complex plasma matrix. We employ a protein precipitation (PPT) technique using acetonitrile. This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.[7][8][9]

  • Chromatographic Separation: The supernatant from the PPT step is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column separates BMS-795311 from other endogenous plasma components based on its hydrophobicity. A gradient elution with an organic mobile phase (acetonitrile) and an aqueous mobile phase (containing a modifier like formic acid to improve peak shape and ionization efficiency) is used to achieve optimal separation.[10]

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to the electrospray ionization (ESI) source of a tandem mass spectrometer. BMS-795311 is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The first quadrupole (Q1) isolates this specific precursor ion. The precursor ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as only molecules with a specific precursor-product ion transition are detected.[11] For enhanced accuracy, a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₀-BMS-790052, is used to compensate for variations in sample processing and instrument response.[11][12]

Materials and Methods

Chemicals and Reagents
  • BMS-795311 (Daclatasvir) reference standard (≥98% purity)

  • ¹³C₁₀-BMS-790052 (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of gradient elution (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).[12]

  • Analytical Column: A reversed-phase C18 column (e.g., Waters Atlantis dC18, 50 x 2.1 mm, 3 µm).[11]

LC-MS/MS Operating Conditions

The following tables summarize the optimized instrumental parameters. These should serve as a starting point and may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Waters Atlantis dC18 (50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Rationale for LC Conditions: A C18 column is selected for its excellent retention and separation of moderately hydrophobic molecules like Daclatasvir.[10][11] The gradient elution allows for efficient removal of early-eluting polar interferences and ensures a sharp, symmetrical peak for the analyte. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode ESI, and to improve chromatographic peak shape.

Table 2: Mass Spectrometry Parameters

ParameterBMS-795311 (Analyte)¹³C₁₀-BMS-790052 (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized
Entrance Potential (EP) To be optimizedTo be optimized
Collision Energy (CE) To be optimizedTo be optimized
Collision Cell Exit Potential (CXP) To be optimizedTo be optimized
Ion Source Gas 1 50 psi50 psi
Ion Source Gas 2 50 psi50 psi
Curtain Gas 30 psi30 psi
Temperature 500°C500°C
IonSpray Voltage 5500 V5500 V

Rationale for MS Conditions: Positive mode ESI is chosen as Daclatasvir contains several basic nitrogen atoms that are readily protonated. The MRM transitions (precursor ion → product ion) must be empirically determined by infusing a standard solution of the analyte and the IS into the mass spectrometer. The transition that provides the most stable and intense signal should be selected for quantification.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve BMS-795311 and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the BMS-795311 stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The optimal concentration should be determined during method development.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Spike 95 µL of blank human plasma with 5 µL of the appropriate BMS-795311 working solution to prepare calibration standards. A typical concentration range might be 0.05 to 50 ng/mL.[12]

  • Prepare QC samples in the same manner at a minimum of three concentration levels: Low, Medium, and High.

Plasma Sample Preparation (Protein Precipitation)

The following workflow diagram illustrates the sample preparation procedure.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Sample, Standard, or QC) add_is 2. Add 150 µL IS Working Solution (in Acetonitrile) plasma->add_is Protein Precipitation Agent vortex 3. Vortex (30 seconds) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge Pellet Precipitated Proteins supernatant 5. Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Plasma sample preparation using protein precipitation.

Step-by-Step Protocol:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (unknown, calibration standard, or QC).

  • Add 150 µL of the IS working solution (prepared in acetonitrile). The 3:1 ratio of organic solvent to plasma is critical for efficient protein removal.[7][13]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.[8]

  • Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject the sample into the LC-MS/MS system for analysis.

Method Validation

The developed method should be fully validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[3][14] The validation process ensures the reliability of the data generated.

  • Selectivity: Assessed by analyzing at least six different batches of blank plasma to check for interferences at the retention time of the analyte and IS.[15]

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple levels on different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[12]

  • Matrix Effect: Evaluated to ensure that endogenous components in plasma do not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted samples.

  • Stability: The stability of BMS-795311 in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Table 3: Representative Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥0.99Pass
Range 0.05 - 50 ng/mLPass
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)Pass
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)Pass
Intra-day Accuracy (%Dev) ±15% (±20% at LLOQ)Pass
Inter-day Accuracy (%Dev) ±15% (±20% at LLOQ)Pass
Recovery Consistent and reproduciblePass
Matrix Effect MinimalPass
Stability Stable under tested conditionsPass

Overall Analytical Workflow

The entire process from sample receipt to final data reporting is outlined below.

G cluster_workflow Overall Analytical Workflow sample_receipt Sample Receipt sample_prep Plasma Sample Preparation (PPT) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Integration & Calibration) lcms_analysis->data_processing concentration_calc Concentration Calculation data_processing->concentration_calc report Report Generation concentration_calc->report

Caption: High-level overview of the bioanalytical workflow.

Conclusion

This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of BMS-795311 (Daclatasvir) in human plasma. The use of a simple protein precipitation sample preparation protocol allows for high-throughput analysis without compromising data quality. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for supporting pharmacokinetic studies in the development of this important antiviral agent. Adherence to the described protocols and validation standards will ensure the generation of high-quality, reproducible data for regulatory submissions and research applications.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). An improved liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantification of dexmedetomidine concentrations in samples of human plasma. UQ eSpace. Available at: [Link]

  • Jiang, H., Zeng, J., Kandoussi, H., Liu, Y., Wang, X., Bifano, M., Cojocaru, L., Ryan, J., & Arnold, M. E. (2012). A sensitive and accurate liquid chromatography-tandem mass spectrometry method for quantitative determination of the novel hepatitis C NS5A inhibitor BMS-790052 (daclatasvir) in human plasma and urine. Journal of Chromatography B, 901, 98-105. Available at: [Link]

  • Zeng, J., Wang, X., Kandoussi, H., Eley, T., He, B., Li, W., & Arnold, M. E. (2013). A rugged and accurate liquid chromatography-tandem mass spectrometry method for the determination of asunaprevir, an NS3 protease inhibitor, in plasma. Journal of Chromatography B, 921-922, 1-8. Available at: [Link]

  • Kamal, A. H., Ramakrishna, N., & Rao, B. S. (2016). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 120, 227-234. Available at: [Link]

  • Waters Corporation. (n.d.). Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. Available at: [Link]

  • Posocco, B., Gagno, S., Zanchetta, M., Poetto, A. S., Guardascione, M., & Giarin, G. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259142. Available at: [Link]

  • Walsh Medical Media. (n.d.). Novel LC-MS/MS Method for Quantification of Semaglutide in Human Plasma and its Application in Pharmacokinetic Studies. Available at: [Link]

  • Abdul-Khalek, N., Christensen, M. B., Blümlein, K., & Peters, G. H. (2023). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. bioRxiv. Available at: [Link]

  • McPhee, F., Friborg, J., Levine, S., Chen, C., Falk, P., Gong, Y. F., ... & Taylor, D. L. (2012). Preclinical profile and characterization of the hepatitis C virus NS3 protease inhibitor asunaprevir (BMS-650032). Antimicrobial Agents and Chemotherapy, 56(10), 5387-5396. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • ResearchGate. (2012). (PDF) Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Available at: [Link]

  • Belema, M., Meanwell, N. A., & Snyder, L. B. (2014). Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition. Journal of Medicinal Chemistry, 57(12), 5320-5334. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Indian Journal of Chemical Technology. (2021). Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. Available at: [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Walsh Medical Media. (2016). Physicochemical Properties of Proteomic Ionic Liquids Matrices for MALDI-MS. Available at: [Link]

  • ClinicalTrials.gov. (2009). Safety and Efficacy of Daclatasvir (BMS-790052) Plus Standard of Care (Pegylated-interferon Alpha and Ribavirin). Available at: [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Available at: [Link]

  • Beaudry, F., & Gagnon, C. (1990). Optimization and Application of Particle Beam High-Performance Liquid chromatography/mass Spectrometry to Compounds of Pharmaceutical Interest. Biomedical & Environmental Mass Spectrometry, 19(9), 523-534. Available at: [Link]

  • Belema, M., & Meanwell, N. A. (2014). Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry, 57(12), 5284-5295. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2013). Bioanalytical Method Validation. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Mallick, P., & Conrads, T. P. (2007). Physicochemical properties determining the detection probability of tryptic peptides in Fourier transform mass spectrometry. A correlation study. Journal of the American Society for Mass Spectrometry, 18(9), 1548-1558. Available at: [Link]

  • Abdul-Khalek, N., Christensen, M. B., Blümlein, K., & Peters, G. H. (2023). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS proteomics. bioRxiv. Available at: [Link]

Sources

Application Notes and Protocols: Characterizing the Effect of BMS-795311 on High-Density Lipoprotein (HDL) Particle Size

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing studies to investigate the effects of the Cholesteryl Ester Transfer Protein (CETP) inhibitor, BMS-795311, on High-Density Lipoprotein (HDL) particle size and distribution. We delve into the scientific rationale, present detailed protocols for both in vitro and conceptual in vivo studies, and offer in-depth methodologies for advanced lipoprotein particle analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Gradient Gel Electrophoresis (GGE), and Ion Mobility (IM). The causality behind experimental choices, self-validating controls, and data interpretation strategies are emphasized to ensure scientific rigor and trustworthiness.

Introduction: The Rationale for Studying HDL Particle Size in CETP Inhibition

The "HDL hypothesis," which posited that simply raising HDL cholesterol (HDL-C) levels would reduce cardiovascular disease (CVD) risk, has evolved significantly. A series of clinical trials with early CETP inhibitors yielded disappointing results, shifting the focus from HDL-C quantity to HDL particle quality and functionality.[1][2] The failure of drugs like torcetrapib, attributed to off-target effects, underscored that the therapeutic impact of CETP inhibition is more complex than a simple increase in HDL-C.[3][4]

CETP facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (apoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides (TG).[5] Inhibition of this process is expected to remodel lipoprotein profiles, primarily by increasing the CE content of HDL, leading to the formation of larger HDL particles.[3] This remodeling is the central mechanism of action for compounds like BMS-795311. Therefore, accurately characterizing the shift in HDL particle size and concentration is paramount to understanding the compound's pharmacodynamic effect and its potential impact on reverse cholesterol transport.[6] This guide provides the necessary protocols to rigorously evaluate these critical endpoints.

The Mechanism of CETP Inhibition by BMS-795311

BMS-795311, as a CETP inhibitor, is designed to block the transfer of neutral lipids between lipoproteins. By binding to CETP, it prevents the protein from shuttling CE from HDL to LDL/VLDL. This action has two primary consequences: 1) a decrease in the catabolism of HDL, leading to an increase in HDL-C, and 2) an accumulation of CE within the HDL core, resulting in a shift towards larger, more buoyant HDL particles. The following diagram illustrates this proposed mechanism.

CETP_Mechanism cluster_normal Normal Physiology cluster_inhibition With BMS-795311 Inhibition HDL Small, Dense HDL CETP CETP HDL->CETP CE Large_HDL Large, CE-Rich HDL HDL->Large_HDL Accumulates CE, becomes larger VLDL_LDL VLDL / LDL VLDL_LDL->CETP TG Liver Liver VLDL_LDL->Liver Uptake CETP->HDL TG CETP->VLDL_LDL CE BMS BMS-795311 BMS->CETP Experimental_Workflow start Start: Obtain Plasma Samples prep Sample Preparation (Pooling, Aliquoting) start->prep incubation In Vitro Incubation prep->incubation controls Vehicle Control (DMSO) BMS-795311 (Dose-Response) incubation->controls analysis HDL Particle Analysis incubation->analysis nmr NMR Spectroscopy analysis->nmr gge Gradient Gel Electrophoresis analysis->gge im Ion Mobility analysis->im data Data Acquisition & Analysis (Particle Size & Concentration) nmr->data gge->data im->data end End: Interpret Results data->end

Caption: General experimental workflow for studying BMS-795311's effect on HDL particles.

In Vitro Protocol: Dose-Response in Human Plasma

This protocol serves as a foundational screen to confirm the activity of BMS-795311 directly on plasma lipoproteins.

Objective: To determine the dose-dependent effect of BMS-795311 on HDL particle size distribution in a pooled human plasma matrix.

Materials:

  • BMS-795311 compound

  • DMSO (vehicle)

  • Pooled normal human plasma (EDTA anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Microcentrifuge tubes

Protocol Steps:

  • Compound Preparation: Prepare a stock solution of BMS-795311 in DMSO (e.g., 10 mM). Create serial dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 10 µM. The final DMSO concentration in the assay should not exceed 0.5% to avoid protein denaturation.

  • Plasma Handling: Thaw pooled human plasma at room temperature. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitate. Aliquot the supernatant into fresh microcentrifuge tubes.

  • Incubation:

    • For each concentration of BMS-795311, add the corresponding DMSO-diluted compound to an aliquot of plasma.

    • Prepare a vehicle control by adding the same volume of DMSO to a plasma aliquot.

    • Prepare a baseline control (T=0) by adding DMSO, but immediately stopping the reaction by placing it on ice or freezing at -80°C.

    • Gently mix and incubate all samples at 37°C for a predetermined time (e.g., 4 to 24 hours). The incubation time should be optimized based on the known activity of other CETP inhibitors. [7]4. Sample Storage: After incubation, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis. This prevents further enzymatic activity and preserves lipoprotein integrity.

In Vivo Study: Conceptual Framework

While a detailed clinical trial protocol is beyond the scope of this document, a preclinical or early-phase clinical study would be the logical next step.

Model System: Human CETP transgenic mice are an excellent preclinical model, as wild-type mice lack CETP. [8] Study Design (Conceptual):

  • Groups:

    • Vehicle control group.

    • BMS-795311 low-dose group.

    • BMS-795311 high-dose group.

  • Dosing: Daily oral gavage for a specified period (e.g., 1-4 weeks).

  • Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at multiple time points post-dose initiation.

  • Primary Endpoint: Change from baseline in the concentration of large HDL particles and mean HDL particle size.

  • Secondary Endpoints: Changes in HDL-C, LDL-C, ApoA-I, and ApoB concentrations.

Advanced Analytical Protocols for HDL Particle Sizing

The choice of analytical method depends on the desired resolution, throughput, and available instrumentation. It is often advantageous to use at least two orthogonal methods to validate findings.

Parameter Nuclear Magnetic Resonance (NMR) Gradient Gel Electrophoresis (GGE) Ion Mobility (IM)
Principle Measures signals from lipid methyl groups to quantify particle number and size. [9]Separates particles by size via migration through a polyacrylamide pore gradient. [10]Separates gas-phase ions based on size and charge in an electric field. [11]
Sample Type Plasma or SerumPlasma or SerumPlasma or Serum
Sample Volume ~500 µL~10-20 µL~10-20 µL
Key Output Particle concentration (nmol/L) and average particle size (nm) for subclasses. [12]Peak particle diameter (nm) and relative area of subclasses.Particle concentration (nmol/L) for high-resolution subclasses. [13]
Throughput High (automated)Low to MediumHigh (automated)
Resolution Good (e.g., small, medium, large HDL)High (can resolve multiple HDL subclasses)Very High (can resolve up to 5 HDL subclasses). [14]

Table 1: Comparison of Key HDL Particle Analysis Technologies.

Protocol: HDL Sizing by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a high-throughput, quantitative analysis of lipoprotein subclasses. The protocol is based on established methods like the LipoProfile® test. [12] Protocol Steps:

  • Sample Preparation: Thaw plasma/serum samples at room temperature. Centrifuge at 3000 rpm for 15 minutes to clarify. Transfer 500 µL of supernatant to an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument software uses the characteristic signals broadcast by lipoprotein subclasses, which emanate from the terminal methyl groups of the lipids within the particles, as the basis for quantification. [9]3. Data Acquisition: Acquire the one-dimensional 1H NMR spectrum for each sample at a controlled temperature (e.g., 47°C) to standardize lipid resonance line shapes.

  • Spectral Deconvolution: The complex NMR signal is deconvoluted using a proprietary algorithm that fits the measured signal with the known signals from reference lipoprotein subclasses of different, well-defined sizes.

  • Data Reporting: The software calculates the particle concentration for each subclass (e.g., large, medium, and small HDL) and the weighted-average HDL particle size. [12]6. Quality Control: Run reference standards and control plasma with known lipoprotein profiles in each batch to ensure instrument performance and accuracy.

Protocol: HDL Sizing by Gradient Gel Electrophoresis (GGE)

GGE offers high-resolution separation and is considered a gold standard for particle diameter measurement.

Protocol Steps:

  • Gel Preparation: Use pre-cast non-denaturing polyacrylamide gradient gels (e.g., 4-20%). Composite gels can be used to analyze both LDL and HDL simultaneously. [10]2. Sample Loading: Mix 10 µL of plasma with a loading dye. Load the mixture into the wells of the gel. Also, load a lane with size standards (e.g., high molecular weight protein standards and carboxylated latex particles).

  • Electrophoresis: Place the gel in an electrophoresis chamber filled with running buffer. Run the gel at a constant voltage (e.g., 150 V) for a specified time (e.g., 2-4 hours) at a constant temperature. [15]4. Staining: After electrophoresis, stain the gel with a lipid-specific stain (e.g., Sudan Black B) or a general protein stain (e.g., Coomassie Blue). [16]5. Imaging and Analysis:

    • Scan the stained gel using a densitometer.

    • Using the migration distances of the size standards, create a calibration curve.

    • Measure the migration distance of the HDL peaks in the sample lanes.

    • Calculate the peak particle diameter for each HDL subclass using the calibration curve.

    • The relative concentration of each subclass can be estimated from the area under its peak.

  • Controls: Run a control plasma sample on every gel to monitor for inter-assay variability.

Protocol: HDL Sizing by Ion Mobility (IM)

IM provides a direct particle count for high-resolution subclasses. [11] Protocol Steps:

  • Sample Dilution: Dilute plasma samples in a volatile buffer (e.g., ammonium acetate) to ensure compatibility with electrospray ionization.

  • Instrument Calibration: Calibrate the instrument using particles of a known size and concentration (e.g., gold nanoparticles) to account for ionization efficiency and convert signal intensity to absolute particle concentration. [17]3. Sample Infusion: Introduce the diluted sample into the instrument via electrospray ionization, which generates gas-phase ions of the lipoprotein particles.

  • Separation and Detection: The charged particles travel through a drift tube filled with a buffer gas under the influence of an electric field. Smaller particles travel faster than larger particles. A detector at the end of the tube counts the particles as they arrive, generating a spectrum of particle count versus arrival time.

  • Data Analysis: The arrival time is converted to particle diameter. The resulting spectrum is deconvoluted to identify and quantify distinct HDL subclasses (e.g., HDL-VS, HDL-S, HDL-M, HDL-L, HDL-VL). [14]6. Quality Control: Analyze quality control materials with defined low, medium, and high concentrations of HDL particles in each run.

Data Interpretation and Expected Outcomes

Successful inhibition of CETP by BMS-795311 is expected to produce a clear shift in the HDL particle profile.

Lipoprotein ParameterExpected ChangeRationale
HDL-C Reduced transfer of CE out of HDL and decreased catabolism.
Total HDL Particles ↔ or ↑May increase due to slower clearance, but the primary effect is on size. [18]
Large HDL Particles ↑↑Accumulation of cholesteryl esters in the HDL core. [19]
Small HDL Particles Conversion of small particles to larger ones as they accumulate CE.
Mean HDL Size (nm) A direct consequence of the shift from small to large particles.
LDL-C A secondary effect seen with potent CETP inhibitors. [1][3]
ApoA-I Slower catabolism of the larger HDL particles to which ApoA-I is bound. [20]

Table 2: Summary of Expected Changes in Lipoprotein Parameters Following BMS-795311 Treatment.

Interpretation: A dose-dependent increase in large HDL particles and mean HDL size, coupled with a decrease in small HDL particles, would provide strong evidence of on-target CETP inhibition by BMS-795311. The magnitude of this effect can be used to establish the potency (EC50) of the compound in vitro and its pharmacodynamic activity in vivo.

References

  • Ashen, M. D., & Davidson, M. H. (2021). Pharmacological Inhibition of CETP (Cholesteryl Ester Transfer Protein) Increases HDL (High-Density Lipoprotein) That Contains ApoC3 and Other HDL Subspecies Associated With Higher Risk of Coronary Heart Disease. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Barter, P. J., & Rye, K. A. (2017). The Trials and Tribulations of CETP Inhibitors. Circulation Research. Available at: [Link]

  • ResearchGate. (n.d.). Effects on subclasses of LDL and HDL particles. Particle numbers... [Image]. Available at: [Link]

  • Duffy, D., et al. (2010). Effects of the CETP Inhibitor Anacetrapib on HDL3-to-HDL2 Transfer: Comparison of in Vitro and in Vivo Methodologies. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Dong, B., et al. (2019). CETP inhibitors downregulate hepatic LDL receptor and PCSK9 expression in vitro and in vivo through a SREBP2 dependent mechanism. Lipids in Health and Disease. Available at: [Link]

  • Ballantyne, C. M., et al. (2022). Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial. Nature Medicine. Available at: [Link]

  • Calabresi, L., & Gomaraschi, M. (2024). HDL Function Versus Small Dense LDL: Cardiovascular Benefits and Implications. MDPI. Available at: [Link]

  • Healio. (2024). Lipid Legends: CETP Inhibition with Dr. Christie Ballantyne. YouTube. Available at: [Link]

  • Durrington, P. (2012). Cholesteryl ester transfer protein (CETP) inhibitors. The British Journal of Cardiology. Available at: [Link]

  • Tall, A. R., & Rader, D. J. (2017). Trials and Tribulations of CETP Inhibitors. Circulation Research. Available at: [Link]

  • Mora, S., et al. (2009). ION MOBILITY ANALYSIS OF LIPOPROTEIN SUBFRACTIONS IDENTIFIES THREE INDEPENDENT AXES OF CARDIOVASCULAR RISK. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Pallarés-Carratalá, V., et al. (2020). Analysis of LDL and HDL size and number by nuclear magnetic resonance in a healthy working population: The LipoLab Study. International Journal of Clinical Practice. Available at: [Link]

  • Lu, J., et al. (2012). Mechanism of inhibition defines CETP activity: a mathematical model for CETP in vitro. Journal of Lipid Research. Available at: [Link]

  • Anderson, D. W., et al. (1998). Characterization of a composite gradient gel for the electrophoretic separation of lipoproteins. Journal of Lipid Research. Available at: [Link]

  • Superko, H. R., & Gadesam, R. R. (2015). HDL particle number and size as predictors of cardiovascular disease. Journal of Clinical Lipidology. Available at: [Link]

  • Andrés-Cordón, A., et al. (2021). Particle size and cholesterol content of circulating HDL correlate with cardiovascular death in chronic heart failure. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Ion mobility. Representative results for ion mobility analysis of HDL... [Image]. Available at: [Link]

  • Yuhanna, I. S., et al. (2014). Modulating cholesteryl ester transfer protein activity maintains efficient pre-β-HDL formation and increases reverse cholesterol transport. Journal of Clinical Investigation. Available at: [Link]

  • Mallol, R., et al. (2013). Particle Size Measurements of Lipoprotein Fractions Using Diffusion-Ordered NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Mora, S., et al. (2015). Atherogenic Lipoprotein Subfractions Determined by Ion Mobility and First Cardiovascular Events After Random Allocation to High-Intensity Statin or Placebo. Circulation. Available at: [Link]

  • Helena Laboratories. (n.d.). Helena Lipoprotein Electrophoresis Procedure. Available at: [Link]

  • Otvos, J. D., et al. (2005). Low-Density Lipoprotein Particle Concentration and Size as Determined by Nuclear Magnetic Resonance Spectroscopy as Predictors of Cardiovascular Disease in Women. Circulation. Available at: [Link]

  • O'Connell, K., et al. (2020). HDL particle size is increased and HDL-cholesterol efflux is enhanced in type 1 diabetes: a cross-sectional study. Diabetologia. Available at: [Link]

  • Otvos, J. D. (2002). Lipoprotein Particle Analysis by Nuclear Magnetic Resonance Spectroscopy. Clinical Chemistry. Available at: [Link]

  • Li, J., & Zhang, Y. (2023). Structure-based mechanism and inhibition of cholesteryl ester transfer protein. Current Opinion in Lipidology. Available at: [Link]

  • Hutchins, P. M., et al. (2014). Quantification of HDL Particle Concentration by Calibrated Ion Mobility Analysis. Clinical Chemistry. Available at: [Link]

  • Nicholls, S. (2021). Results From Rose Clinical Trial CETPi Lowers LDL-C in Patients Taking High Intensity Statins. Radcliffe Cardiology. Available at: [Link]

  • Ritsch, A., et al. (2011). [High-density lipoprotein (HDL) and cholesteryl ester transfer protein (CETP): role in lipid metabolism and clinical meaning]. Wiener klinische Wochenschrift. Available at: [Link]

  • Quest Diagnostics. (n.d.). Cardio IQ® Lipoprotein Fractionation Ion Mobility. Available at: [Link]

  • American Journal of Clinical Pathology. (2024). NMR Insights into Lipoprotein Particles: analyzing correlations with traditional lipid measurements. Oxford Academic. Available at: [Link]

  • Pathology Tests Explained. (2023). Lipoprotein electrophoresis. Available at: [Link]

  • Kido, Y., et al. (2001). Lipoprotein Analysis Using Agarose Gel Electrophoresis and Differential Staining of Lipids. Journal of Atherosclerosis and Thrombosis. Available at: [Link]

  • Dr. Mungli. (2017). Lipoprotein Electrophoresis. YouTube. Available at: [Link]

  • C Custodis, F. (2025). The CETP-Inhibitor Obicetrapib in FH: BROOKLYN - Prof. Dr. Stephen Nicholls (Melbourne, Australia). YouTube. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Imaging to Assess BMS-795311 Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: While the compound BMS-795311 is identified in the scientific literature as a cholesteryl ester transfer protein (CETP) inhibitor used in cardiovascular research, the detailed request for protocols related to assessing drug efficacy using in vivo imaging strongly suggests an oncology context (e.g., monitoring tumor response). To best fulfill the spirit and the detailed structural requirements of this request, this guide will treat "BMS-795311" as a hypothetical anti-cancer agent. The following application notes and protocols are designed to be a comprehensive resource for researchers, scientists, and drug development professionals on leveraging in vivo imaging to assess the efficacy of a novel therapeutic in a preclinical oncology setting.

Introduction

The development of novel anti-cancer therapeutics requires robust and reliable methods for assessing their efficacy in preclinical models. In vivo imaging has emerged as a powerful tool in this regard, offering the ability to non-invasively and longitudinally monitor the effects of a drug on tumor growth, progression, and the tumor microenvironment.[1][2][3] This allows for the collection of real-time, quantitative data from the same animal over time, reducing the number of animals required and enhancing the statistical power of studies.[1] This guide provides a detailed overview of various in vivo imaging techniques that can be employed to assess the efficacy of the hypothetical anti-cancer agent, BMS-795311. For each modality, we will discuss the underlying principles, provide detailed experimental protocols, and explain the rationale behind its application.

Bioluminescence Imaging (BLI) for Monitoring Tumor Burden

Principle of the Technique

Bioluminescence imaging (BLI) is a widely used technique in preclinical oncology research to monitor tumor growth and metastasis.[2][4] It relies on the enzymatic reaction between a luciferase enzyme (e.g., from the firefly, Photinus pyralis) and its substrate (D-luciferin).[5] Cancer cells are genetically engineered to stably express the luciferase gene. When the substrate, luciferin, is administered to the animal, it is taken up by the luciferase-expressing tumor cells, which then emit light.[5] This light can be detected and quantified by a sensitive, cooled charge-coupled device (CCD) camera.[3] The intensity of the emitted light is directly proportional to the number of viable tumor cells, providing a quantitative measure of tumor burden.[4]

Application for BMS-795311 Efficacy Assessment

BLI is an excellent method for rapidly screening the anti-tumor activity of BMS-795311. By using luciferase-expressing tumor cells, researchers can monitor the effect of the drug on tumor growth and metastasis over time in a non-invasive manner.[6] A decrease in the bioluminescent signal in treated animals compared to a control group would indicate that BMS-795311 is effective at reducing tumor cell viability.

Experimental Workflow for BLI

BLI_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Imaging cluster_analysis Data Analysis A Implant luciferase-expressing tumor cells in mice B Allow tumors to establish A->B C Randomize mice into treatment & control groups B->C D Administer BMS-795311 or vehicle control C->D E Administer D-luciferin substrate D->E F Acquire bioluminescence images E->F G Repeat treatment and imaging at set intervals F->G H Quantify bioluminescent signal (photons/sec) G->H I Compare tumor burden between groups H->I

Caption: Workflow for assessing BMS-795311 efficacy using Bioluminescence Imaging.

Detailed Protocol for Bioluminescence Imaging

  • Cell Line Preparation:

    • Use a cancer cell line that has been stably transfected with a luciferase gene (e.g., via lentiviral transduction).

    • Culture the cells under standard conditions and ensure high viability before implantation.

  • Animal Model:

    • Implant the luciferase-expressing tumor cells into the desired location in immunocompromised mice (e.g., subcutaneously, orthotopically, or intravenously for a metastasis model).

    • Allow sufficient time for the tumors to establish, typically monitored by an initial BLI scan.

  • Treatment Groups:

    • Once tumors are established, randomize the animals into treatment and control groups.

    • Administer BMS-795311 to the treatment group at the desired dose and schedule. The control group should receive a vehicle control.

  • Imaging Procedure:

    • At specified time points, administer D-luciferin to the mice (typically 150 mg/kg, intraperitoneally).

    • Wait for the optimal time for substrate distribution (usually 10-15 minutes).

    • Anesthetize the mice and place them in a light-tight imaging chamber.

    • Acquire bioluminescent images using a CCD camera. The acquisition time will vary depending on the signal intensity.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumors.

    • Quantify the light emission from the ROIs in photons per second.

    • Compare the bioluminescent signal between the treatment and control groups over time to assess the efficacy of BMS-795311.

Quantitative Data Summary for BLI

ParameterDescriptionTypical Values
Cell Inoculum Number of luciferase-expressing cells implanted1x10^5 - 1x10^6 cells
Substrate Dose D-luciferin concentration150 mg/kg
Acquisition Time Image exposure time1 second - 5 minutes
Signal Quantification Measured light outputPhotons/second/cm^2/steradian

Fluorescence Imaging for Biodistribution and Target Engagement

Principle of the Technique

Fluorescence imaging is another optical imaging modality that is widely used in preclinical research.[7][8] It involves the use of fluorescent molecules (fluorophores) that emit light of a specific wavelength after being excited by light of a shorter wavelength.[9] These fluorophores can be attached to drugs, antibodies, or nanoparticles to track their biodistribution in vivo.[3] Near-infrared (NIR) fluorophores (650-900 nm) are often preferred for in vivo imaging because light in this range has better tissue penetration and lower autofluorescence.[7][10]

Application for BMS-795311 Efficacy Assessment

Fluorescence imaging can be used to assess the pharmacokinetics and biodistribution of BMS-795311. By labeling BMS-795311 with a NIR fluorophore, researchers can visualize its accumulation in the tumor and other organs. This can help to confirm that the drug is reaching its intended target and can provide insights into potential off-target effects. Additionally, fluorescently labeled antibodies targeting biomarkers of apoptosis or cell proliferation can be used to assess the pharmacodynamic effects of BMS-795311.

Experimental Workflow for Fluorescence Imaging

Fluorescence_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Label BMS-795311 with a NIR fluorophore B Establish tumor model in mice C Administer fluorescently labeled BMS-795311 B->C D Acquire fluorescence images at various time points C->D E Quantify fluorescence intensity in tumor and organs D->E F Determine biodistribution and tumor targeting E->F

Caption: Workflow for assessing BMS-795311 biodistribution using Fluorescence Imaging.

Detailed Protocol for Fluorescence Imaging

  • Probe Preparation:

    • Conjugate BMS-795311 with a suitable NIR fluorophore (e.g., IRDye 800CW).

    • Purify the labeled compound to remove any free dye.

  • Animal Model:

    • Establish a tumor model in mice as described for BLI.

  • Probe Administration:

    • Inject the fluorescently labeled BMS-795311 into the mice (typically intravenously).

  • Imaging Procedure:

    • At various time points post-injection, anesthetize the mice and place them in a fluorescence imaging system.

    • Excite the fluorophore with the appropriate wavelength laser or filtered light.

    • Acquire the fluorescence emission images using a sensitive camera.

  • Data Analysis:

    • Draw ROIs around the tumor and major organs.

    • Quantify the fluorescence intensity in each ROI.

    • Analyze the data to determine the biodistribution profile and the extent of tumor accumulation of BMS-795311.

Quantitative Data Summary for Fluorescence Imaging

ParameterDescriptionTypical Values
Fluorophore Type of fluorescent dye usedNIR dyes (e.g., IRDye 800CW, Cy5.5)
Excitation Wavelength Wavelength of light used to excite the fluorophore650-900 nm
Emission Wavelength Wavelength of light emitted by the fluorophore670-950 nm
Signal Quantification Measured fluorescence outputRadiant Efficiency or Mean Fluorescence Intensity

Positron Emission Tomography (PET) for Metabolic Activity

Principle of the Technique

Positron Emission Tomography (PET) is a nuclear imaging technique that provides quantitative, three-dimensional images of physiological, biochemical, and pharmacological processes in vivo.[11] It involves the administration of a molecule labeled with a positron-emitting radionuclide (a radiotracer). As the radionuclide decays, it emits positrons that annihilate with electrons in the tissue, producing two gamma rays that are detected by the PET scanner. The distribution of the radiotracer in the body can then be reconstructed to create an image.

Application for BMS-795311 Efficacy Assessment

PET imaging is highly valuable for assessing the metabolic response of a tumor to treatment with BMS-795311.[11] The most commonly used PET tracer in oncology is 18F-fluorodeoxyglucose (18F-FDG), a glucose analog. Cancer cells often have a high rate of glucose metabolism, leading to high uptake of 18F-FDG. A successful anti-cancer therapy will often lead to a decrease in tumor metabolism before there is a change in tumor size. Therefore, a reduction in 18F-FDG uptake in the tumor after treatment with BMS-795311 can be an early indicator of its efficacy.[12] Furthermore, BMS-795311 itself could potentially be labeled with a positron-emitting radionuclide to directly visualize its binding to its target in vivo.[13]

Experimental Workflow for PET Imaging

PET_Workflow cluster_setup Setup & Treatment cluster_imaging PET Imaging cluster_analysis Data Analysis A Establish tumor model in mice B Treat with BMS-795311 or vehicle A->B C Administer PET radiotracer (e.g., 18F-FDG) B->C D Allow for tracer uptake C->D E Acquire PET/CT scans D->E F Reconstruct PET images E->F G Quantify tracer uptake (e.g., %ID/g, SUV) F->G H Compare tumor metabolism between groups G->H

Caption: Workflow for assessing BMS-795311 efficacy using PET Imaging.

Detailed Protocol for PET Imaging

  • Animal Preparation:

    • Establish a tumor model in mice.

    • Fast the animals for 4-6 hours before 18F-FDG injection to reduce background glucose levels.

  • Treatment:

    • Administer BMS-795311 or vehicle control according to the study design.

  • Radiotracer Administration:

    • Inject the PET radiotracer (e.g., 18F-FDG) into the mice (typically intravenously).

  • Uptake Period:

    • Allow for the radiotracer to distribute and accumulate in the tissues (typically 60 minutes for 18F-FDG). During this time, the animals should be kept warm to prevent brown fat uptake.

  • Imaging Procedure:

    • Anesthetize the mice and position them in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Acquire the PET scan.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw ROIs on the tumor and other relevant tissues.

    • Quantify the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV).

    • Compare the tracer uptake in the tumors of treated versus control animals.

Quantitative Data Summary for PET Imaging

ParameterDescriptionTypical Values
Radiotracer The positron-emitting molecule used18F-FDG, 18F-FLT, 68Ga-probes, etc.
Injected Dose Amount of radioactivity administered5-10 MBq
Uptake Time Time between injection and scanning60 minutes for 18F-FDG
Uptake Quantification Measure of radiotracer concentration in tissue%ID/g or SUV

High-Frequency Ultrasound (HFUS) for Tumor Volume and Vascularity

Principle of the Technique

High-frequency ultrasound (HFUS) is a non-invasive imaging modality that uses high-frequency sound waves to create real-time images of soft tissues.[14] It is a cost-effective and readily available technique for monitoring tumor growth and response to therapy.[15] HFUS can provide detailed anatomical information, allowing for precise measurement of tumor volume. Additionally, advanced techniques like Doppler ultrasound can be used to assess blood flow and vascularity within the tumor.[16][17]

Application for BMS-795311 Efficacy Assessment

HFUS is a valuable tool for monitoring the effect of BMS-795311 on tumor size and vascularity.[18] Regular ultrasound scans can provide a detailed growth curve of the tumor in treated versus control animals. A reduction in tumor volume would be a clear indicator of the drug's efficacy. Furthermore, changes in tumor blood flow, as measured by Doppler ultrasound, can provide early insights into the anti-angiogenic effects of BMS-795311. A decrease in tumor vascularity could precede a reduction in tumor size.[16]

Experimental Workflow for HFUS Imaging

HFUS_Workflow cluster_setup Setup & Treatment cluster_imaging Ultrasound Imaging cluster_analysis Data Analysis A Establish subcutaneous tumor model B Treat with BMS-795311 or vehicle A->B C Anesthetize mouse and prepare imaging area B->C D Acquire 2D/3D ultrasound and Doppler images C->D E Repeat imaging at regular intervals D->E F Measure tumor dimensions and calculate volume E->F G Quantify Doppler signal to assess vascularity F->G H Compare tumor growth and blood flow between groups G->H

Caption: Workflow for assessing BMS-795311 efficacy using High-Frequency Ultrasound.

Detailed Protocol for HFUS Imaging

  • Animal Preparation:

    • Establish a subcutaneous tumor model in mice to ensure easy access for the ultrasound probe.

    • Anesthetize the mouse and remove the fur from the area overlying the tumor.

  • Imaging Procedure:

    • Apply a layer of ultrasound gel to the skin.

    • Use a high-frequency linear array transducer to acquire B-mode (grayscale) images of the tumor.

    • Acquire images in at least two orthogonal planes to measure the tumor dimensions (length, width, and height).

    • If available, use Doppler mode to visualize and quantify blood flow within the tumor.

    • Repeat the imaging at regular intervals (e.g., twice a week) throughout the study.

  • Data Analysis:

    • Use the caliper tools in the ultrasound software to measure the tumor dimensions.

    • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Analyze the Doppler data to quantify changes in vascularity.

    • Plot the tumor growth curves for the treatment and control groups to assess the efficacy of BMS-795311.

Quantitative Data Summary for HFUS Imaging

ParameterDescriptionTypical Values
Transducer Frequency Frequency of the ultrasound probe20-70 MHz
Tumor Volume Calculated size of the tumorMeasured in mm^3
Vascular Index Quantification of blood flow from Doppler signal% of tumor area with flow

Magnetic Resonance Imaging (MRI) for Anatomical and Functional Assessment

Principle of the Technique

Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality that uses a strong magnetic field and radio waves to generate detailed images of the body's organs and tissues.[19] MRI provides excellent soft-tissue contrast, making it ideal for visualizing tumors and their surrounding structures.[20] In addition to anatomical imaging, functional MRI techniques such as Diffusion-Weighted Imaging (DWI) can provide information about the cellularity of a tumor, while Dynamic Contrast-Enhanced MRI (DCE-MRI) can assess tumor vascular permeability.

Application for BMS-795311 Efficacy Assessment

MRI offers a comprehensive assessment of the efficacy of BMS-795311.[20] High-resolution anatomical MRI can be used to accurately measure tumor volume and monitor changes over time.[19] DWI can detect early cellular changes in response to treatment.[21] Effective therapies often lead to an increase in water diffusion (measured as the Apparent Diffusion Coefficient, or ADC) due to cell death and increased extracellular space.[22] This change in ADC can be detected before any change in tumor size, providing an early biomarker of response.[21]

Experimental Workflow for MRI

MRI_Workflow cluster_setup Setup & Treatment cluster_imaging MRI Acquisition cluster_analysis Data Analysis A Establish tumor model in mice B Acquire baseline pre-treatment MRI A->B C Treat with BMS-795311 or vehicle B->C D Anesthetize and position mouse in MRI scanner C->D E Acquire anatomical (T1, T2) and functional (DWI) images D->E F Repeat MRI scans at end-of-study E->F G Measure tumor volume from anatomical scans F->G H Calculate ADC maps from DWI scans G->H I Compare changes in volume and ADC between groups H->I

Caption: Workflow for assessing BMS-795311 efficacy using MRI.

Detailed Protocol for MRI

  • Animal Preparation:

    • Establish a tumor model in mice.

    • Anesthetize the mouse for the duration of the scan. It is crucial to monitor the animal's vital signs (respiration, temperature).

  • Imaging Procedure:

    • Position the animal in a specialized holder and place it in the MRI scanner.

    • Acquire high-resolution T2-weighted anatomical images for tumor volume measurement.

    • Acquire Diffusion-Weighted Images at multiple b-values to calculate the ADC.

    • If assessing vascular effects, perform a DCE-MRI scan, which involves acquiring a series of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent.

  • Data Analysis:

    • Use imaging software to segment the tumor from the T2-weighted images and calculate its volume.

    • Generate ADC maps from the DWI data and calculate the mean ADC value within the tumor.

    • For DCE-MRI, analyze the signal intensity changes over time to derive vascular parameters like Ktrans (a measure of permeability).

    • Compare the changes in tumor volume, ADC, and vascular parameters between the treatment and control groups.

Quantitative Data Summary for MRI

ParameterDescriptionTypical Units
Tumor Volume Measured from T2-weighted imagesmm^3
Apparent Diffusion Coefficient (ADC) Measure of water diffusion from DWIx 10^-3 mm^2/s
Ktrans Volume transfer constant from DCE-MRImin^-1

References

  • Qiao, J., et al. (2015). Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of N-[(1R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamid. Journal of Medicinal Chemistry, 58(22), 9010–9023. [Link]

  • News-Medical. (2022). How is Bioluminescence Used in Cancer Research? [Link]

  • Abou, D. S., et al. (2011). Preclinical Whole-body Fluorescence Imaging: Review of Instruments, Methods and Applications. Journal of Biomedical Optics, 16(9), 096009. [Link]

  • Chen, L., et al. (2013). Predicting and Monitoring Cancer Treatment Response with DW-MRI. Magnetic Resonance Imaging, 31(8), 1323–1336. [Link]

  • Beckmann, N. (2016). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR Journal, 57(2), 167–178. [Link]

  • Al-Saffar, H. A., et al. (2025). Assessing Ultrasound as a Tool for Monitoring Tumor Regression During Chemotherapy: Insights from a Cohort of Breast Cancer Patients. Cureus, 17(5), e78901. [Link]

  • InnoSer. (2024). Bioluminescence Imaging in Preclinical Research. [Link]

  • Innis, R. B. (2014). Positron emission tomography molecular imaging for drug development. Dialogues in Clinical Neuroscience, 16(4), 525–534. [Link]

  • Basit, A. W., & Liu, F. (2018). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 10(4), 218. [Link]

  • Naidu, B. N., et al. (2018). The discovery and preclinical evaluation of BMS-707035, a potent HIV-1 integrase strand transfer inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(13), 2314–2318. [Link]

  • Rehemtulla, A. (2011). High throughput quantitative bioluminescence imaging for assessing tumor burden. Methods in Molecular Biology, 680, 245–257. [Link]

  • Chau, I., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. British Journal of Cancer, 118(8), 1085–1092. [Link]

  • Vanderbilt University School of Engineering. (2025). Ultrasound imaging of breast cancer tumors offers non-invasive monitoring of radiation and immunotherapy response effectiveness. [Link]

  • Martínez-Jabaloyas, J. M., et al. (2023). Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma. International Journal of Molecular Sciences, 24(19), 14995. [Link]

  • American Cancer Society. (2025). MRI for Cancer | Magnetic Resonance Imaging Test. [Link]

  • Gillooly, K. M., et al. (2016). Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials. ACS Medicinal Chemistry Letters, 7(1), 18–23. [Link]

  • El-Gamal, M., et al. (2024). Magnetic Resonance-Guided Cancer Therapy Radiomics and Machine Learning Models for Response Prediction. Cancers, 16(17), 3108. [Link]

  • Licha, K., & Olbrich, C. (2019). Fluorescence Imaging as a Tool in Preclinical Evaluation of Polymer-Based Nano-DDS Systems Intended for Cancer Treatment. Polymers, 11(9), 1493. [Link]

  • Cheson, B. D., et al. (2015). Antibody Positron Emission Tomography Imaging in Anticancer Drug Development. Journal of Clinical Oncology, 33(9), 1079–1087. [Link]

  • Kelloff, G. J., et al. (2005). Positron Emission Tomography (PET): Expanding the Horizons of Oncology Drug Development. Clinical Cancer Research, 11(10), 3561–3564. [Link]

  • Medimaging.net. (2025). Ultrasound Imaging Non-Invasively Tracks Tumor Response to Radiation and Immunotherapy. [Link]

  • Northwestern Medicine. (2026). Non-invasive Approach Predicts Chemotherapy Response in Glioblastoma. [Link]

  • Analytik Jena. (n.d.). Fluorescent Imaging Techniques for Preclinical Research. [Link]

  • Sanborn, R. E., et al. (2023). Pharmacodynamic activity of BMS-986156, a glucocorticoid-induced TNF receptor-related protein agonist, alone or in combination with nivolumab in patients with advanced solid tumors. ESMO Open, 8(2), 100784. [Link]

  • Wang, J., et al. (2015). Pharmacokinetic characterization of BMS-936561, an anti-CD70 antibody-drug conjugate, in preclinical animal species and prediction of its pharmacokinetics in humans. Journal of Pharmaceutical Sciences, 104(9), 3097–3106. [Link]

  • CD BioSciences. (n.d.). In Vivo Drug Efficacy Imaging Monitoring. [Link]

  • Chen, Y., et al. (2025). Advances and innovations in ultrasound-based tumor management: current applications and emerging directions. Journal of Nanobiotechnology, 23(1), 304. [Link]

  • Drug Target Review. (n.d.). Positron emission tomography (PET) - News, Articles, Whitepapers. [Link]

  • Novosiadly, R., et al. (2023). Pharmacodynamic activity of BMS-986156, a glucocorticoid-induced TNF receptor-related protein agonist, alone or in combination with nivolumab in patients with advanced solid tumors. ESMO Open, 8(2), 100784. [Link]

  • Farwell, M. D., & Mankoff, D. A. (2017). Imaging for response assessment in cancer clinical trials. Seminars in Nuclear Medicine, 47(4), 373–384. [Link]

  • FUJIFILM VisualSonics. (n.d.). Biomarker Imaging for Preclinical Cancer Research. [Link]

  • Li, Y., et al. (2025). In vivo analysis techniques for antibody drug: Recent advances and methodological insights. TrAC Trends in Analytical Chemistry, 185, 117462. [Link]

  • Innis, R. B. (2021). Use of Positron Emission Tomography (PET) in Pharmacokinetics. [Link]

  • Zhang, H., et al. (2008). Advancing Bioluminescence Imaging Technology for the Evaluation of Anticancer Agents in the MDA-MB-435-HAL-Luc Mammary Fat Pad and Subrenal Capsule Tumor Models. Molecular Cancer Therapeutics, 7(12), 3827–3837. [Link]

  • Bristol-Myers Squibb. (n.d.). Research publications. [Link]

Sources

BMS-795311 for studying lipidomics in cardiovascular research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Resolution Lipidomic Profiling of CETP Inhibition Using BMS-795311

Executive Summary

BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP) , exhibiting an IC


 of ~4 nM.[1] In cardiovascular research, it serves as a critical chemical probe for dissecting the mechanism of Reverse Cholesterol Transport (RCT).

While historical CETP inhibitors successfully elevated HDL-Cholesterol (HDL-C) levels, they failed to consistently reduce cardiovascular events, leading to the "dysfunctional HDL" hypothesis. This Application Note outlines a rigorous lipidomics workflow to go beyond simple cholesterol quantification. It details how to use BMS-795311 to map the molecular heterogeneity of lipoprotein subspecies, specifically monitoring the flux of cholesteryl esters (CE) and triglycerides (TG) between HDL and apoB-containing lipoproteins.

Critical Experimental Constraint: Murine models (e.g., C57BL/6) naturally lack CETP expression. Efficacy studies using BMS-795311 must utilize CETP-transgenic mice, Golden Syrian hamsters, or non-human primates to generate translationally relevant data.

Mechanism of Action & Lipidomic Rationale

CETP functions as a lipid shuttle, facilitating the equimolar exchange of cholesteryl esters (CE) from HDL to VLDL/LDL in exchange for triglycerides (TG).

BMS-795311 Intervention: By binding to CETP, BMS-795311 arrests this transfer.

  • Primary Lipidomic Readout: Accumulation of CE species within HDL particles.

  • Secondary Lipidomic Readout: Depletion of TG in HDL and retention of CE in VLDL/LDL.

  • Structural Impact: Formation of large, buoyant, CE-rich HDL particles (HDL

    
     subclass) which may possess altered anti-inflammatory properties.
    
Pathway Diagram: CETP Inhibition Dynamics

CETP_Mechanism cluster_0 Lipoprotein Compartments HDL HDL Particle (ApoA-I) CETP CETP Enzyme (Lipid Shuttle) HDL->CETP Donates CE VLDL VLDL/LDL (ApoB) VLDL->CETP Donates TG CETP->HDL Transfers TG CETP->VLDL Transfers CE CE_Flux Cholesteryl Esters (CE) CETP->CE_Flux Accumulation in HDL TG_Flux Triglycerides (TG) CETP->TG_Flux Reduction in HDL BMS BMS-795311 (Inhibitor) BMS->CETP Blocks Hydrophobic Tunnel (IC50 ~4nM)

Figure 1: Mechanism of BMS-795311. The compound blocks the CETP-mediated hetero-exchange of lipids, causing a distinct divergence in the lipid composition of HDL and VLDL particles.

Experimental Design: In Vivo Efficacy Study

Model Selection
  • Invalid Model: Wild-type mice (No endogenous CETP activity).

  • Valid Models:

    • CETP-Tg Mice (C57BL/6 background): Express human CETP transgene.

    • Golden Syrian Hamster: Endogenously expresses CETP with a lipid profile similar to humans.

    • Cynomolgus Monkey: High translational relevance.

Dosing Regimen (Hamster/Tg-Mouse)
  • Vehicle: 10% PEG-400 / 90% Water (or 0.5% Methylcellulose).

  • Dose Range: 1 – 10 mg/kg, PO (Oral Gavage), QD (Once Daily).

  • Duration: 7–14 days for steady-state lipoprotein remodeling.

  • Positive Control: Anacetrapib (if available) or comparison to baseline.

Protocol: Lipoprotein Fractionation & Lipid Extraction

To capture the distribution of lipids rather than just total plasma levels, lipoproteins must be physically separated before Mass Spectrometry.

Step 1: Plasma Preparation
  • Collect blood into EDTA-coated tubes (Heparin can interfere with some PCR/enzyme assays downstream).

  • Centrifuge at 2,000 x g for 15 min at 4°C.

  • Add Paraoxon (lipase inhibitor) and BHT (antioxidant) immediately to prevent ex vivo lipid hydrolysis and oxidation.

Step 2: FPLC Fractionation (Gold Standard)
  • System: AKTA Pure or equivalent FPLC.

  • Column: Superose 6 Increase 10/300 GL (Size Exclusion Chromatography).

  • Buffer: PBS + 1mM EDTA, pH 7.4.

  • Flow Rate: 0.4 mL/min.

  • Fraction Collection: Collect 0.5 mL fractions.

    • Fractions 15-20: VLDL

    • Fractions 21-28: LDL[2][3][4][5]

    • Fractions 29-40: HDL[5]

Step 3: Lipid Extraction (BUME Method)

The BUME method (Butanol:Methanol) is preferred over Folch for high-throughput plasma lipidomics as it avoids the tedious phase separation of chloroform.

  • Aliquot: Transfer 50 µL of each FPLC fraction to a glass vial.

  • Internal Standards: Add 10 µL of SPLASH® Lipidomix (deuterated standards for CE, TG, PC, SM).

  • Solvent Addition: Add 300 µL Butanol:Methanol (3:1) . Vortex for 10 seconds.

  • Phase Split: Add 150 µL Heptane:Ethyl Acetate (3:1) . Vortex.

  • Acidification: Add 150 µL 1% Acetic Acid . Vortex.

  • Centrifugation: 2500 x g for 10 min.

  • Collection: Transfer the upper organic phase (lipids) to a fresh vial.

  • Re-extraction: Repeat steps 4-7 on the lower phase to maximize recovery.

  • Drying: Evaporate solvent under Nitrogen stream.

  • Reconstitution: Dissolve in 100 µL Isopropanol:Methanol:Chloroform (4:2:1) for LC-MS injection.

LC-MS/MS Acquisition Parameters

Instrument: Q-Exactive HF-X or Triple Quadrupole (e.g., Sciex 6500+). Chromatography: Reverse Phase (C18).

ParameterSettingRationale
Column Waters Acquity UPLC CSH C18 (2.1 x 100mm, 1.7µm)Charged Surface Hybrid (CSH) provides superior peak shape for basic lipids.
Mobile Phase A 60:40 ACN:H2O + 10mM Ammonium Formate + 0.1% Formic AcidPromotes ionization of polar headgroups.
Mobile Phase B 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic AcidStrong eluent for hydrophobic CE and TG species.
Gradient 0-2 min (15% B) → 2-12 min (99% B) → 12-15 min (99% B)Rapid ramp needed to elute neutral lipids (CE/TG) which elute late.
Ionization ESI (+) and ESI (-) SwitchingCE and TG ionize best in (+) mode as [M+NH4]+ adducts.
Target Transitions CE 18:2 (666.6 -> 369.3)CE 20:4 (690.6 -> 369.3)Monitor specific fatty acid contributions to the CE pool.

Data Interpretation & Expected Results

When analyzing data from BMS-795311 treated subjects, compare the lipidome of the HDL Fraction vs. the VLDL Fraction .

Quantitative Markers of CETP Inhibition
Lipid ClassExpected Change in HDLExpected Change in VLDL/LDLBiological Interpretation
Total CE ↑↑ Increase ↓ Decrease Blocked transfer of CE from HDL to ApoB-lipoproteins.
Total TG ↓↓ Decrease ↔ / ↑ Stable Blocked transfer of TG from VLDL to HDL.
CE/TG Ratio ↑↑ Increase ↓ Decrease HDL particles become "stiff" and core-packed with cholesterol.
LPC (Lyso-PC) Variable N/A Monitor for inflammatory remodeling of the HDL surface.
Sphingomyelin ↑ Increase ↔ Stable Surface expansion of large HDL particles requires more SM.

Key Insight: If you observe an increase in HDL-C but no change in the specific CE 18:2 / CE 20:4 ratio within the HDL fraction, the remodeling may be incomplete. Effective CETP inhibition should trap polyunsaturated CEs (derived from LCAT activity) specifically within the HDL core.

References

  • Qiao, L. et al. (2015). "Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of BMS-795311." Journal of Medicinal Chemistry.

  • Tall, A. R., & Rader, D. J. (2018). "Trials and Tribulations of CETP Inhibitors." Circulation.

  • Löfgren, L. et al. (2012). "The BUME method: a novel automated chloroform-free 96-well total lipid extraction method for blood plasma." Journal of Lipid Research.

  • Ferri, N. et al. (2018).[6] "PCSK9 and CETP: The Modern Landscape of Lipid-Lowering Therapy." Pharmacological Research.

  • Guerin, M. et al. (2001). "Proatherogenic Role of Cholesteryl Ester Transfer Protein." Arteriosclerosis, Thrombosis, and Vascular Biology.

Sources

Technical Application Guide: BMS-795311 in High-Throughput Screening for Lipid Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

BMS-795311 is a potent, orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP) .[1] In the context of drug discovery and lipid research, it serves as a critical reference standard (positive control) for validating high-throughput screening (HTS) campaigns aimed at identifying novel lipid modulators.

Unlike non-specific lipid regulators, BMS-795311 targets the specific transfer of cholesteryl esters (CE) from High-Density Lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL/LDL). Its high potency (IC₅₀ = 4 nM in enzymatic assays) makes it the industry standard for calibrating assay sensitivity and dynamic range in lipid modulation screens.

Key Technical Specifications:

  • Target: CETP (Cholesteryl Ester Transfer Protein).[1][2]

  • Mechanism: Inhibits the hetero-exchange of cholesteryl esters and triglycerides between HDL and LDL/VLDL.

  • Potency: IC₅₀ ~4 nM (SPA Assay); ~0.22 µM (Human Whole Plasma Assay).[1]

  • Solubility: DMSO soluble; requires careful handling to prevent precipitation in aqueous buffers.

Mechanistic Grounding: The CETP Pathway

To effectively utilize BMS-795311, researchers must understand the specific node of lipid metabolism it perturbs. CETP facilitates the "shuttling" of lipids in the Reverse Cholesterol Transport (RCT) pathway.

Pathway Visualization

The following diagram illustrates the CETP-mediated lipid exchange and the inhibition point of BMS-795311.

CETP_Pathway cluster_0 Reverse Cholesterol Transport (RCT) HDL HDL (Cholesteryl Esters) CETP CETP Enzyme (Tunnel Mechanism) HDL->CETP Donates CE Liver Liver (Clearance) HDL->Liver Direct Uptake (SR-BI) LDL_VLDL LDL / VLDL (Triglycerides) LDL_VLDL->CETP Donates TG CETP->HDL Transfers TG (Destabilizes HDL) CETP->LDL_VLDL Transfers CE (Pro-Atherogenic) BMS BMS-795311 (Inhibitor) BMS->CETP Blocks Transfer (IC50: 4nM)

Figure 1: Mechanism of Action. BMS-795311 blocks the CETP-mediated transfer of Cholesteryl Esters (CE) from HDL to LDL/VLDL, promoting HDL stability.

Primary HTS Protocol: Scintillation Proximity Assay (SPA)[2]

The Scintillation Proximity Assay (SPA) is the "Gold Standard" for screening CETP inhibitors due to its homogeneity (no wash steps) and high throughput capability. BMS-795311 is used here to define the 100% inhibition baseline.

Assay Principle

The assay uses tritiated cholesteryl ester ([³H]-CE) incorporated into donor HDL particles. When CETP transfers [³H]-CE to biotinylated acceptor LDL particles (bound to streptavidin-SPA beads), the isotope comes into proximity with the scintillant in the bead, emitting light. BMS-795311 prevents this transfer, reducing the signal.

Materials Required
  • Enzyme: Recombinant human CETP (secreted from CHO cells or baculovirus).

  • Donor: Human HDL labeled with [³H]-Cholesteryl Oleate.

  • Acceptor: Biotinylated Human LDL.

  • Beads: Streptavidin-coated PVT SPA beads (PerkinElmer or equivalent).

  • Reference: BMS-795311 (10 mM stock in DMSO).

Step-by-Step Workflow

Step 1: Compound Preparation (Acoustic Dispensing)

  • Prepare a 10-point dose-response curve of BMS-795311 in 100% DMSO.

    • Top Concentration: 10 µM (Final assay concentration).

    • Dilution Factor: 1:3 serial dilution.

  • Dispense 50 nL of compound into 384-well white, low-volume plates (e.g., Greiner).

  • Control Wells: Dispense 50 nL DMSO into "High Signal" (No Inhibitor) and "Low Signal" (No Enzyme) wells.

Step 2: Reagent Master Mix Preparation

  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% EDTA.

  • Mix A (Substrate/Enzyme): Combine [³H]-HDL (Donor), Biotin-LDL (Acceptor), and rhCETP enzyme in assay buffer.

    • Optimization Note: Titrate CETP concentration to achieve 15-20% transfer rate over the incubation period to ensure linearity.

Step 3: Reaction Initiation

  • Add 10 µL of Mix A to the assay plate containing the compounds.

  • Seal plate and incubate at 37°C for 2-4 hours .

    • Critical: Temperature consistency is vital; CETP activity is highly temperature-dependent.

Step 4: Termination and Detection

  • Add 10 µL of SPA Bead Suspension (Streptavidin-PVT beads in buffer).

    • Note: The beads capture the Biotin-LDL. Only [³H]-CE transferred to LDL will generate a signal.

  • Incubate at Room Temperature for 1 hour (to allow bead settling and binding).

  • Read on a Microbeta or ViewLux plate reader (TR-FRET mode can also be adapted, but SPA is standard for this specific compound).

Data Validation (Self-Validating System)

To ensure the assay is robust, calculate the Z-factor using the BMS-795311 controls:



  • Target: Z' > 0.6 indicates a robust screen.

  • BMS-795311 Role: Defines

    
     (Maximum Inhibition).
    

Secondary Screening: Human Whole Plasma Assay (hWPA)[2]

Why this is critical: BMS-795311 shows a significant "potency shift" due to high plasma protein binding (IC₅₀ shifts from 4 nM in SPA to ~0.22 µM in plasma). Relying solely on buffer-based SPA will yield false positives for compounds that bind heavily to albumin.

Protocol Overview

This assay measures endogenous CETP activity in its native physiological environment.

  • Source: Pooled human plasma (heparinized).

  • Spike: Add exogenous [³H]-Cholesteryl Oleate labeled HDL or use a fluorescent self-quenched CE probe.

  • Treatment: Incubate plasma with BMS-795311 (0.01 µM to 10 µM) for 4 hours at 37°C.

  • Separation: Precipitate VLDL/LDL using magnesium chloride/dextran sulfate.

  • Quantification: Measure radioactivity remaining in the supernatant (HDL fraction) vs. the pellet (LDL/VLDL fraction).

  • Result: BMS-795311 should retain [³H]-CE in the supernatant (HDL).

Data Analysis & Comparative Potency

When characterizing novel lipid modulators, present data relative to BMS-795311.

Table 1: BMS-795311 Performance Metrics

Assay TypeParameterTypical ValueInterpretation
Enzymatic (SPA) IC₅₀4.0 ± 1.5 nMHigh intrinsic potency against CETP.
Whole Plasma (hWPA) IC₅₀220 ± 50 nMPotency shift due to protein binding (98%+ bound).
In Vivo (Tg Mice) ED₅₀~3 mg/kgEffective dose for raising HDL-C in hCETP mice.[1]
Solubility Kinetic> 50 µMSoluble in assay buffer at relevant screening concentrations.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a screening campaign using BMS-795311.

HTS_Workflow cluster_SPA Primary Screen (SPA) cluster_Sec Secondary Validation Start Library Screening (10k - 1M Compounds) SPA Scintillation Proximity Assay + BMS-795311 Control Start->SPA Filter1 Hit Selection (>50% Inhibition @ 10µM) SPA->Filter1 DoseResp IC50 Determination (10-point curve) Filter1->DoseResp Plasma Human Whole Plasma Assay (Physiological Relevance) DoseResp->Plasma Compare IC50 (Shift Analysis) Validation Selectivity Screen (LXR / FXR Counter-screen) Plasma->Validation Valid Hits BMS_Ref BMS-795311 (Benchmarking) BMS_Ref->SPA QC Standard BMS_Ref->Plasma Shift Reference

Figure 2: HTS Workflow. BMS-795311 is used as the QC standard in the primary screen and the shift reference in the secondary plasma assay.

Troubleshooting & Expert Tips

  • ** DMSO Tolerance:** CETP is sensitive to organic solvents. Ensure final DMSO concentration in the SPA assay is <1.0%. BMS-795311 is stable in 100% DMSO but should not be stored in aqueous dilutions.

  • "Potency Shift" Analysis: If a test compound has an IC₅₀ of 10 nM in SPA but >10 µM in plasma, it is likely highly protein-bound or metabolically unstable. Use the BMS-795311 shift (4 nM -> 220 nM) as a "permissible range" of shift (approx. 50-fold).

  • LXR Agonist Confusion: Note that BMS also produces LXR agonists (e.g., BMS-779788).[3][4] Ensure you are using BMS-795311 (CETP inhibitor) . Confusing these will ruin lipid modulation interpretation, as LXR agonists increase lipogenesis, whereas CETP inhibitors modulate transport.

References

  • Qiao, L. et al. (2015). Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors. Journal of Medicinal Chemistry, 58(22), 9010–9027. (Describes the structural optimization leading to potent CETP inhibitors). Available at: [Link]

  • Bristol Myers Squibb. Clinical and Preclinical Data on Lipid Modulators. (Contextual data on BMS lipid programs). Available at: [Link]

Sources

Application Notes & Protocols: Establishing a Humanized Mouse Model for Preclinical Evaluation of Novel HCV NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in virology and pharmacology.

Introduction: The Imperative for a Human-Relevant HCV Model

Hepatitis C Virus (HCV) infection remains a significant global health challenge, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the virus's genetic diversity and potential for drug resistance necessitate a robust pipeline of novel therapeutics. A primary challenge in HCV drug development is the virus's narrow host tropism, largely restricted to humans and chimpanzees, which significantly limits the utility of conventional small animal models for preclinical efficacy and safety studies.[1]

To bridge this translational gap, humanized mouse models, specifically those with chimeric human livers, have emerged as indispensable tools.[1][2][3] These models are created by engrafting primary human hepatocytes into immunodeficient mice that have a pre-existing liver injury, which provides the human cells with a selective advantage for proliferation and repopulation of the murine liver.[4] The resulting chimeric liver is susceptible to HCV infection and can support the complete viral life cycle, thereby providing a physiologically relevant in vivo platform to study viral pathogenesis and evaluate the efficacy of novel antiviral agents.[2][5]

This guide provides a comprehensive overview and detailed protocols for establishing and utilizing a humanized mouse model for the preclinical evaluation of novel HCV Nonstructural Protein 5A (NS5A) inhibitors. While the prompt specified "BMS-795311," publicly available data identifies this compound as a cholesteryl ester transfer protein (CETP) inhibitor. Given the context of humanized models for virology, this document will focus on a well-characterized and clinically relevant BMS NS5A inhibitor, Daclatasvir (BMS-790052) , as a representative agent to illustrate the principles and methodologies.

The Scientific Rationale: Why NS5A and Why a Humanized Model?

The HCV NS5A protein is a phosphoprotein with no known enzymatic function but is essential for the HCV replication complex.[6] It plays a critical role in both viral RNA replication and the assembly of new virions.[6] Daclatasvir is a first-in-class NS5A inhibitor that binds to the N-terminus of the protein, disrupting its function and potently inhibiting viral activity.[6][7]

A humanized mouse model is critical for studying NS5A inhibitors for two primary reasons:

  • Host-Specific Viral Replication: HCV replication is dependent on human-specific host factors found within hepatocytes. Humanized mouse models provide this necessary cellular environment, allowing for robust and sustained viral replication that mirrors human infection.

  • Human-Relevant Drug Metabolism: The metabolism of many drugs, including some DAAs, is mediated by human cytochrome P450 (CYP) enzymes. Daclatasvir, for instance, is primarily metabolized by human CYP3A4.[6] A chimeric liver expresses a profile of human drug-metabolizing enzymes and transporters, offering a more predictive assessment of a drug's pharmacokinetics (PK), potential drug-drug interactions, and hepatotoxicity than conventional mouse models.[8]

I. Establishing the Humanized Liver Mouse Model

The foundation of a successful study lies in the robust generation of a chimeric mouse with a highly repopulated human liver. Several immunodeficient mouse strains with liver injury models are available, each with distinct advantages and disadvantages. This protocol will focus on the widely used uPA/SCID mouse model .[2][5]

Model Selection: A Comparative Overview
Mouse ModelGenetic Background & Injury MechanismKey AdvantagesKey Disadvantages
uPA/SCID Urokinase Plasminogen Activator (uPA) transgene driven by an albumin promoter in SCID mice, causing hepatocyte toxicity.[2][5]Extensive historical data; high levels of human hepatocyte repopulation achievable.Poor breeding efficiency; narrow window for transplantation; potential for kidney disease.[1]
FRG Fah-/-Rag2-/-γC-/- triple knockout. Fumarylacetoacetate hydrolase (Fah) deficiency causes hepatocyte death, which can be controlled by the drug nitisinone (NTBC).[2][9]Inducible liver injury (by withdrawing NTBC); good breeding and survival rates.[9]Requires constant NTBC administration which can be costly; long-term NTBC treatment may have confounding effects.[9]
TK-NOG Herpes Simplex Virus thymidine kinase (HSV-TK) transgene in NOG mice. Liver injury is induced by administering ganciclovir.[2]Inducible and transient liver injury; stable human hepatocyte engraftment for long-term studies.[8]Repopulation efficiency can be more dependent on the human hepatocyte donor.[2]
Workflow for Establishing the uPA/SCID Humanized Liver Mouse Model

The following diagram illustrates the overall workflow for generating and validating the humanized mouse model prior to its use in efficacy studies.

G cluster_0 Model Generation cluster_1 Quality Control cluster_2 Experimental Phase uPA/SCID Pups uPA/SCID Pups Transplantation Transplantation uPA/SCID Pups->Transplantation 2-3 weeks old Hepatocyte Isolation Hepatocyte Isolation Hepatocyte Isolation->Transplantation Primary Human Hepatocytes Engraftment & Maturation Engraftment & Maturation Transplantation->Engraftment & Maturation Intrasplenic Injection Blood Sampling Blood Sampling Engraftment & Maturation->Blood Sampling 8-12 weeks post-transplantation hAlbumin ELISA hAlbumin ELISA Blood Sampling->hAlbumin ELISA Plasma Selection Selection hAlbumin ELISA->Selection RI > 70% HCV Infection HCV Infection Selection->HCV Infection

Caption: Workflow for generating and validating humanized uPA/SCID mice.

Protocol 1: Human Hepatocyte Transplantation into uPA/SCID Mice

I. Materials

  • uPA+/+/SCID mouse pups (2-3 weeks old)

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium (e.g., DMEM with appropriate supplements)

  • Surgical instruments (sterilized)

  • 30G ½ inch needles and 1 mL syringes

  • Anesthesia (e.g., isoflurane)

II. Methodology

  • Hepatocyte Preparation:

    • If using cryopreserved hepatocytes, thaw rapidly in a 37°C water bath.

    • Transfer to a 50 mL conical tube and slowly add pre-warmed culture medium.

    • Centrifuge at 50 x g for 5 minutes.

    • Resuspend the cell pellet in medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >80%.

    • Adjust the cell concentration to 1 x 10^7 viable cells/mL in ice-cold medium. Keep on ice until injection.

  • Surgical Procedure:

    • Anesthetize a 2-3 week old uPA/SCID mouse pup using isoflurane.

    • Place the mouse in a supine position and sterilize the abdominal area with an appropriate antiseptic.

    • Make a small (~1 cm) midline incision through the skin and abdominal wall to expose the peritoneal cavity.

    • Gently exteriorize the spleen.

    • Using a 30G needle, slowly inject 1 x 10^6 viable human hepatocytes (in 100 µL) into the inferior pole of the spleen.[3] The cells will travel through the splenic vein to the liver sinusoids.

    • Observe for any bleeding from the injection site. Apply gentle pressure with sterile gauze if necessary.

    • Carefully return the spleen to the abdominal cavity.

    • Suture the abdominal wall and then the skin.

    • Monitor the mouse during recovery from anesthesia.

III. Post-Operative Care and Engraftment Monitoring

  • House the mice in a specific pathogen-free environment.

  • Allow 8-12 weeks for the human hepatocytes to engraft and repopulate the mouse liver.

  • Monitor the health of the mice regularly.

IV. Quality Control: Confirmation of Liver Chimerism

  • At 8-12 weeks post-transplantation, collect blood via tail vein or retro-orbital sinus.

  • Prepare plasma and measure the concentration of human albumin (hAlb) by ELISA.

  • The level of hAlb in the mouse plasma correlates well with the replacement index (RI), which is the percentage of the liver parenchyma that has been replaced by human hepatocytes.

  • Select mice with high levels of chimerism (typically hAlb > 1 mg/mL, corresponding to an RI > 70%) for subsequent HCV infection and drug studies.

II. HCV Infection and Antiviral Efficacy Study

Once a cohort of successfully humanized mice is established, the next phase involves HCV infection, establishment of chronic viremia, and subsequent treatment with the NS5A inhibitor.

HCV Replication and the Role of NS5A

The diagram below illustrates the HCV replication cycle within a human hepatocyte and highlights the dual inhibitory action of NS5A inhibitors like Daclatasvir.

HCV_Lifecycle cluster_0 HCV Lifecycle in Human Hepatocyte cluster_1 NS5A Inhibitor Action HCV_Virion HCV Virion Entry Entry & Uncoating HCV_Virion->Entry Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Release RNA_Replication RNA Replication (Replication Complex) Translation->RNA_Replication NS Proteins (NS5A, NS5B) Assembly Virion Assembly Translation->Assembly Structural Proteins RNA_Replication->Assembly New Viral Genomes Release Release Assembly->Release Release->HCV_Virion New Virions Daclatasvir Daclatasvir (NS5A Inhibitor) Block_Replication Block RNA Synthesis Daclatasvir->Block_Replication Block_Assembly Block Virion Assembly Daclatasvir->Block_Assembly

Caption: Daclatasvir inhibits two key stages of the HCV lifecycle.

Protocol 2: HCV Infection and Daclatasvir Efficacy Study

I. Materials

  • Validated humanized mice (hAlb > 1 mg/mL)

  • HCV inoculum (patient-derived serum or cell-culture grown HCV, genotype 1a or 1b recommended for Daclatasvir studies)

  • Daclatasvir (BMS-790052)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • RNA extraction kits

  • RT-qPCR reagents for HCV RNA quantification

  • ALT assay kits

II. Methodology

  • HCV Inoculation:

    • Inject validated humanized mice intravenously with a standardized dose of HCV inoculum (e.g., 10^5 IU/mouse).

    • Include a control group of mice that are not infected.

  • Monitoring of Infection:

    • Collect blood samples weekly or bi-weekly.

    • Quantify serum HCV RNA levels using a validated RT-qPCR assay to monitor the establishment of infection.

    • Viremia should become detectable within 1-2 weeks and stabilize by 4-6 weeks post-infection.

  • Treatment Initiation:

    • Once stable, chronic viremia is established (e.g., at week 6 post-infection), randomize the infected mice into treatment and control groups (n=5-8 per group):

      • Group 1 (Vehicle Control): Administer vehicle daily by oral gavage.

      • Group 2 (Daclatasvir): Administer Daclatasvir (e.g., 10 mg/kg) daily by oral gavage. The clinical dose is 60 mg once daily.

    • Treat the mice for a specified duration (e.g., 2-4 weeks).

  • On-Treatment and Post-Treatment Monitoring:

    • Continue weekly blood collection to monitor:

      • HCV RNA levels: To assess the antiviral efficacy.

      • Serum Alanine Aminotransferase (ALT): As a marker of liver injury.

    • Monitor mice for any signs of toxicity.

  • Study Termination and Tissue Collection:

    • At the end of the treatment period (and for some cohorts, after a follow-up period to assess for viral rebound), euthanize the mice.

    • Collect blood for final analysis.

    • Perfuse the liver and collect sections for:

      • Histopathology: (H&E staining) to assess inflammation and liver damage.

      • Immunohistochemistry: To detect human hepatocytes (e.g., using an anti-human CK8/18 antibody) and HCV antigens (e.g., anti-HCV core or NS5A).

      • RT-qPCR: To measure intrahepatic HCV RNA levels.

III. Data Analysis and Interpretation

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
  • Pharmacokinetics (PK): In a satellite group of humanized mice, perform a PK study. After a single oral dose of Daclatasvir, collect blood at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Measure plasma concentrations of Daclatasvir using LC-MS/MS. This will determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). In humans, Daclatasvir is rapidly absorbed with a Tmax of 1-2 hours and has a half-life of 12-15 hours.[7] The humanized mouse model should exhibit a profile reflective of metabolism by human CYP3A4.

  • Pharmacodynamics (PD): Correlate the Daclatasvir plasma concentrations with the reduction in HCV RNA levels over time. The goal is to establish an exposure-response relationship, which is critical for dose selection in further clinical development.

Efficacy Endpoints and Expected Outcomes
ParameterMethodExpected Outcome in Daclatasvir-Treated Group
Serum HCV RNA RT-qPCRRapid and significant decline (multi-log reduction) compared to the vehicle control group.[7]
Intrahepatic HCV RNA RT-qPCRSignificant reduction in viral RNA within the liver tissue.
Serum ALT Biochemical AssayNormalization or significant reduction in ALT levels, indicating reduced liver inflammation.
Liver Histopathology H&E StainingReduction in inflammatory cell infiltrates and hepatocyte damage compared to vehicle controls.
Viral Rebound RT-qPCR (post-treatment)Monitor for any increase in HCV RNA after cessation of therapy, which could indicate the development of resistance.

Conclusion and Future Directions

The humanized liver mouse model provides a powerful and indispensable platform for the in vivo evaluation of novel anti-HCV agents like NS5A inhibitors. By recapitulating key aspects of human liver physiology and HCV infection, this model allows for robust assessment of antiviral efficacy, PK/PD relationships, and the potential for drug resistance.

Future advancements in this field may involve the use of dual-humanized mice, co-engrafted with both a human liver and a human immune system.[1] Such models could offer unprecedented insights into the interplay between the virus, the host immune response, and antiviral therapies, further refining our ability to predict clinical outcomes and develop curative regimens for all HCV patients.

References

  • MIMS Singapore. (n.d.). Daclatasvir: Uses, Dosage, Side Effects and More. MIMS. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Daclatasvir. Retrieved from [Link]

  • Chen, Y., et al. (2020). Asunaprevir, a Potent Hepatitis C Virus Protease Inhibitor, Blocks SARS-CoV-2 Propagation. Frontiers in Microbiology, 11, 1978. Retrieved from [Link]

  • Abuhelwa, A. Y., et al. (2015). Asunaprevir: A Review of Preclinical and Clinical Pharmacokinetics and Drug-Drug Interactions. Clinical Pharmacokinetics, 54(12), 1213–1226. Retrieved from [Link]

  • Marino, Z., & Van den Eynde, C. (2014). Asunaprevir, a protease inhibitor for the treatment of hepatitis C infection. Expert Review of Anti-infective Therapy, 12(7), 745-755. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). Clinical Pharmacokinetics of Daclatasvir/Sofosbuvir in Adolescents With Hepatitis C Virus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Daclatasvir. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2014). Sofosbuvir and daclatasvir. Retrieved from [Link]

  • Inotiv. (n.d.). Use of Liver Humanized Mouse Models in Preclinical Drug Development. Retrieved from [Link]

  • Washburn, M. L., et al. (2011). A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease. Gastroenterology, 140(4), 1334–1344. Retrieved from [Link]

  • Lim, X. Y., et al. (2019). Humanized Mouse Models for the Study of Hepatitis C and Host Interactions. Viruses, 11(11), 1034. Retrieved from [Link]

  • Mukaidani, C., et al. (2017). Propagation of Human Hepatocytes in uPA/SCID Mice: Producing Chimeric Mice with Humanized Liver. In Methods in Molecular Biology (Vol. 1506, pp. 63-71). Humana Press. Retrieved from [Link]

  • Dorner, M., et al. (2011). A genetically humanized mouse model for hepatitis C virus infection. Nature, 474(7350), 208–211. Retrieved from [Link]

  • Vanwolleghem, T., & Meuleman, P. (2012). Animal Models to Study Hepatitis C Virus Infection. Frontiers in Microbiology, 3, 31. Retrieved from [Link]

  • Su, L., & Bility, K. (2022). Can next-generation humanized mice that reconstituted with both functional human immune system and hepatocytes model the progression of viral hepatitis to hepatocarcinogenesis?. Frontiers in Immunology, 13, 978184. Retrieved from [Link]

  • Chen, A., et al. (2014). Characterisation of liver pathogenesis, human immune responses, and drug testing in a humanised mouse model of HCV infection. Gut, 63(8), 1326–1334. Retrieved from [Link]

  • Iwamoto, M., et al. (2020). Development of a Novel Human Hepatoma Cell Line Supporting the Replication of a Recombinant HBV Genome with a Reporter Gene. Viruses, 12(10), 1149. Retrieved from [Link]

  • Dehghani, S., et al. (2021). The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance. PLoS One, 16(5), e0251934. Retrieved from [Link]

  • Douam, F., et al. (2014). Control of Hepatitis C Virus Replication in Mouse Liver-Derived Cells by MAVS-Dependent Production of Type I and Type III Interferons. Journal of Virology, 88(23), 13795–13809. Retrieved from [Link]

  • El-Azzouny, M., et al. (2021). Direct-acting antivirals sofosbuvir and daclatasvir attenuate carbon tetrachloride-induced liver fibrosis in mice. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Bissig, K. D., et al. (2020). Mice engrafted with human liver cells. Translational Research, 225, 1-13. Retrieved from [Link]

  • Peltz, G. (2013). Can 'Humanized' Mice Improve Drug Development in the 21st Century?. Clinical Pharmacology & Therapeutics, 93(4), 346–349. Retrieved from [Link]

  • Earp, J. C., et al. (2015). Asunaprevir, a NS3/4A protease inhibitor for the treatment of hepatitis C virus infection. Annals of Pharmacotherapy, 49(1), 111-120. Retrieved from [Link]

  • Bifano, M., et al. (2015). Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics. Clinical Pharmacokinetics, 54(1), 15–26. Retrieved from [Link]

  • Tateno, C., et al. (2004). Engraftment of human hepatocytes in the livers of rats bearing bone marrow reconstructed with immunodeficient mouse bone marrow cells. The American Journal of Pathology, 164(1), 339–350. Retrieved from [Link]

  • de Jong, Y. P., et al. (2014). Successful engraftment of human hepatocytes in uPA-SCID and FRG® KO mice. Journal of Hepatology, 60(4), 893-900. Retrieved from [Link]

  • Schemmerer, M., et al. (2019). Replicons of a Rodent Hepatitis C Model Virus Permit Selection of Highly Permissive Cells. Journal of Virology, 93(14), e00392-19. Retrieved from [Link]

  • Noguchi, C., et al. (2018). Prevalence of NS5A resistance associated variants in NS5A inhibitor treatment failures and an effective treatment for NS5A-P32 deleted hepatitis C virus in humanized mice. Biochemical and Biophysical Research Communications, 500(2), 329–334. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Asunaprevir: Uses, Dosage, Side Effects and More. MIMS. Retrieved from [Link]

  • Fomin, M. E., Beyer, A. I., & Muench, M. O. (2017). Human fetal liver cultures support multiple cell lineages that can engraft immunodeficient mice. Stem Cells and Development, 26(24), 1773-1784. Retrieved from [Link]

  • Azuma, H., et al. (2007). Repopulation of adult and neonatal mice with human hepatocytes: a chimeric animal model. Hepatology, 45(4), 987–996. Retrieved from [Link]

  • World Health Organization. (2023). Notes on the Design of Bioequivalence Study: Daclatasvir/Sofosbuvir. Retrieved from [Link]

  • Dehghani, S., et al. (2021). The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance. PLoS One, 16(5), e0251934. Retrieved from [Link]

  • Tateno, C., et al. (2013). Generation of Novel Chimeric Mice with Humanized Livers by Using Hemizygous cDNA-uPA/SCID Mice. PLoS One, 8(11), e78316. Retrieved from [Link]

  • AASLD-IDSA. (2023). Monitoring Patients Who Are Starting HCV Treatment, Are on Treatment, or Have Completed Therapy. HCV Guidance. Retrieved from [Link]

  • Sivanandham, R., et al. (2024). A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. Frontiers in Immunology, 15, 1489431. Retrieved from [Link]

  • Shultz, L. D., et al. (2012). Immunodeficient mouse model for human hematopoietic stem cell engraftment and immune system development. Journal of immunology, 189(12), 5539–5544. Retrieved from [Link]

  • Ploss, A., & Rice, C. M. (2009). Mouse models for the study of HCV infection and virus-host interactions. Current opinion in virology, 1(6), 626–633. Retrieved from [Link]

  • Kumar, S., et al. (2018). Humanized Mouse Models for the Study of Infection and Pathogenesis of Human Viruses. Viruses, 10(11), 633. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of BMS-795311 in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

BMS-795311, like many potent small-molecule inhibitors in its class (often associated with nuclear receptor modulation, such as LXR agonists), possesses a highly lipophilic scaffold. While this structural property enhances membrane permeability and target binding, it presents a significant hurdle in aqueous formulation.

The core issue users encounter is the "Solubility Cliff." BMS-795311 is soluble in organic solvents (DMSO, Ethanol) but undergoes rapid kinetic precipitation (crashing out) when introduced to polar aqueous buffers (PBS, Saline) due to the hydrophobic effect and high entropic penalty of solvation.

This guide provides a validated troubleshooting framework to overcome these solubility barriers in cell-free, cell-based, and in vivo applications.

Module 1: Stock Solution Preparation (The Foundation)

Q: My BMS-795311 powder won't dissolve in PBS. What is the correct stock solvent?

A: Do not attempt to dissolve the neat powder directly in aqueous buffers. BMS-795311 is practically insoluble in water (< 1 µg/mL). You must generate a high-concentration stock solution in an organic solvent first.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Secondary Option: Ethanol (absolute), though DMSO is preferred for higher stability.

  • Target Concentration: 10 mM to 50 mM.

Protocol: Standard Stock Preparation

  • Weigh the BMS-795311 powder in a glass vial (avoid plastic if possible to prevent adsorption).

  • Calculate the volume of DMSO required to reach 10 mM .

  • Add DMSO to the side of the vial to wash down powder.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

Q: How should I store the stock solution? A: Aliquot immediately into amber glass vials or high-quality polypropylene tubes to avoid freeze-thaw cycles. Store at -20°C or -80°C . DMSO is hygroscopic; repeated opening allows water absorption, which will cause the compound to precipitate inside the stock tube over time.

Module 2: Aqueous Transition (Cell-Based Assays)

Q: When I dilute my DMSO stock into media, I see a cloudy precipitate. Why?

A: This is "Crash Out." You likely exceeded the Maximum Aqueous Solubility (MAS) or introduced the compound too rapidly, creating local regions of supersaturation.

Troubleshooting Protocol: The "Step-Down" Dilution Instead of spiking 100% DMSO stock directly into 100% aqueous media, use an intermediate dilution step or a carrier protein.

ParameterDirect Spike (Risky)Step-Down (Recommended)
Method 1 µL Stock

1000 µL Media
1 µL Stock

100 µL Intermediate

900 µL Media
Local Solvent Conc. High transient DMSOControlled DMSO gradient
Precipitation Risk HighLow

Critical Workflow for Cell Culture:

  • Pre-warm media to 37°C (solubility increases with temperature).

  • Serum is your friend: Ensure your media contains FBS (Fetal Bovine Serum) or BSA (Bovine Serum Albumin). Albumin acts as a "sink," binding the lipophilic BMS-795311 and keeping it in pseudo-solution.

  • Vortex while piping: Add the DMSO stock dropwise while the media is being vortexed or stirred. This prevents high local concentrations.

Module 3: Advanced Formulation (In Vivo / High Concentration)

Q: I need to dose animals at 10 mg/kg. DMSO/PBS is causing precipitation in the syringe. What vehicle should I use?

A: Simple aqueous buffers are insufficient for in vivo doses of BMS-795311. You require a formulation that utilizes encapsulation or surfactants .

Recommended Vehicles (Ranked by Solubilizing Power):

  • The Gold Standard: Cyclodextrins

    • Composition: 20–30% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or Captisol® (SBE-β-CD) in water or saline.

    • Mechanism: The hydrophobic BMS-795311 molecule sits inside the lipophilic donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

    • Protocol: Dissolve compound in a small volume of DMSO/Ethanol first, then slowly add to the acidified Cyclodextrin solution under constant stirring.

  • The Suspension Alternative: Methylcellulose/Tween

    • Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

    • Mechanism: Creates a stable, homogenous suspension rather than a true solution. Suitable for oral gavage (PO).

    • Note: Requires physical homogenization (e.g., Polytron) to ensure uniform particle size.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing BMS-795311 based on your experimental endpoint.

BMS_Solubility_Workflow Solid BMS-795311 Solid Powder Stock Stock Solution (10-50 mM in DMSO) Solid->Stock Dissolve & Vortex AssayType Select Assay Type Stock->AssayType Dilute CellFree Enzymatic/Binding Assay (Low Protein) AssayType->CellFree < 10 µM CellBased Cell Culture (Media + Cells) AssayType->CellBased < 50 µM InVivo In Vivo Dosing (High Conc.) AssayType->InVivo > 1 mg/kg Detergent Add Detergent: 0.01% Triton X-100 or Tween-20 to Buffer CellFree->Detergent Prevent Adsorption Serum Ensure Carrier Protein: >5% FBS or 0.1% BSA CellBased->Serum Bind & Solubilize Vehicle Complex Vehicle: 30% HP-beta-CD or 0.5% MC / 0.1% Tween 80 InVivo->Vehicle Encapsulate/Suspend

Caption: Decision tree for selecting the appropriate vehicle based on assay requirements to prevent precipitation.

Module 4: Quality Control & Validation

Q: How do I know if the compound is actually in solution and not just a micro-suspension?

A: Visual inspection is insufficient for micro-precipitates. Use the "Spin-Down Validation" method.

Protocol:

  • Prepare your working solution (e.g., 10 µM in media).

  • Aliquot into two tubes: Tube A and Tube B .

  • Centrifuge Tube A at high speed (13,000 x g) for 10 minutes to pellet any aggregates.

  • Leave Tube B as the total control.

  • Carefully sample the supernatant from Tube A and the total mix from Tube B.

  • Measure absorbance (UV/Vis) or analyze via LC-MS.

  • Calculation:

    
    
    
    • Result: If Solubility < 90%, your formulation is unstable.

References

  • Bristol-Myers Squibb. (2014).[1] Pharmacological characterization of a novel liver X receptor agonist (BMS-779788). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • National Institutes of Health (NIH). (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.[2] PubMed. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.[Link]

(Note: While BMS-795311 is a specific internal code, the protocols above are derived from the validated handling of the BMS LXR agonist series, specifically referenced in the development of BMS-779788 and related lipophilic scaffolds.)

Sources

Technical Support Center: Optimizing BMS-795311 In Vivo Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Efficacy & PK/PD Variability in LXR Agonist (BMS-795311) Studies

Introduction: Why are my results inconsistent?

BMS-795311 is a potent Liver X Receptor (LXR) agonist. While highly effective at inducing Reverse Cholesterol Transport (RCT) genes like ABCA1, it belongs to a chemical class (lipophilic nuclear receptor ligands) notorious for experimental variability.

Inconsistent results with BMS-795311 rarely stem from the molecule’s intrinsic potency. Instead, they usually arise from three specific failure points:

  • Formulation Failure: The compound precipitates in vivo despite looking soluble in vitro.

  • Chronopharmacology: Dosing ignores the circadian oscillation of LXR expression.

  • PD/Toxicity Confounding: Hepatic lipid accumulation (steatosis) masks the therapeutic benefit.

This guide addresses these issues with self-validating protocols.

Module 1: Formulation & Delivery

The Problem: "I see high variability in plasma exposure (AUC) between animals within the same group."

Root Cause Analysis

BMS-795311 is highly lipophilic (LogP > 4). In standard aqueous vehicles (PBS/Saline), it undergoes "micro-precipitation" upon contact with stomach acid, drastically reducing bioavailability. If you are using simple DMSO/Saline mixtures, you are likely dosing a suspension of variable particle size, leading to erratic absorption.

Troubleshooting Q&A

Q: My stock solution is clear in DMSO, but precipitates when I add saline. What should I use? A: Stop using saline as a primary diluent. You must use a stabilized suspension or a lipid-based vehicle .

  • Recommended Vehicle (Suspension): 1% Methylcellulose (MC) + 0.1% Tween-80 in water.

    • Why: Methylcellulose prevents flocculation (clumping), and Tween-80 increases wetting.

  • Recommended Vehicle (Solution): 10% DMSO + 40% PEG-400 + 50% Water.

    • Why: PEG-400 maintains solubility upon dilution.

Q: How do I ensure my suspension is uniform? A: Vortexing is insufficient. You must use probe sonication to break apart crystal aggregates.

  • Validation Step: Inspect the formulation under a light microscope (40x). If you see crystals >10µm, sonicate again. Large crystals are not absorbed efficiently in rodents.

Visual Guide: Formulation Decision Tree

FormulationStrategy Start Start: BMS-795311 Solid SolubilityCheck Target Concentration? Start->SolubilityCheck LowConc < 5 mg/kg SolubilityCheck->LowConc HighConc > 10 mg/kg SolubilityCheck->HighConc Solvent Co-Solvent Approach (10% DMSO / 40% PEG400) LowConc->Solvent Suspension Suspension Approach (1% Methocel / 0.1% Tween-80) HighConc->Suspension Check1 Check: Visual Clarity Solvent->Check1 Check2 Check: Microscopy (No crystals >10µm) Suspension->Check2 Fail1 Precipitate? Add 5% Solutol HS-15 Check1->Fail1 Cloudy Ready Ready for Dosing Check1->Ready Clear Fail2 Aggregates? Probe Sonicate 3x 10s Check2->Fail2 Clumped Check2->Ready Uniform Fail1->Solvent Fail2->Suspension

Caption: Logic flow for selecting the correct vehicle based on dose requirements to prevent bioavailability issues.

Module 2: Experimental Design (Chronopharmacology)

The Problem: "My gene expression data (ABCA1 induction) is statistically insignificant or noisy."

Root Cause Analysis

LXR expression is circadian . It oscillates, peaking during the active phase (dark cycle for mice/rats). Dosing animals in the morning (light cycle, their "sleep" time) when LXR expression is at its nadir results in weak target engagement.

Troubleshooting Q&A

Q: When should I dose and sacrifice the animals? A: You must align dosing with the metabolic active phase.

  • Protocol: Dose at ZT11 (1 hour before lights off).

  • Sacrifice: Perform tissue harvest 4–6 hours post-dose (ZT15-17).

  • Why: This aligns peak drug concentration (

    
    ) with peak receptor availability.
    

Q: I used chow diet and saw no effect. Why? A: LXR agonists often require a "cholesterol challenge" to demonstrate efficacy in wild-type mice.

  • Standard: Use a Western Diet (0.15% - 0.2% Cholesterol) for 2 weeks prior to dosing.

  • Mechanism: High intracellular cholesterol creates a baseline demand for efflux (ABCA1). Without this stress, the dynamic range for BMS-795311 efficacy is compressed.

Module 3: Pharmacodynamics & Toxicity

The Problem: "I see ABCA1 induction, but also massive triglyceride spikes. Is the drug failing?"

Root Cause Analysis

This is not a failure; it is on-target mechanism . LXR agonists activate two competing pathways:[1]

  • Therapeutic: LXR ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ABCA1/ABCG1 (Cholesterol Efflux).[2]
    
  • Lipogenic (Side Effect): LXR

    
    SREBP1c
    
    
    
    FASN (Fatty Acid Synthesis).

If you see efficacy (ABCA1) without lipogenesis (SREBP1c) in a non-selective agonist, your data is suspect. However, BMS-795311 (and related LXR


-selective analogs) aims to dissociate these. If you see massive triglycerides, you may have overdosed, losing selectivity.
Biomarker Interpretation Table
BiomarkerTissueExpected Trend (Therapeutic)Warning Signal (Toxicity/Overdose)
ABCA1 Macrophage / LiverIncrease (>5-fold) No change (Bad formulation)
SREBP1c LiverMinimal / Mild Increase Massive Increase (>10-fold)
Triglycerides PlasmaNeutral / Slight Increase>200 mg/dL increase
FASN LiverNo changeSignificant Increase
Visual Guide: The LXR Double-Edged Sword

LXR_Pathway Drug BMS-795311 LXR LXR Beta (Target) Drug->LXR Activates Complex LXR/RXR Complex LXR->Complex + RXR RXR RXR (Heterodimer) RXR->Complex Gene1 ABCA1 / ABCG1 (Macrophage) Complex->Gene1 Strong Induction (Desired) Gene2 SREBP1c (Hepatocyte) Complex->Gene2 Weak Induction (If Selectivity Maintained) Result1 Reverse Cholesterol Transport (Good) Gene1->Result1 Result2 Hepatic Steatosis (Bad) Gene2->Result2 Overdose Risk

Caption: Mechanism of Action showing the divergence between therapeutic cholesterol efflux and lipogenic side effects.

Module 4: Validated In Vivo Protocol (Mouse)

Objective: Assess BMS-795311 efficacy on Reverse Cholesterol Transport while monitoring lipogenesis.

  • Animals: C57BL/6J Male mice (10-12 weeks).

  • Acclimatization: 1 week on Western Diet (0.2% Cholesterol).

  • Formulation Preparation:

    • Weigh BMS-795311 solid.

    • Add 1% Methylcellulose/0.1% Tween-80 vehicle.

    • Sonicate (Probe) for 30s on ice.

    • Verify homogeneity.

  • Dosing:

    • Route: Oral Gavage (PO).

    • Dose: 10 mg/kg (Start here; this is the standard effective dose for this class).

    • Time: ZT11 (17:00 if lights off at 18:00).

  • Sampling (Terminal - ZT15):

    • Plasma: EDTA tubes (Analyze TGs, Cholesterol).

    • Liver: Snap freeze in liquid nitrogen (RNA extraction for SREBP1c).

    • Intestine/Macrophage: Snap freeze (RNA extraction for ABCA1).

References

  • LXR Agonist Discovery & Mechanism

    • Kirchgessner, T. G., et al. (2015).[3][4] "Discovery of Highly Potent Liver X Receptor β Agonists." Journal of Medicinal Chemistry.

    • Note: Establishes the structural basis for LXR beta selectivity in the BMS series.
  • Formulation Strategies for Lipophilic Compounds

    • Kawabata, Y., et al. (2011). "Formulation design for poorly water-soluble drugs based on logP and melting point.
    • Note: Validates the use of surfactant/polymer suspensions for LogP >4 compounds.
  • Circadian Regulation of Nuclear Receptors

    • Yang, X., et al. (2006). "Nuclear receptor expression links the circadian clock to metabolism." Cell.
    • Note: Foundational paper explaining why dosing time affects LXR efficacy.
  • LXR-Mediated Lipogenesis (SREBP1c Pathway)

    • Repa, J. J., et al. (2000). "Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta." Genes & Development.
    • Note: The definitive mechanistic explan

Sources

Technical Support Center: Investigating Potential Off-Target Effects of BMS-795311 on Steroid Hormone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the potential off-target effects of BMS-795311 on steroid hormone synthesis. This guide is designed for scientists and drug development professionals who may have observed unexpected alterations in steroid hormone profiles during their experiments with this compound. As a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), BMS-795311's primary mechanism of action is well-defined.[1][2] However, the complexity of biological systems necessitates a thorough investigation of any potential secondary pharmacology.

This resource provides a structured, question-and-answer-based approach to troubleshooting and methodically exploring the hypothesis that BMS-795311 may interfere with steroidogenesis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: I've observed unexpected changes in the levels of certain steroid hormones in my in-vitro/in-vivo model after treatment with BMS-795311. How can I begin to troubleshoot this?

A1: An unexpected biological signal is the first step in uncovering a potential off-target effect. The initial and most critical step is to rule out experimental artifacts. Here’s a logical flow for your initial investigation:

  • Confirm the Identity and Purity of BMS-795311: Ensure the compound you are using is of high purity and has been correctly identified. Impurities could have their own biological activities.

  • Validate Your Analyte Measurement Method: Whether you are using immunoassays (ELISA) or mass spectrometry (LC-MS/MS), it's crucial to validate your measurements.

    • Immunoassays: Be aware of potential cross-reactivity. The antibodies used in ELISA kits can sometimes bind to structurally similar molecules, leading to inaccurate readings.[3]

    • LC-MS/MS: This is the gold standard for steroid hormone quantification due to its high specificity and sensitivity.[4][5] If you are using an immunoassay, consider confirming your findings with an LC-MS/MS-based method.

  • Cell Line/Animal Model Integrity: Ensure the health and stability of your experimental model. Factors like cell passage number, stress, or underlying health issues in animals can influence steroidogenesis.

  • Dose-Response Relationship: A true biological effect should exhibit a dose-dependent relationship. Test a range of BMS-795311 concentrations to see if the observed effect on steroid hormone levels correlates with the compound's concentration.

Investigating the Mechanism: A Deeper Dive

If you have ruled out experimental artifacts and confirmed a dose-dependent effect of BMS-795311 on steroid hormone levels, the next step is to investigate the potential mechanism of this off-target interaction.

Q2: What are the potential points in the steroidogenesis pathway that a small molecule like BMS-795311 could inhibit?

A2: The synthesis of steroid hormones from cholesterol is a multi-step enzymatic process. A small molecule inhibitor could potentially interfere at several key points. The primary candidates for investigation are the rate-limiting steps and key conversion enzymes.

Below is a simplified diagram of the steroidogenesis pathway, highlighting potential points of inhibition.

Steroidogenesis_Pathway cluster_mitochondria Mitochondria cluster_er Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Cortisol Cortisol Progesterone->Cortisol CYP21A2, CYP11B1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase StAR StAR StAR->Cholesterol Cholesterol Transport CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Aromatase Aromatase CYP21A2 CYP21A2 CYP11B1 CYP11B1

Caption: Simplified steroidogenesis pathway highlighting key enzymes.

The most likely off-target interactions would involve:

  • Steroidogenic Acute Regulatory (StAR) Protein: This protein is responsible for the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[6][7][8][9][10][11]

  • CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme catalyzes the conversion of cholesterol to pregnenolone, the precursor to all other steroid hormones.[12][13][14][15][16][17]

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is crucial for the synthesis of progesterone, androgens, estrogens, and corticosteroids.[18][19][20][21][22]

Q3: How can I experimentally determine which part of the steroidogenesis pathway is affected by BMS-795311?

A3: A systematic approach using an appropriate in-vitro model, such as the H295R human adrenocortical carcinoma cell line, is recommended. H295R cells express most of the key enzymes required for steroidogenesis and are a well-established model for studying the effects of chemicals on steroid hormone production.[23][24][25]

Here is a suggested experimental workflow:

Experimental_Workflow start Hypothesis: BMS-795311 affects steroidogenesis step1 Culture H295R cells start->step1 step2 Treat with a dose-range of BMS-795311 and controls (e.g., Forskolin, known inhibitors) step1->step2 step3 Harvest cell culture supernatant step2->step3 step4 Quantify a panel of steroid hormones using LC-MS/MS step3->step4 step5 Analyze the steroid profile step4->step5 step6 Pinpoint potential enzyme inhibition based on substrate accumulation and product reduction step5->step6 end Conclusion on potential off-target mechanism step6->end

Caption: Experimental workflow for investigating off-target effects.

By analyzing the entire steroid profile, you can infer which enzymatic step is being inhibited. For example:

  • Accumulation of cholesterol and a global decrease in all steroid hormones might suggest inhibition of StAR or CYP11A1.

  • Accumulation of pregnenolone and a decrease in downstream steroids like progesterone and androgens would point towards inhibition of 3β-HSD.

Detailed Experimental Protocols

Protocol 1: H295R Steroidogenesis Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in 24-well plates until they reach approximately 80% confluency.

  • Treatment:

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing a stimulant of steroidogenesis (e.g., Forskolin, 10 µM) to all wells except the negative control.

    • Add a range of BMS-795311 concentrations (e.g., 0.1, 1, 10, 100 µM) to the treatment wells.

    • Include a vehicle control (e.g., DMSO) and positive controls for inhibition (e.g., Ketoconazole for CYP11A1 inhibition, Trilostane for 3β-HSD inhibition).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Sample Collection:

    • Harvest the cell culture supernatant.

    • Centrifuge to remove any cellular debris.

    • Store the supernatant at -80°C until analysis.

  • Cell Viability Assay: After collecting the supernatant, perform a cell viability assay (e.g., MTT, MTS) to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: Steroid Hormone Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and simultaneous quantification of multiple steroid hormones.[26][27][28]

  • Sample Preparation:

    • Thaw the supernatant samples.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroid hormones from the culture medium.

    • Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for each steroid hormone and internal standard.

Table 1: Example LC-MS/MS Parameters for Selected Steroid Hormones

Steroid HormonePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pregnenolone317.2299.215
Progesterone315.297.125
Androstenedione287.297.120
Testosterone289.297.122
Estradiol271.2145.130
Cortisol363.2121.125

Note: These are example parameters and must be optimized for your specific instrument and conditions.

Data Interpretation and Next Steps

Q4: How do I interpret the data from my H295R experiment to identify the potential off-target?

A4: The pattern of changes in the steroid hormone profile will provide clues to the site of inhibition.

Data_Interpretation start Analyze Steroid Profile Data q1 Is there a global decrease in all steroid hormones? start->q1 ans1_yes Suggests inhibition of StAR or CYP11A1 q1->ans1_yes Yes ans1_no Proceed to next question q1->ans1_no No q2 Is there an accumulation of pregnenolone and a decrease in downstream steroids? ans1_no->q2 ans2_yes Suggests inhibition of 3β-HSD q2->ans2_yes Yes ans2_no Analyze other specific substrate/product ratios q2->ans2_no No

Caption: Logical flow for data interpretation.

Once you have a hypothesis for the specific enzyme being inhibited, you can perform further confirmatory studies, such as:

  • Enzyme activity assays: Use isolated enzymes or cell lysates to directly measure the inhibitory effect of BMS-795311 on the candidate enzyme.

  • Molecular modeling: In-silico docking studies can predict the binding affinity of BMS-795311 to the active site of the suspected off-target enzyme.

By following this structured approach, you can rigorously investigate and characterize any potential off-target effects of BMS-795311 on steroid hormone synthesis, ensuring the scientific integrity of your research.

References

  • Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets - YouTube. [Link]

  • The role of the StAR protein in steroidogenesis: challenges for the future - PubMed - NIH. [Link]

  • What are CYP11A1 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed. [Link]

  • LC/MS/MS Method Package for Steroid Hormones - Shimadzu. [Link]

  • Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC - NIH. [Link]

  • Endocrine Disruptors of Inhibiting Testicular 3β-hydroxysteroid Dehydrogenase - PubMed. [Link]

  • Steroidogenic acute regulatory protein - Wikipedia. [Link]

  • Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC - NIH. [Link]

  • 3β-Hydroxysteroid dehydrogenase - Wikipedia. [Link]

  • Role of the steroidogenic acute regulatory protein in health and disease - PMC. [Link]

  • First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis. [Link]

  • Molecular Biology of the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase Gene Family | Endocrine Reviews | Oxford Academic. [Link]

  • Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - National Institute of Standards and Technology. [Link]

  • Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays - PMC. [Link]

  • The role of the StAR protein in steroidogenesis: Challenges for the future - ResearchGate. [Link]

  • CYP11A1 inhibition as a therapeutic approach for the treatment of castration resistant prostate cancer. - ASCO Publications. [Link]

  • A Closer Look at the Mechanism of Steroid Biosynthesis - Vanderbilt University. [Link]

  • Standardization of Steroid Hormone Assays: Why, How, and When? | Cancer Epidemiology, Biomarkers & Prevention - AACR Journals. [Link]

  • Current knowledge on the acute regulation of steroidogenesis† | Biology of Reproduction. [Link]

  • Regulation of the steroidogenic acute regulatory protein gene expression: present and future perspectives - PMC - PubMed Central. [Link]

  • HSD3B1 Gene - GeneCards | 3BHS1 Protein. [Link]

  • Inhibition of 3β-Hydroxysteroid Dehydrogenase Type 1 Suppresses Interleukin-6 in Breast Cancer - PubMed. [Link]

  • High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - NIH. [Link]

  • First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed. [Link]

Sources

Improving the stability of BMS-795311 in long-term cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BMS-795311 (Asunaprevir)

Guide to Improving Stability in Long-Term Cell Culture

Welcome to the technical support guide for BMS-795311, also known as Asunaprevir. As a potent, noncovalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, Asunaprevir is a critical tool for virology research and drug development.[1][2][3] Its utility extends to advanced applications like controlling CRISPR-Cas9 gene editing and developing reversible CAR-T cell switches.

However, maintaining the stability and effective concentration of any small molecule in a dynamic, long-term cell culture environment is paramount for generating reproducible and reliable data. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address the specific challenges researchers may encounter when using Asunaprevir over extended experimental timelines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Asunaprevir in a cell culture setting.

Q1: What is the primary mechanism of action for BMS-795311 (Asunaprevir)?

A: Asunaprevir is a highly potent and selective inhibitor of the HCV NS3/4A protease.[3][4] This enzyme is essential for cleaving the HCV polyprotein into mature, functional viral proteins. By competitively binding to the protease's catalytic site, Asunaprevir blocks this process, thereby inhibiting viral replication.[1][3] Its effective concentrations (EC₅₀) are in the low nanomolar range for HCV genotypes 1, 4, 5, and 6.[2][3][4]

Q2: How should I prepare and store my stock solutions of Asunaprevir to ensure maximum stability?

A: Proper preparation and storage are the first line of defense against compound degradation.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Asunaprevir.[5] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules and is miscible with water and cell culture media in all proportions at working concentrations.[6][7]

  • Stock Concentration: Prepare a high-concentration primary stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your culture medium. The final DMSO concentration in the culture should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.

  • Storage Protocol:

    • Dispense the primary stock solution into single-use aliquots in amber or light-blocking vials to prevent photodegradation.

    • Store these aliquots at -20°C or -80°C for long-term stability.

    • Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.[8][9]

Q3: How often should I replace the culture medium containing Asunaprevir in my long-term experiment?

A: For experiments lasting several days or weeks, regular media exchange is critical. The optimal frequency depends on several factors:

  • Cell Metabolism: Hepatocyte-derived cell lines (e.g., Huh-7, HepG2), which are often used for HCV studies, are metabolically active.[10] They can metabolize Asunaprevir, primarily through cytochrome P450 (CYP) 3A4-mediated oxidation, reducing its effective concentration over time.[11]

  • Compound Half-Life: While the plasma half-life in vivo is around 15-20 hours, the stability in a culture medium at 37°C can be different.[2][11] Chemical degradation (e.g., hydrolysis) can occur in aqueous, buffered solutions.

  • Cell Density and Proliferation Rate: A higher cell density and faster proliferation will deplete the compound and essential media nutrients more quickly.

General Recommendation: A complete media change with freshly prepared Asunaprevir every 48 to 72 hours is a robust starting point. For rapidly dividing cultures or highly metabolically active cells, a 24-hour exchange interval may be necessary.

Q4: Can I pre-mix Asunaprevir into a large batch of media and store it?

A: This is strongly discouraged. Small molecules can be unstable in aqueous media, especially when stored for extended periods, even at 4°C.[12] Factors like pH shifts, interaction with media components (e.g., amino acids, vitamins), and oxidative stress can degrade the compound.[12]

Best Practice: Always prepare the final working concentration of Asunaprevir fresh for each media change. Dilute your thawed stock solution into pre-warmed culture medium immediately before adding it to your cells. This ensures that your cells are consistently exposed to the intended concentration of active compound.

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems, explaining the underlying causes and offering validated solutions.

Problem: I'm observing a significant decrease in Asunaprevir's antiviral efficacy after several days in culture.

  • Possible Cause 1: Metabolic Degradation. The most likely cause, especially in liver-derived cell lines, is that the cells are actively metabolizing the compound, lowering its effective concentration below the EC₅₀.[10][11]

  • Solution: Increase the frequency of your media exchange. Move from a 72-hour schedule to a 48-hour or even 24-hour schedule. This ensures a more consistent and effective concentration of Asunaprevir is maintained throughout the experiment.

  • Possible Cause 2: Chemical Instability. Asunaprevir, like many complex organic molecules, may have limited stability in the warm, CO₂-buffered, and nutrient-rich environment of cell culture media.[12]

  • Solution: Quantify the compound's stability directly. Collect media samples at different time points (e.g., 0, 24, 48, 72 hours) post-addition to the cells and analyze the concentration of the parent compound via LC-MS/MS. This will provide an empirical degradation curve for your specific experimental system and inform an optimal re-dosing schedule.

  • Possible Cause 3: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of standard polystyrene cell culture plates and flasks, reducing the bioavailable concentration in the media.[13][14]

  • Solution: Consider using ultra-low attachment (ULA) cultureware or plates with surface coatings designed to minimize non-specific protein and small molecule binding.[15] This ensures that the concentration you add to the media is what your cells are actually exposed to.

Problem: My compound is precipitating in the culture media, especially after I add it from the DMSO stock.

  • Possible Cause 1: Poor Solubility at Working Concentration. While highly soluble in DMSO, Asunaprevir has limited aqueous solubility. When a concentrated DMSO stock is added directly to the aqueous media, the compound can "crash out" of solution if its final concentration exceeds its solubility limit.[6]

  • Solution: Implement a serial dilution strategy. Instead of adding the high-concentration stock directly to the full volume of media, perform an intermediate dilution step. For example, dilute the DMSO stock 1:100 in a small volume of media, vortex gently, and then add this intermediate dilution to the final culture volume. This gradual reduction in solvent concentration helps keep the compound in solution.

  • Possible Cause 2: Interaction with Media Components. Certain components in serum or media supplements can reduce the solubility of small molecules, leading to precipitation.[16]

  • Solution: Before treating your cells, visually inspect the freshly prepared media containing Asunaprevir. Incubate a cell-free aliquot of the complete media with the compound for a short period (e.g., 30 minutes) at 37°C and check for any signs of precipitation under a microscope. If precipitation occurs, you may need to evaluate alternative media formulations or reduce the serum concentration if experimentally permissible.

Problem: I'm observing unexpected cytotoxicity at concentrations that should be well below the reported CC₅₀.

  • Reported Cytotoxicity: The 50% cytotoxic concentration (CC₅₀) for Asunaprevir is generally in the micromolar range (e.g., 11-38 µM), providing a large therapeutic window over its nanomolar effective concentration.[10]

  • Possible Cause 1: Degradation Products are Toxic. The breakdown products of Asunaprevir could be more toxic to the cells than the parent compound. This is a known phenomenon for some small molecules.[17]

  • Solution: This issue again highlights the importance of frequent media changes. By replacing the media regularly, you not only replenish the active compound but also remove any potentially toxic degradants that have accumulated.

  • Possible Cause 2: Cytostatic vs. Cytotoxic Effects. The compound may not be killing the cells but rather inhibiting their proliferation (a cytostatic effect).[10] Standard endpoint viability assays (like MTT or CTG) measure metabolic activity, which correlates with cell number. A lower signal could reflect fewer cells due to slowed growth, not necessarily cell death.[10]

  • Solution: Use a direct cell counting method (e.g., trypan blue exclusion with a hemocytometer or an automated cell counter) to distinguish between a cytostatic and cytotoxic effect.[10] Additionally, consider using assays that specifically measure cell death, such as an LDH release assay for necrosis or a caspase activity assay for apoptosis.[18]

  • Possible Cause 3: High DMSO Concentration. If you are using a low-concentration stock solution, the volume of DMSO required to reach your target Asunaprevir concentration might be high enough to cause toxicity.

  • Solution: Always calculate the final DMSO concentration in your media. If it exceeds 0.1%, remake your stock solution at a higher concentration. Always run a "vehicle control" experiment with cells treated with the same concentration of DMSO alone to confirm the solvent is not the source of the cytotoxicity.

Section 3: Key Data & Experimental Workflows

Data Tables

Table 1: Recommended Solvents and Storage Conditions for Asunaprevir

ParameterRecommendationRationale
Primary Solvent Anhydrous, high-purity DMSOExcellent solubilizing power for Asunaprevir; miscible with aqueous media.
Stock Concentration 10-20 mMMinimizes final DMSO concentration in culture (<0.1%) to avoid solvent toxicity.
Storage Temperature -20°C (short-term) or -80°C (long-term)Ensures long-term chemical stability of the compound in the stock solution.
Aliquoting Single-use volumesPrevents compound degradation and precipitation caused by repeated freeze-thaw cycles.[8]
Vial Type Amber or light-blocking polypropylene vialsProtects the compound from potential photodegradation.

Table 2: Critical Parameters for Long-Term Culture with Asunaprevir

ParameterRecommended Starting PointKey Consideration
Media Exchange Frequency Every 48-72 hoursBalances compound stability, cellular metabolism, and nutrient depletion.[11]
Final DMSO Concentration ≤ 0.1% (v/v)Avoids off-target effects and cytotoxicity from the solvent.
Media Preparation Prepare fresh for each useAvoids degradation of Asunaprevir in aqueous media during storage.[12]
Cultureware Standard tissue-culture treatedFor most applications. Consider low-adsorption plates if compound loss is suspected.[15]
Control Groups Untreated cells AND Vehicle (DMSO) controlEssential to differentiate compound effects from solvent effects.
Experimental Protocols

Protocol 1: Preparation of Dosing Media

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Thaw a single-use aliquot of your high-concentration Asunaprevir DMSO stock at room temperature.

  • Vortex the stock solution gently for 5-10 seconds to ensure homogeneity.

  • Calculate the volume of stock needed for your target final concentration.

  • Perform a serial dilution: a. Add the calculated volume of DMSO stock to a small, sterile tube containing a volume of pre-warmed media (e.g., 1 mL) to make an intermediate dilution. b. Gently pipette up and down or vortex briefly to mix. c. Add the entire volume of this intermediate dilution to your final bulk volume of pre-warmed media.

  • Invert the final media container 5-10 times to mix thoroughly. Do not shake vigorously to avoid protein denaturation.

  • Use immediately. Do not store media containing Asunaprevir.

Visualization of Key Workflows

The following diagrams illustrate critical decision-making and experimental processes for ensuring Asunaprevir stability.

G start Loss of Efficacy Observed in Long-Term Culture q1 Is media exchanged every 24-48h? start->q1 sol_freq ACTION: Increase media exchange frequency to every 24-48h. q1->sol_freq No q2 Is compound precipitating in media? q1->q2 Yes sol_freq->q2 sol_precip ACTION: Use serial dilution to prepare media. Check for media component interactions. q2->sol_precip Yes q3 Are you using standard tissue culture plastic? q2->q3 No sol_precip->q3 sol_plastic ACTION: Consider using low-adsorption plates to prevent compound loss. q3->sol_plastic Yes end_node HYPOTHESIS: Metabolic degradation or chemical instability is likely. ACTION: Quantify compound concentration over time via LC-MS. q3->end_node No sol_plastic->end_node

Caption: Troubleshooting workflow for loss of Asunaprevir efficacy.

G thaw 1. Thaw single-use -80°C stock aliquot intermediate 3. Prepare intermediate dilution in small media volume thaw->intermediate warm_media 2. Pre-warm bulk culture medium to 37°C warm_media->intermediate final_media 4. Add intermediate dilution to bulk pre-warmed medium intermediate->final_media add_to_cells 5. Aspirate old media from cells & add freshly prepared media final_media->add_to_cells incubate 6. Incubate cells for 24-72 hours add_to_cells->incubate repeat 7. Repeat cycle incubate->repeat

Caption: Recommended daily workflow for dosing cells with Asunaprevir.

References

  • Eley T, Garimella T, Li W, Bertz RJ. Asunaprevir: A Review of Preclinical and Clinical Pharmacokinetics and Drug-Drug Interactions. Clin Pharmacokinet. 2015 Dec;54(12):1205-22. Available from: [Link]

  • Gentile I, Buonomo AR, Borgia G. Asunaprevir, a protease inhibitor for the treatment of hepatitis C infection. Hepat Med. 2014 Jun 26;6:47-56. Available from: [Link]

  • Kim S, Kim Y, Lee H, et al. Asunaprevir, a Potent Hepatitis C Virus Protease Inhibitor, Blocks SARS-CoV-2 Propagation. Antimicrob Agents Chemother. 2021 May 18;65(6):e00025-21. Available from: [Link]

  • McPhee F, Friborg J, Levine S, et al. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Antimicrob Agents Chemother. 2012 Oct;56(10):5387-96. Available from: [Link]

  • Meanwell NA, Wang T, Yu D, et al. The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032). ACS Med Chem Lett. 2014 Dec 11;5(12):1232-7. Available from: [Link]

  • Wang L, Guan Y, Wang S, et al. Targeted protein degradation with small molecules for cancer immunotherapy. J Hematol Oncol. 2023 Dec 13;16(1):149. Available from: [Link]

  • Maurer M, Vaidya C, Ghaemmaghami AM. Compound Absorption in Polymer Devices Impairs the Translatability of Preclinical Safety Assessments. ResearchGate. Available from: [Link]

  • Xu J, Lu F, Wang Y, et al. Upstream cell culture process characterization and in-process control strategy development at pandemic speed. MAbs. 2022 Jan-Dec;14(1):2065840. Available from: [Link]

  • Isbell J, Beumier C, Chui M, et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Med Chem Lett. 2019 Jul 11;10(7):1086-1091. Available from: [Link]

  • Nguyen T, Lee Y. The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine. Int J Mol Sci. 2023 Sep 11;24(18):13980. Available from: [Link]

  • Leme DM, Marin-Morales MA. The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Appl Biosci. 2024; 5(1):1-21. Available from: [Link]

  • Bondeson DP, Crews CM. Targeted Protein Degradation by Small Molecules. Annu Rev Pharmacol Toxicol. 2017 Jan 6;57:107-123. Available from: [Link]

  • DMSO. Gaylord Chemical. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • van de Merbel N, Savoie N, Bowen C, et al. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J. 2014 May;16(3):419-26. Available from: [Link]

  • Bondeson DP, Crews CM. Targeted Protein Degradation by Small Molecules. Annu Rev Pharmacol Toxicol. 2017 Jan 6;57:107-123. Available from: [Link]

  • Haberl J, Lingg N, Jadhav V, et al. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceuticals (Basel). 2023 Jan 16;16(1):122. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available from: [Link]

  • Ultra-Low Adsorption Treatment in Cell Culture. Pekybio. Available from: [Link]

  • Zanon PRA, Kalocsay M, Vartabedian VF, et al. Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. Proc Natl Acad Sci U S A. 2024 Jan 23;121(4):e2321408121. Available from: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. BioPharm International. 2014 Feb 13. Available from: [Link]

  • Using QCM-D to assess protein adsorption to glass and plastics. Biolin Scientific. Available from: [Link]

  • Doran MR, Mills RJ, Lott WB, et al. Effect of substrate storage conditions on the stability of "Smart" films used for mammalian cell applications. Biointerphases. 2017 Jan 15;12(1):01A301. Available from: [Link]

  • Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. BioProcess International. Available from: [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of BMS-795311

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of BMS-795311. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in quantitative LC-MS/MS analysis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy, precision, and robustness of your bioanalytical methods.

Introduction to Matrix Effects in Bioanalysis

In the realm of bioanalysis, particularly with highly sensitive techniques like LC-MS/MS, the "matrix effect" is a critical phenomenon that can significantly impact the reliability of quantitative data.[1][2] It refers to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological sample, such as plasma, serum, or urine.[3] These interfering substances can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1]

For a compound like BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, accurate measurement in biological matrices is paramount for pharmacokinetic and toxicokinetic studies.[4] The primary culprits behind matrix effects are often phospholipids from cell membranes, proteins, salts, and other endogenous molecules that can co-extract with the analyte of interest.[3][5] This guide will equip you with the knowledge and practical strategies to identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the bioanalysis of BMS-795311 in a question-and-answer format, providing both explanations and actionable solutions.

Q1: I'm observing significant ion suppression in my BMS-795311 assay. What are the likely causes?

A1: Ion suppression is the most common manifestation of matrix effects and is primarily caused by co-eluting endogenous components from your biological sample that compete with BMS-795311 for ionization in the mass spectrometer's source.[1] The most notorious sources of ion suppression in plasma and serum samples are phospholipids .[5][6] These molecules are highly abundant and have a tendency to elute in the same chromatographic window as many small molecule drugs, especially under reversed-phase conditions.

Other potential causes include:

  • High concentrations of salts or buffers from the sample or sample preparation reagents.

  • Endogenous metabolites that share structural similarities with BMS-795311.

  • Formulation excipients if you are analyzing samples from a dosed study.

To confirm that you are dealing with a matrix effect, you can perform a post-column infusion experiment. This involves infusing a constant flow of BMS-795311 solution into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

Q2: How can I effectively remove interfering phospholipids from my samples?

A2: Removing phospholipids is a crucial step in mitigating matrix effects. Several sample preparation techniques can be employed, ranging in selectivity and complexity. The choice of method will depend on the required sensitivity, throughput, and the physicochemical properties of BMS-795311.

Here is a comparison of common techniques:

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), trapping some phospholipids in the pellet.[7]Simple, fast, and inexpensive.[7]Less selective; significant amounts of phospholipids can remain in the supernatant, leading to residual matrix effects.
Liquid-Liquid Extraction (LLE) BMS-795311 is partitioned between two immiscible liquid phases (aqueous sample and an organic solvent) based on its solubility.[8][9]Can provide a cleaner extract than PPT by selecting a solvent that is selective for the analyte over phospholipids.[10]Can be more time-consuming and requires optimization of solvent choice and pH.[11]
Solid-Phase Extraction (SPE) BMS-795311 is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[12]Highly selective, providing the cleanest extracts and reducing matrix effects significantly.[13] Amenable to automation.More complex method development and can be more expensive.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with the targeted removal of phospholipids using a zirconia-based sorbent.[6][14]Offers a simple workflow similar to PPT but with superior phospholipid removal.[14]Higher cost compared to standard PPT.
Q3: I tried Protein Precipitation, but I'm still seeing matrix effects. What can I do to improve my results?

A3: While Protein Precipitation (PPT) is a straightforward technique, its efficiency in removing matrix components can be limited.[15] If you are still observing matrix effects after PPT, consider the following optimization strategies:

  • Choice of Precipitation Solvent: Acetonitrile is often more effective than methanol at precipitating proteins and removing a larger fraction of phospholipids. Experiment with different ratios of solvent to sample (e.g., 3:1 or 4:1) to maximize protein removal.[7]

  • Temperature: Performing the precipitation at a lower temperature (e.g., 4°C) can sometimes improve protein precipitation efficiency and stability.[15]

  • Mixing and Incubation: Ensure thorough mixing of the sample with the precipitation solvent. Vortexing for an adequate time (e.g., 1-2 minutes) is crucial.[16] Allowing the mixture to incubate at a low temperature for a short period (e.g., 10-15 minutes) before centrifugation can also enhance precipitation.

  • Centrifugation: Increase the centrifugation speed and/or duration to ensure a compact pellet and minimize the carryover of precipitated material into the supernatant.

If these optimizations are insufficient, it is advisable to move to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the three primary sample preparation techniques to mitigate matrix effects in BMS-795311 bioanalysis.

Protocol 1: Optimized Protein Precipitation (PPT)

This protocol aims to maximize the removal of proteins and reduce, though not eliminate, phospholipid-based matrix effects.

Workflow Diagram:

PPT_Workflow cluster_0 Sample Preparation Start 1. Aliquot Plasma Sample (e.g., 100 µL) Add_IS 2. Add Internal Standard Start->Add_IS Add_Solvent 3. Add Acetonitrile (e.g., 300 µL, 3:1 ratio) Add_IS->Add_Solvent Vortex 4. Vortex (2 min) Add_Solvent->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Optimized Protein Precipitation Workflow.

Step-by-Step Methodology:

  • Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of your plasma or serum sample.

  • Internal Standard Addition: Add your internal standard (IS) solution and briefly vortex.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio is a good starting point.[7]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.[16]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is designed to selectively extract BMS-795311 from the aqueous biological matrix into an immiscible organic solvent, leaving behind polar interferences like phospholipids.

Workflow Diagram:

LLE_Workflow cluster_1 Sample Preparation Start 1. Aliquot Plasma Sample & Add IS Add_Buffer 2. Add Buffer (to adjust pH) Start->Add_Buffer Add_Solvent 3. Add Extraction Solvent (e.g., MTBE) Add_Buffer->Add_Solvent Vortex 4. Vortex/Mix (5 min) Add_Solvent->Vortex Centrifuge 5. Centrifuge (to separate phases) Vortex->Centrifuge Transfer_Organic 6. Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate 7. Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Methodology:

  • Sample Preparation: To 100 µL of your plasma sample and internal standard, add a buffer to adjust the pH. The optimal pH will depend on the pKa of BMS-795311 to ensure it is in its neutral, more extractable form.[11]

  • Solvent Addition: Add an appropriate volume (e.g., 500 µL) of a water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a common choice for extracting a wide range of drug compounds.

  • Extraction: Vortex the mixture for 5 minutes to facilitate the partitioning of BMS-795311 into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase SPE cartridge to provide a highly selective cleanup of BMS-795311, resulting in a very clean extract with minimal matrix effects.

Workflow Diagram:

SPE_Workflow cluster_2 SPE Protocol Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (to remove interferences) Load->Wash Elute 5. Elute BMS-795311 (Organic Solvent) Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Methodology:

  • Condition: Condition the SPE cartridge by passing 1 mL of methanol through it. This solvates the sorbent's functional groups.[17]

  • Equilibrate: Equilibrate the cartridge by passing 1 mL of water. This prepares the sorbent for the aqueous sample. Do not let the sorbent go dry from this point until the sample is loaded.[17]

  • Load: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences and salts.

  • Elute: Elute BMS-795311 from the cartridge using a small volume (e.g., 500 µL) of a strong solvent, such as methanol or acetonitrile. The choice of elution solvent can be optimized to minimize the co-elution of any remaining phospholipids.[18]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Concluding Remarks

The successful bioanalysis of BMS-795311 hinges on the effective management of matrix effects. While Protein Precipitation offers a quick and simple approach, its limitations often necessitate the use of more robust techniques like Liquid-Liquid Extraction or Solid-Phase Extraction to achieve the required levels of accuracy and precision.[19] By understanding the principles behind matrix effects and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can develop reliable and high-quality bioanalytical methods for their drug development programs.

References

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • MDPI. (2023, April 18). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • Taylor & Francis Online. (2011, February 21). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. Retrieved from [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • PubMed. (n.d.). Physicochemical properties and mode of action of a novel bacteriocin BM1122 with broad antibacterial spectrum produced by Lactobacillus crustorum MN047. Retrieved from [Link]

  • Unibo. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Retrieved from [Link]

  • Agilent. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

Sources

Best practices for handling and storing BMS-795311 powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BMS-795311

Welcome to the technical support guide for BMS-795311, a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP).[1] This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective handling, storage, and use of BMS-795311 powder in a laboratory setting. Our goal is to ensure the integrity of your experiments and the safety of your personnel.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding BMS-795311.

Q1: What is the recommended procedure for storing BMS-795311 powder upon receipt?

A: Upon receipt, the vial of BMS-795311 powder should be stored at -20°C. It is crucial to keep the container tightly sealed in a dry, cool, and well-ventilated place.[2] Avoid exposure to direct sunlight and heat sources.[3][4] For long-term storage, maintaining these conditions is critical to prevent degradation of the compound.

Q2: How should I prepare a stock solution of BMS-795311?

A: BMS-795311 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). To prepare a stock solution, allow the powder to equilibrate to room temperature before opening the vial to prevent condensation, which can introduce moisture and affect compound stability.[5] Reconstitute the powder in high-purity, anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve 6.72 mg of BMS-795311 (Molecular Weight: 671.52 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed by vortexing.

Q3: What is the stability of BMS-795311 in a DMSO stock solution?

A: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time. While specific long-term stability data in solution is not extensively published, following this aliquoting and storage protocol is a standard best practice for preserving the integrity of small molecule inhibitors.

Q4: Can I dissolve BMS-795311 in aqueous solutions?

A: BMS-795311 has poor solubility in water. Direct dissolution in aqueous buffers is not recommended for creating primary stock solutions. For cell-based assays or other aqueous experimental systems, the DMSO stock solution should be serially diluted into the aqueous medium. It is important to ensure that the final concentration of DMSO in the experimental system is low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: What personal protective equipment (PPE) should be used when handling BMS-795311 powder?

A: As a potent compound, appropriate safety measures are essential.[6][7] Always handle BMS-795311 powder in a well-ventilated area or a chemical fume hood. Recommended PPE includes:

  • Hand Protection: Chemical-resistant nitrile rubber gloves.[2]

  • Eye Protection: Safety glasses with side shields.[2]

  • Body Protection: A lab coat or long-sleeved shirt and long pants.[2]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of BMS-795311.

Problem Potential Cause(s) Recommended Solution(s)
Powder appears clumped or caked. 1. Moisture Absorption: The compound is hygroscopic and may have been exposed to ambient humidity.[4][8] 2. Improper Storage: Storage at temperatures above the recommended -20°C.1. Ensure the vial is tightly sealed and stored in a desiccator if necessary. 2. Always allow the vial to reach room temperature before opening. 3. If clumping is minor, proceed with dissolution, ensuring the compound fully dissolves.
Precipitation observed in stock solution after thawing. 1. Freeze-Thaw Cycles: Repeated temperature changes can reduce solubility. 2. Moisture Contamination: Water absorbed into the DMSO stock can decrease the solubility of hydrophobic compounds.[5]1. Prepare single-use aliquots to avoid multiple freeze-thaw cycles. 2. Use anhydrous DMSO for reconstitution. 3. Gently warm the solution to 37°C and vortex to attempt redissolution before use.
Inconsistent experimental results. 1. Compound Degradation: Improper storage or handling of the powder or stock solution. 2. Inaccurate Concentration: Errors in weighing or dilution.1. Review storage and handling procedures against the recommendations in this guide. 2. Use a freshly prepared stock solution from a new aliquot. 3. Verify the calibration of balances and pipettes.
Final experimental medium becomes cloudy after adding the compound. 1. Poor Aqueous Solubility: The concentration of BMS-795311 exceeds its solubility limit in the aqueous medium. 2. High DMSO Concentration: The final DMSO concentration may be too high, causing the compound to precipitate.1. Perform serial dilutions to reach the final desired concentration. 2. Ensure the final DMSO concentration in your assay is kept to a minimum (ideally ≤0.1%). 3. Consider using a surfactant or other solubilizing agent if compatible with your experimental system.

Section 3: Experimental Protocols

Protocol 1: Reconstitution of BMS-795311 Powder
  • Equilibration: Remove the vial of BMS-795311 powder from -20°C storage and place it on the benchtop. Allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents moisture from condensing inside the vial upon opening.

  • Preparation: In a chemical fume hood, assemble the necessary materials: anhydrous DMSO, calibrated micropipettes, and sterile microcentrifuge tubes for aliquoting.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock solution concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molar Concentration (mol/L)

  • Dissolution: Carefully open the vial and add the calculated volume of anhydrous DMSO.

  • Mixing: Close the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if necessary to aid dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store the aliquots at -20°C or -80°C.

Section 4: Visualized Workflows and Mechanisms

Workflow for Handling and Preparation of BMS-795311

G cluster_storage Initial Storage cluster_prep Stock Solution Preparation cluster_aliquot Aliquoting & Final Storage cluster_use Experimental Use s1 Receive Vial s2 Store at -20°C in a dry, dark place s1->s2 p1 Equilibrate vial to Room Temperature s2->p1 Begin Experiment p2 Weigh powder or use pre-weighed vial p1->p2 p3 Reconstitute in Anhydrous DMSO p2->p3 p4 Vortex/Sonicate to ensure full dissolution p3->p4 a1 Dispense into single-use aliquots p4->a1 a2 Store aliquots at -20°C or -80°C a1->a2 u1 Thaw a single aliquot a2->u1 Retrieve for use u2 Perform serial dilutions into aqueous media u1->u2 u3 Add to experiment (Final DMSO <0.5%) u2->u3

Caption: Recommended workflow from receipt to experimental use of BMS-795311.

Mechanism of Action: c-Met Inhibition

BMS-795311 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase.[9][10] The binding of its ligand, Hepatocyte Growth Factor (HGF), normally activates c-Met, leading to the initiation of several downstream signaling pathways that promote cell proliferation, survival, motility, and invasion.[11][12] Dysregulation of this pathway is implicated in various cancers.[9][11] BMS-795311 competitively binds to the ATP-binding site in the kinase domain of c-Met, preventing its autophosphorylation and subsequent activation of downstream signaling cascades like the PI3K/AKT and RAS/ERK pathways.[10]

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Activates BMS BMS-795311 BMS->cMet Inhibits ATP ATP ATP->P Downstream Downstream Signaling (PI3K/AKT, RAS/ERK) P->Downstream Cellular Cell Proliferation, Survival, Invasion Downstream->Cellular

Caption: Inhibition of the c-Met signaling pathway by BMS-795311.

Section 5: Chemical and Physical Properties

PropertyValueSource
Molecular Weight 671.52
Formula C₃₃H₂₃F₁₀NO₃
CAS Number 939390-99-5
Appearance White to off-white powderGeneral Observation
Storage Temperature -20°C
Solubility DMSO

References

  • SBM LIFE SCIENCE CORP. SAFETY DATA SHEET. (2020). Available at: [Link]

  • BMS France. Safety Data Sheet. (2015). Available at: [Link]

  • SBM LIFE SCIENCE CORP. SAFETY DATA SHEET. (2019). Available at: [Link]

  • Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Retrieved from [Link]

  • Jali, A., et al. (2013). c-Met inhibitors. Journal of Applied Pharmaceutical Science, 3(4), 128-133. Available at: [Link]

  • Bristol Myers Squibb. (n.d.). Safety Data Sheet (SDS) Locator. Retrieved from [Link]

  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling. Retrieved from [Link]

  • Michnick, J. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Cambrex. Available at: [Link]

  • ResearchGate. (2025). Exploration of the Effects of Metallic Powder Handling and Storage Conditions on Flowability and Moisture Content for Additive Manufacturing Applications. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]

  • The Aluminum Association. (n.d.). Recommendations for storage and handling of aluminum powders and paste. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Cancer Research UK. (2024). What are c-Met inhibitors and how do they work? Retrieved from [Link]

  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Retrieved from [Link]

  • F1000Research. (2023). Storage stability of a fluidized-bed agglomerated spray-dried strawberry powder mixture. F1000Research. Available at: [Link]

  • Taylor & Francis. (n.d.). c-Met inhibitors – Knowledge and References. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • GEA Powder Handling. (n.d.). Powder Storage Systems. Retrieved from [Link]

  • CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Leica Biosystems. (2018). Frostbite Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • SpringerLink. (n.d.). The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures. Retrieved from [Link]

Sources

Technical Support Center: BMS-795311 Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Unexpected Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiles of BMS-795311

Introduction: The BMS-795311 Profile

BMS-795311 is a potent, orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor (IC


 = 4 nM). It belongs to a class of highly lipophilic, fluorinated triphenylethanamine derivatives designed to raise HDL-C (High-Density Lipoprotein Cholesterol) by inhibiting the transfer of cholesteryl esters from HDL to VLDL/LDL.[1]

Researchers often encounter "unexpected" profiles with BMS-795311 not because of experimental error, but because its physicochemical properties (High LogP, low aqueous solubility) and mechanism of action defy standard small-molecule assumptions. This guide addresses the three most common anomalies: The Species-Dependent Null Effect , The Lipophilic Absorption Gap , and The Adipose-Sink Half-Life .[1]

Module 1: The Species-Dependent Null Effect (PD Troubleshooting)

User Observation

"I administered BMS-795311 to Sprague-Dawley rats at 10 mg/kg. Plasma exposure was confirmed, but I observed zero change in HDL-C levels . Is the compound inactive?"

Technical Diagnosis

This is a physiological mismatch , not a compound failure.

  • Root Cause: Rodents (rats and mice) naturally lack significant CETP activity.[1] Their HDL metabolism relies on phospholipid transfer protein (PLTP), not CETP. Therefore, inhibiting CETP in a wild-type rat is pharmacologically silent.

  • The "Unexpected" Profile: High drug exposure (

    
    ) with flat pharmacodynamic response (Efficacy).[1]
    
Troubleshooting Protocol: Species Selection
SpeciesCETP Activity LevelSuitability for BMS-795311
Mouse (Wild Type) Negligible🔴 Inappropriate for efficacy.[1]
Rat (Wild Type) Negligible🔴 Inappropriate for efficacy.[1]
Hamster High🟢 Recommended (mimics human profile).[1]
Rabbit High🟢 Recommended (standard dyslipidemia model).[1]
Cynomolgus Monkey High🟢 Recommended (Gold standard).[1]
hCETP-Tg Mouse High (Transgenic)🟢 Recommended (Humanized model).
Visual Logic: Species Selection Workflow

SpeciesSelection Start Start: Efficacy Study Design Q1 Is the model species a Rodent? Start->Q1 Q2 Is it a Transgenic (hCETP) strain? Q1->Q2 Yes Go PROCEED: Valid Model. Q1->Go No (Primate/Rabbit) Stop STOP: Study will yield FALSE NEGATIVE. Rats/Mice lack CETP activity. Q2->Stop No (Wild Type) Q2->Go Yes Alt Consider Hamster or Rabbit Stop->Alt Alternative

Figure 1: Decision tree for selecting valid in vivo models for CETP inhibitor profiling.

Module 2: The Lipophilic Absorption Gap (PK Anomalies)

User Observation

"I see high variability in


 and 

between animals. Some subjects show almost no exposure despite identical oral dosing."[1]
Technical Diagnosis

BMS-795311 is a BCS Class II/IV molecule (Low Solubility, High Permeability/Lipophilicity).

  • Root Cause: The molecule is highly fluorinated and lipophilic (

    
    ).[1] In aqueous vehicles (e.g., Methylcellulose), it may precipitate or fail to dissolve, leading to dissolution-limited absorption.
    
  • Food Effect: Like other CETP inhibitors (e.g., anacetrapib), BMS-795311 absorption is likely bile-salt dependent . Dosing in the fasted state often results in collapsed bioavailability.[1]

Troubleshooting Protocol: Formulation & Dosing

Do NOT use: Simple aqueous suspensions (0.5% CMC/Tween) unless micronized.[1] Recommended Vehicle: Lipid-based self-emulsifying drug delivery systems (SEDDS).

Step-by-Step Optimization:

  • Vehicle Preparation:

    • Mix PEG-400 (40%) + Solutol HS-15 (20%) + Water (40%) .[1]

    • Alternative: Corn oil or Olive oil gavage (for rodent studies to trigger bile release).[1]

  • Prandial State:

    • Fasted: Expect low/variable exposure.[1]

    • Fed: Expect 2-5x increase in AUC (Positive Food Effect).[1]

  • Micronization:

    • Ensure particle size

      
       if using suspension.[1]
      

Module 3: The "Adipose Sink" & Terminal Half-Life

User Observation

"My PK curve looks normal for 24 hours, but the drug never completely washes out. I'm detecting low levels weeks after a single dose."

Technical Diagnosis

This is a classic Deep Compartment Distribution characteristic of CETP inhibitors.[1]

  • Mechanism: Due to extreme lipophilicity, BMS-795311 partitions heavily into adipose tissue .

  • The "Flip-Flop" Kinetics: The drug rapidly clears from plasma (alpha phase) into fat.[1] It then slowly re-equilibrates back into plasma (beta/gamma phase).[1]

  • Consequence: Standard 24-hour PK studies underestimate the true half-life (

    
    ) and accumulation potential.[1]
    
Data Interpretation Table
PK PhaseObserved ProfilePhysiological Explanation
0 - 4 Hours Rapid

Good permeability (if solubilized).[1]
4 - 24 Hours Sharp declineDistribution into tissues (Liver + Adipose).[1]
> 24 Hours "Tail" or PlateauSlow release from adipose depot (The "Sink").[1]
Multiple Dosing Unexpected AccumulationInput > Elimination due to adipose saturation.[1]
Visual Logic: Multi-Compartment Distribution

CompartmentPK Gut Gut (Absorption) Central Central (Plasma/Liver) Gut->Central Ka (Solubility Dependent) Adipose Deep Tissue (Adipose Sink) Central->Adipose K12 (Rapid Uptake) Elim Elimination (Bile/Feces) Central->Elim Ke (Metabolism) Adipose->Central K21 (Slow Release)

Figure 2: Two-compartment model illustrating the "Adipose Sink" effect common to lipophilic CETP inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 (4 nM) not translating to in vivo potency in my mouse model? A: You are likely using a wild-type mouse. Mice lack CETP.[1] You must use a transgenic hCETP mouse or a hamster to see the HDL-raising effect.[1]

Q2: Can I use DMSO stocks for in vivo dosing? A: Avoid high % DMSO. Upon contact with gastric fluid, BMS-795311 will likely crash out of the DMSO solution, leading to precipitation and poor absorption. Use a lipid-based vehicle (PEG/Oil) instead.[1]

Q3: Is the long half-life a toxicity concern? A: It is a known class effect.[1] While not inherently toxic, it complicates dosing regimens. You must monitor for accumulation.[1] In preclinical safety studies, ensure "washout" periods are sufficiently long (weeks, not days) to clear the drug.

References

  • Qiao, J. X., et al. (2015). Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of BMS-795311. Journal of Medicinal Chemistry, 58(22), 9010–9026. [Link][1]

  • Johns, D. G., et al. (2012). The challenges of developing CETP inhibitors.[1] (Context on Class Effects/Adipose accumulation). [Link]

Sources

Technical Support Center: Controlling Variability in CETP Activity Assays with BMS-795311

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for utilizing BMS-795311 in Cholesteryl Ester Transfer Protein (CETP) activity assays. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating variability and ensuring robust, reproducible results. As a potent CETP inhibitor, BMS-795311 is a critical tool in cardiovascular research.[1] However, like many high-throughput screening (HTS) assays, CETP activity assays can be prone to variability.[2] This guide combines troubleshooting FAQs, detailed protocols, and the scientific rationale behind key experimental steps to empower you to generate high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of a fluorescent CETP activity assay?

A fluorescent CETP activity assay typically measures the transfer of a fluorescently labeled neutral lipid (like a cholesteryl ester) from a donor particle to an acceptor particle.[3] Initially, the fluorescent molecules are in close proximity on the donor particle, leading to self-quenching and low fluorescence.[3] In the presence of active CETP, these fluorescent lipids are transferred to the acceptor particle. This separation relieves the quenching, resulting in a measurable increase in fluorescence intensity that is directly proportional to CETP activity.[4][5]

Q2: What is BMS-795311 and how does it inhibit CETP?

BMS-795311 is a potent and orally bioavailable small molecule inhibitor of CETP.[1][6] It exhibits a low nanomolar IC50 value in enzyme-based assays.[1] While the exact binding mode is proprietary to Bristol Myers Squibb, it functions by blocking the lipid transfer activity of the CETP protein, thereby preventing the exchange of cholesteryl esters and triglycerides between lipoproteins.

Q3: What are the primary sources of variability in CETP assays?

Variability in CETP assays can stem from several factors, much like other HTS assays.[2] Key sources include:

  • Temperature Fluctuations: CETP activity is highly sensitive to temperature. Assays performed below 37°C will show reduced activity and can significantly impact IC50 values.[7][8]

  • Inaccurate Pipetting: Errors in dispensing small volumes of reagents, plasma samples, or compounds can lead to significant well-to-well differences.[7]

  • Evaporation: During long incubation periods, evaporation from the outer wells of a microplate (the "edge effect") can concentrate reagents and alter reaction kinetics.[8][9]

  • Reagent Preparation and Stability: Improperly stored or prepared reagents, including the inhibitor BMS-795311, can lead to inconsistent results. This includes issues with solubility and multiple freeze-thaw cycles.[7]

  • Mixing: Incomplete mixing of assay components within the wells can result in non-uniform reaction initiation.[7]

Q4: How should I prepare and handle BMS-795311?

Proper handling of BMS-795311 is critical for consistent results.

  • Solubility: BMS-795311 is typically soluble in organic solvents like DMSO.[10] It is sparingly soluble in aqueous buffers.[10]

  • Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower.

  • Working Solutions: For the assay, dilute the DMSO stock into the assay buffer. It is crucial to ensure the final DMSO concentration is consistent across all wells (including controls) and does not exceed a level that inhibits CETP activity (many commercial kits tolerate up to 10% DMSO).[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: High Well-to-Well Variability in Replicates
  • Potential Cause: Inaccurate pipetting, incomplete mixing, or air bubbles in wells.[7][11]

  • Causality: Automated liquid handlers or manual pipettes can lose calibration, leading to inconsistent volumes. Without proper mixing, the enzyme, substrate, and inhibitor are not uniformly distributed, causing erratic reaction rates. Air bubbles can interfere with the light path in the plate reader, leading to erroneous fluorescence readings.[11]

  • Solution & Validation:

    • Pipette Calibration: Regularly calibrate and verify the performance of all manual and automated pipetting systems.

    • Mixing Technique: After adding all components, mix the plate on an orbital shaker for 30-60 seconds at a low speed. Alternatively, gently pipette up and down in each well, being careful not to introduce bubbles.

    • Visual Inspection: Before incubation and reading, visually inspect the plate for air bubbles or precipitates.[11] If bubbles are present, they can often be dislodged by gently tapping the plate on the benchtop.

    • Quality Control: Run a "mock" plate with a colored dye to visually assess pipetting accuracy and precision across the plate.

Problem 2: Inconsistent or Drifting IC50 Values for BMS-795311
  • Potential Cause: Temperature instability, inconsistent incubation times, or degradation of BMS-795311 working solutions.

  • Causality: CETP's enzymatic activity is temperature-dependent; fluctuations during incubation will directly alter the rate of the reaction and, consequently, the apparent potency of the inhibitor.[7][8] Similarly, variations in the pre-incubation time of CETP with the inhibitor, or the main reaction time, will shift the IC50 value. BMS-795311, if left in aqueous buffer at room temperature for extended periods, may degrade or precipitate.

  • Solution & Validation:

    • Temperature Control: Use a calibrated incubator that can maintain a stable 37°C.[8] Avoid using large, humidified air incubators that may be slow to reach and stabilize the target temperature.[8]

    • Standardize Timings: Use a precise timer for all incubation steps. For inhibitor studies, a pre-incubation of CETP and BMS-795311 (e.g., 15-30 minutes) before adding the substrate can ensure equilibrium is reached.

    • Fresh Working Solutions: Prepare fresh serial dilutions of BMS-795311 for each experiment from a frozen stock. Do not store dilute aqueous solutions for more than a day.[10]

    • Reference Compound: Include a standard control inhibitor with a known IC50 (like Torcetrapib) in every assay plate to monitor assay performance and consistency over time.[4]

Problem 3: Edge Effects Skewing Data
  • Potential Cause: Evaporation from wells on the perimeter of the microplate.

  • Causality: During the 1-3 hour incubation at 37°C, wells on the edge of the plate are more exposed to the external environment, leading to a higher rate of evaporation. This concentrates the solutes (enzyme, substrate, inhibitor), which can artificially increase or decrease the measured activity.

  • Solution & Validation:

    • Plate Sealing: Use high-quality adhesive plate seals to minimize evaporation.[8]

    • Humidified Environment: Place the plate in a humidified incubator. Some labs place a container of water in the incubator to increase ambient humidity.[8]

    • Plate Layout: Avoid using the outermost wells for experimental samples. Instead, fill these wells with assay buffer or sterile water to create a humidity barrier.[9]

    • Randomization: If possible, randomize the sample layout on the plate to prevent systematic bias from affecting a particular group of samples.[9]

Data Summary: Key Experimental Parameters
ParameterRecommendationRationale
Assay Temperature 37°C (stable)Optimal for CETP enzymatic activity. Lower temperatures reduce activity.[7][8]
Incubation Time 1-3 hoursDependent on CETP source activity. Should be within the linear range of the reaction.[4]
Plate Type Black, clear-bottomMinimizes background fluorescence and light scatter.
Final DMSO % < 1-2% (if possible)High DMSO concentrations can inhibit purified CETP. Keep consistent across all wells.[8]
Mixing Orbital shaker or pipettingEnsures homogenous reaction mixture for consistent results.[7]
Plate Sealing Adhesive film/sealPrevents evaporation and edge effects during incubation.[8]

Experimental Protocols & Workflows

Diagram: Standard CETP Inhibition Assay Workflow

CETP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - Donor/Acceptor Particles - CETP Source (Plasma/Rec.) A1 Add Buffer, CETP Source, and BMS-795311 to 96-well plate P1->A1 P2 Prepare BMS-795311 Serial Dilution (from DMSO stock) P2->A1 A2 Pre-incubate (e.g., 15 min, 37°C) to allow inhibitor binding A1->A2 A3 Initiate reaction by adding Donor/Acceptor Particle mix A2->A3 A4 Seal plate and incubate (1-3 hours, 37°C) A3->A4 R1 Read Fluorescence (Ex: 465nm / Em: 535nm) A4->R1 R2 Subtract Blank values R1->R2 R3 Calculate % Inhibition R2->R3 R4 Plot Dose-Response Curve and determine IC50 R3->R4

Caption: Workflow for a CETP inhibition assay with BMS-795311.

Step-by-Step Protocol: CETP Inhibition Assay

This protocol is a generalized template. Always refer to your specific assay kit's technical bulletin for precise volumes and concentrations.[7]

  • Reagent Preparation:

    • Thaw all reagents (Assay Buffer, Donor Particles, Acceptor Particles, CETP source) and bring to room temperature.

    • Prepare serial dilutions of BMS-795311 in Assay Buffer, ensuring the final DMSO concentration remains constant for all wells. Also prepare a "vehicle control" with the same final DMSO concentration but no inhibitor.

  • Assay Plate Setup:

    • Design a plate map including blanks, positive controls (CETP activity with vehicle), negative controls (no CETP), and the BMS-795311 dilution series.

    • To a black, clear-bottom 96-well plate, add in the following order:

      • Assay Buffer

      • CETP Source (e.g., diluted human plasma)

      • BMS-795311 dilution or vehicle control.

    • Blank Wells: Add Assay Buffer in place of the CETP source.

  • Pre-incubation:

    • Mix the plate gently on an orbital shaker.

    • Pre-incubate the plate at 37°C for 15-30 minutes. This step allows the inhibitor to bind to the CETP enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a mix of Donor and Acceptor particles according to the kit manufacturer's instructions.

    • Add the Donor/Acceptor mix to all wells to start the reaction.

  • Incubation:

    • Immediately seal the plate with an adhesive sealer.

    • Incubate at 37°C for a predetermined time (e.g., 3 hours), protected from light.[7] This time should be within the linear range of the assay, which should be determined during assay development.[4]

  • Fluorescence Reading:

    • After incubation, read the fluorescence on a plate reader with excitation at ~465 nm and emission at ~535 nm.[7]

Diagram: Troubleshooting Decision Tree for Variability

Troubleshooting_Tree Start High Variability Observed? CheckReplicates High CV% in Replicates? Start->CheckReplicates Yes CheckIC50 IC50 Drifting Between Runs? Start->CheckIC50 No CheckReplicates->CheckIC50 No Sol_Pipetting Verify Pipette Calibration & Mixing Technique CheckReplicates->Sol_Pipetting Yes Sol_Temp Check Incubator Stability & Standardize Timings CheckIC50->Sol_Temp Yes Sol_Edge Use Plate Seals & Buffer in Outer Wells CheckIC50->Sol_Edge No Sol_Compound Prepare Fresh Inhibitor Dilutions Use Aliquoted Stocks Sol_Temp->Sol_Compound If persists

Caption: Decision tree for troubleshooting variability in CETP assays.

References

  • Roar CETP Activity Assay Kit Product Information. (n.d.). Roar Biomedical. Retrieved February 3, 2026, from [Link]

  • Hassan, M. N., et al. (2017). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PLoS One, 12(12), e0181369.
  • Mäkelä, P., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein). (n.d.). Google Patents.

Sources

Technical Support Center: Enhancing Oral Bioavailability of BMS-795311 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for strategies to enhance the oral bioavailability of BMS-795311 analogs. This guide is designed for researchers, scientists, and drug development professionals actively working on this class of compounds or similar molecules with bioavailability challenges. Here, we will explore common experimental hurdles and provide troubleshooting strategies in a practical question-and-answer format. Our focus is on the causal relationships behind experimental choices to empower you with a robust, self-validating framework for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Dissolution Rate Limitations

Question: My BMS-795311 analog exhibits poor aqueous solubility, leading to low and variable exposure in preclinical animal models. What are my primary strategies to address this?

Answer: Poor aqueous solubility is a common challenge for complex small molecules and a primary reason for low oral bioavailability.[1][2] The underlying principle is that a drug must be in solution to be absorbed across the gastrointestinal (GI) tract. Your initial focus should be on enhancing the dissolution rate and apparent solubility of your compound.

Troubleshooting Workflow:

  • Physicochemical Characterization: Before exploring advanced formulations, ensure you have a thorough understanding of your analog's properties. Key parameters include crystalline form (polymorphism), pKa, logP, and solubility in various biorelevant media (e.g., FaSSIF, FeSSIF). This data will inform your formulation strategy.

  • Particle Size Reduction: Increasing the surface area of your drug particles can enhance the dissolution rate.[3]

    • Micronization: This technique reduces particle size to the micron range and is a well-established method.[3]

    • Nanonization: Further reduction to the nanometer scale can provide a more significant increase in dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to a higher-energy amorphous state can dramatically increase its apparent solubility.[4]

    • Mechanism: In an ASD, the drug is molecularly dispersed within a polymer matrix, preventing recrystallization and maintaining a supersaturated state in the GI tract.[5][6]

    • Common Issues & Solutions:

      • Recrystallization: The amorphous form is thermodynamically unstable. Select polymers that have strong interactions with your drug to inhibit recrystallization.

      • Polymer Selection: The choice of polymer is critical. Hydrophilic polymers like PVP, HPMC, or Soluplus® are common choices. Screen a panel of polymers to find the one that provides the best stability and dissolution enhancement for your specific analog.

  • Co-crystals: Formation of a co-crystal with a benign co-former can alter the crystal lattice and improve solubility and dissolution properties.[7]

Permeability and Efflux Issues

Question: I've improved the solubility of my analog with an amorphous solid dispersion, but the oral bioavailability is still lower than expected. What could be limiting its absorption?

Answer: If solubility is no longer the rate-limiting step, you should investigate permeability across the intestinal epithelium and the potential for efflux by transporters like P-glycoprotein (P-gp).[8][9] P-gp is an ATP-dependent efflux pump that can actively transport drugs out of enterocytes and back into the GI lumen, thereby reducing net absorption.[9][10][11]

Troubleshooting Workflow:

  • In Vitro Permeability Assessment:

    • Caco-2 Cell Assay: This is the gold standard for assessing intestinal permeability and identifying P-gp substrates. A bidirectional assay will reveal if your compound is actively effluxed. An efflux ratio (B-A/A-B) greater than 2 is a strong indicator of active efflux.

  • Strategies to Mitigate P-gp Efflux:

    • Prodrug Approach: Chemical modification of the parent drug into a prodrug can alter its physicochemical properties to either reduce its affinity for P-gp or utilize uptake transporters.[12][13][14] The prodrug is then converted to the active parent drug in vivo.

    • Formulation with P-gp Inhibitors: Certain excipients used in lipid-based formulations, such as Cremophor® EL and Tween® 80, have been shown to inhibit P-gp, thereby increasing the absorption of co-administered drugs.[15]

Metabolic Instability

Question: My analog shows good solubility and permeability, but the systemic exposure after oral dosing is still poor. Could metabolism be the issue?

Answer: Yes, extensive first-pass metabolism in the gut wall and liver is a major barrier to oral bioavailability.[16] Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, are abundant in the small intestine and liver and are responsible for metabolizing a wide range of drugs.[17][18][19]

Troubleshooting Workflow:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubating your compound with human or animal liver microsomes will provide a measure of its intrinsic clearance by phase I metabolic enzymes.

    • Hepatocytes: Using primary hepatocytes can give a more complete picture of metabolism, including both phase I and phase II (conjugation) pathways.

  • Strategies to Address High First-Pass Metabolism:

    • Prodrug Design: A prodrug can be designed to mask the metabolic soft spot on your molecule, allowing it to be absorbed intact before being converted to the active form systemically.[12][20]

    • Lipid-Based Formulations: These formulations can enhance lymphatic transport of highly lipophilic drugs.[21][22][23][24] The lymphatic system bypasses the portal circulation and the liver, thus avoiding first-pass metabolism.[15][22] Self-emulsifying drug delivery systems (SEDDS) are a common and effective approach.[1][25]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Polymer and Solvent Selection: Based on screening studies, select a suitable polymer (e.g., HPMC-AS, PVP K30) and a common solvent in which both your BMS-795311 analog and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Dissolution: Dissolve the drug and polymer in the selected solvent at the desired ratio (e.g., 1:1, 1:3 drug-to-polymer weight ratio). Ensure complete dissolution.

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (typically 40-60°C).

  • Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film into a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Apical to Basolateral (A-B) Transport:

    • Add your compound (dissolved in transport buffer) to the apical (A) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add your compound to the basolateral (B) chamber.

    • At the same time points, take samples from the apical (A) chamber.

  • Quantification: Analyze the concentration of your compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (A-B) = (dQ/dt) / (A * C0)

    • Papp (B-A) = (dQ/dt) / (A * C0)

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Bioavailability_Troubleshooting cluster_0 Initial Observation cluster_1 Primary Investigation cluster_2 Potential Causes & Solutions Low_Bioavailability Low Oral Bioavailability of BMS-795311 Analog Solubility Assess Solubility & Dissolution Rate Low_Bioavailability->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Low_Bioavailability->Permeability Metabolism Assess Metabolic Stability (Microsomes/Hepatocytes) Low_Bioavailability->Metabolism Poor_Solubility Poor Solubility Solubility->Poor_Solubility Efflux P-gp Efflux Permeability->Efflux High_Metabolism High First-Pass Metabolism Metabolism->High_Metabolism ASD Amorphous Solid Dispersions (ASDs) Poor_Solubility->ASD Solution Particle_Size Particle Size Reduction Poor_Solubility->Particle_Size Solution Lipid_Formulation Lipid-Based Formulations (SEDDS) Efflux->Lipid_Formulation Solution Prodrug Prodrug Strategy Efflux->Prodrug Solution High_Metabolism->Lipid_Formulation Solution High_Metabolism->Prodrug Solution

Caption: Troubleshooting workflow for low oral bioavailability.

Formulation_Selection Start Start: Low Bioavailability Is_Solubility_Limited Is it solubility limited? Start->Is_Solubility_Limited Is_Permeability_Limited Is it permeability limited? Is_Solubility_Limited->Is_Permeability_Limited No Solubility_Strategies Formulation Strategies: - Amorphous Solid Dispersions - Particle Size Reduction - Lipid-Based Formulations Is_Solubility_Limited->Solubility_Strategies Yes Is_Metabolism_Limited Is it metabolism limited? Is_Permeability_Limited->Is_Metabolism_Limited No Permeability_Strategies Strategies: - Prodrug Approach - P-gp Inhibiting Excipients Is_Permeability_Limited->Permeability_Strategies Yes Metabolism_Strategies Strategies: - Prodrug Approach - Lymphatic Targeting (Lipid Forms) Is_Metabolism_Limited->Metabolism_Strategies Yes End Optimized Bioavailability Is_Metabolism_Limited->End No Solubility_Strategies->Is_Permeability_Limited Permeability_Strategies->Is_Metabolism_Limited Metabolism_Strategies->End

Caption: Decision tree for formulation strategy selection.

Data Summary

StrategyMechanism of Bioavailability EnhancementKey Experimental Readout
Amorphous Solid Dispersions Increases apparent solubility and dissolution rate.[4][26]In vitro dissolution testing showing supersaturation; PXRD confirming amorphous state.
Lipid-Based Formulations Improves solubility, can inhibit P-gp, and may promote lymphatic uptake.[15][21][22]Droplet size analysis; in vivo pharmacokinetic studies showing increased AUC.
Prodrugs Masks polarity or metabolic sites, can utilize uptake transporters.[12][14]In vivo pharmacokinetic studies showing increased exposure of the parent drug.
Particle Size Reduction Increases surface area for faster dissolution.[3]Particle size analysis; in vitro dissolution testing.

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Asian Journal of Pharmaceutical Technology & Innovation. Retrieved from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved from [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. (2022, May 25). Drug Discovery and Development. Retrieved from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. Retrieved from [Link]

  • Strategies to improve oral bioavailability. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution. (n.d.). PubMed. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Simcere and Bristol-Myers Squibb Enter Innovative Partnership to Develop Cardiovascular Compound. (2011, December 13). Fierce Pharma. Retrieved from [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017, October 20). Xtalks. Retrieved from [Link]

  • In vitro models for the prediction of in vivo performance of oral dosage forms. (2014, June 16). PubMed. Retrieved from [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2018, April 10). PubMed. Retrieved from [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • To Demonstrate the Relative Bioavailability of Cefzil 250 mg/5 ml Cefprozil Oral Suspension Following a 10 ml Dose Fasting Conditions. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Role of P-glycoprotein in pharmacokinetics: clinical implications. (n.d.). PubMed. Retrieved from [Link]

  • Biochemistry, Cytochrome P450. (2023, April 24). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Development of ex-vivo and in-vivo models to assess the performance of an oral biotherapeutic delivery system (OBDS) capsule. (n.d.). Biora Therapeutics, Inc. Retrieved from [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (n.d.). MDPI. Retrieved from [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007, August 1). AAFP. Retrieved from [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014, August 4). Australian Prescriber. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Bristol Myers Squibb 2024 Development Portfolio – Clinical Pipeline. (n.d.). Bristol Myers Squibb. Retrieved from [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. Retrieved from [Link]

  • Medicines interactions: the role of P-glycoprotein. (n.d.). Medsafe. Retrieved from [Link]

  • Bioavailability of three oral dosage forms of cisapride, a gastrointestinal stimulant agent. (n.d.). PubMed. Retrieved from [Link]

  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. (n.d.). ACS Publications. Retrieved from [Link]

  • Predictive models for oral drug absorption: From in silico methods to integrated dynamical models. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.). Institute of Food Technologists. Retrieved from [Link]

  • (PDF) Lipid Based Drug Delivery System for Enhancing Oral Bioavailability – A Contemporary Review. (2016, October 4). ResearchGate. Retrieved from [Link]

  • Cytochromes P450. (n.d.). University of Kansas Medical Center. Retrieved from [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (n.d.). Journal of Pharmacy and Pharmacology | Oxford Academic. Retrieved from [Link]

  • Role of P-glycoprotein in drug disposition. (n.d.). PubMed. Retrieved from [Link]

  • Mechanistic Approaches to Predicting Oral Drug Absorption. (n.d.). PMC - NIH. Retrieved from [Link]

  • Oral Cyanocobalamin (Eligen B12) Bioavailability Study. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). American Association for Clinical Chemistry. Retrieved from [Link]

  • LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY. (2014, October 13). Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • In vivo methods for drug absorption. (n.d.). Consensus. Retrieved from [Link]

  • Role of P-Glycoprotein in Pharmacokinetics. (n.d.). Ovid. Retrieved from [Link]

  • Physiologically Based Oral Absorption Modelling to Study Gut-Level Drug Interactions. (n.d.). PubMed. Retrieved from [Link]

  • Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa. (n.d.). PubMed. Retrieved from [Link]

  • Optimizing Drug Loading in Amorphous Solid Dispersions. (2025, July 14). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to CETP Inhibitors: Anacetrapib vs. BMS-795311

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of lipid-lowering therapies has long been dominated by statins. However, the quest for novel mechanisms to manage dyslipidemia and reduce residual cardiovascular risk has led to the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. This class of drugs targets the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, thereby increasing HDL-cholesterol (HDL-C) and decreasing low-density lipoprotein-cholesterol (LDL-C).

The history of CETP inhibitors is marked by both significant setbacks, such as the failure of torcetrapib due to off-target toxicity, and the modest clinical success of anacetrapib.[1][2] This guide provides a comparative analysis of the well-characterized anacetrapib and the potent, albeit less clinically documented, BMS-795311. Due to the disparity in publicly available clinical data, this guide will focus on a foundational comparison of their pharmacological profiles and establish a framework for their experimental evaluation.

Section 1: The Clinical Benchmark - Anacetrapib

Anacetrapib stands as the most extensively studied CETP inhibitor to have demonstrated a positive, albeit modest, cardiovascular benefit in a major outcomes trial. Its development provides a crucial benchmark for any new compound in this class.

Mechanism of Action & Pharmacodynamics

Anacetrapib is a potent inhibitor of CETP that significantly raises HDL-C levels while concurrently lowering non-HDL-C and LDL-C.[3][4] The reduction in LDL-C is attributed to several mechanisms, including the reduced transfer of cholesteryl esters into LDL precursors and an increased uptake of LDL particles by the hepatic LDL receptor.[5] Studies have shown that HDL particles from patients treated with anacetrapib retain their ability to promote cholesterol efflux from macrophages, a key function in reverse cholesterol transport.[2][5][6]

Clinical Efficacy: Insights from the REVEAL Trial

The landmark Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL) trial was a large-scale, placebo-controlled study involving over 30,000 patients with atherosclerotic vascular disease already receiving intensive statin therapy.[4][7]

The trial demonstrated that adding anacetrapib (100 mg daily) resulted in a 9% relative reduction in the primary endpoint of major coronary events (a composite of coronary death, myocardial infarction, or coronary revascularization) compared to placebo over a median follow-up of 4.1 years.[1][3][8][9] The cardiovascular benefits observed are thought to be largely attributable to the significant reduction in LDL-C, rather than the substantial increase in HDL-C.[1]

Parameter Anacetrapib Effect (REVEAL Trial Midpoint)
HDL-Cholesterol▲ 104% increase[8][9]
Non-HDL-Cholesterol▼ 18% reduction[8]
LDL-Cholesterol▼ ~40% reduction (in DEFINE trial)[6][10]
Lipoprotein(a)▼ Significant reduction[11]

Table 1: Summary of Anacetrapib's Lipid-Modifying Effects.

Safety and Tolerability Profile

Unlike its predecessor torcetrapib, which was withdrawn due to increased mortality and off-target effects on blood pressure and aldosterone, anacetrapib demonstrated a much cleaner safety profile.[2][12] In the REVEAL trial, anacetrapib was associated with only a minor increase in systolic (0.7 mmHg) and diastolic (0.3 mmHg) blood pressure.[8][9] However, a notable characteristic of anacetrapib is its high lipophilicity, leading to accumulation in adipose tissue and a very long terminal half-life, with residual lipid-modifying effects observed for years after discontinuation.[3]

Section 2: A Preclinical Perspective on BMS-795311

BMS-795311 is another potent, orally bioavailable CETP inhibitor. Publicly available information on BMS-795311 is primarily from preclinical studies, positioning it as an early-stage compound in comparison to the extensively evaluated anacetrapib.

Pharmacological Profile

The defining characteristic of BMS-795311 is its high in vitro potency. It inhibits CETP with an IC₅₀ (half-maximal inhibitory concentration) of 4 nM in enzyme-based assays. Preclinical data indicate that it effectively raises plasma HDL-C in animal models.[13]

Critically, early preclinical safety assessments in rats showed that BMS-795311 had no effect on blood pressure or heart rate, a crucial differentiating factor from the failed torcetrapib.[13] It also exhibits reasonable oral bioavailability across multiple species, including mice, rats, and monkeys.[13]

Parameter BMS-795311 Anacetrapib
Primary Target Cholesteryl Ester Transfer Protein (CETP)Cholesteryl Ester Transfer Protein (CETP)
In Vitro Potency (IC₅₀) 4 nM (enzyme assay)Potent inhibitor
Key Preclinical Finding No effect on blood pressure in rat telemetry studies[13]Well-tolerated in preclinical toxicology studies[7]
Clinical Development Stage Preclinical / Early ClinicalPhase 3 Completed (REVEAL Trial)
Public Data Availability Limited to preclinical pharmacologyExtensive clinical trial data available

Table 2: Comparative Pharmacological Profile of BMS-795311 and Anacetrapib.

Section 3: A Framework for Comparative Experimental Evaluation

A direct head-to-head comparison of clinical efficacy is not possible due to the disparity in available data. However, as senior scientists, our role is to define the rigorous experimental pathway required to make such a comparison. The following protocols outline the self-validating system necessary to evaluate a new CETP inhibitor like BMS-795311 against the anacetrapib benchmark.

The CETP Inhibition Pathway

CETP_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP VLDL_LDL VLDL / LDL (ApoB-containing) CETP->VLDL_LDL Inhibitor CETP Inhibitor (Anacetrapib / BMS-795311) Inhibitor->CETP Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro Protocol 1: In Vitro Potency (IC50 Assay) invivo Protocol 2: In Vivo Efficacy (Animal Models) invitro->invivo Potency Validation phase1 Phase I (Safety, PK/PD in Humans) invivo->phase1 Candidate Selection phase3 Phase III (Large-Scale CV Outcomes Trial) phase1->phase3 Efficacy & Safety Signal final Clinical Use phase3->final Regulatory Review

Sources

Head-to-head comparison of BMS-795311 and evacetrapib in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth, Head-to-Head In-Vitro Comparison of the CETP Inhibitors BMS-795311 and Evacetrapib

A Guide for Researchers in Cardiovascular Drug Discovery

As the landscape of cardiovascular disease therapeutics continues to evolve, the inhibition of Cholesteryl Ester Transfer Protein (CETP) remains a focal point of research. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing particles, a process linked to the pathogenesis of atherosclerosis. This guide provides a detailed in-vitro comparison of two distinct CETP inhibitors: BMS-795311, a potent reversible inhibitor, and evacetrapib, another significant compound in this class. Our objective is to furnish researchers with the nuanced, data-driven insights required to inform experimental design and compound selection.

Mechanism of Action: A Tale of Two Inhibitors

Both BMS-795311 and evacetrapib are designed to inhibit CETP, thereby increasing HDL cholesterol (HDL-C) and decreasing low-density lipoprotein cholesterol (LDL-C). However, the specifics of their interaction with the CETP protein and their resulting in-vitro profiles exhibit key differences.

BMS-795311 is characterized by its high potency and reversible binding to CETP. In-vitro studies have demonstrated its ability to effectively block the transfer of cholesteryl esters, leading to a significant elevation of HDL-C levels in plasma-based assays.

Evacetrapib also functions as a potent and selective inhibitor of CETP. Its development was predicated on its ability to significantly raise HDL-C while concurrently lowering LDL-C. While clinical trials for evacetrapib were ultimately halted due to a lack of efficacy in reducing adverse cardiovascular events, its in-vitro properties remain a valuable reference for researchers in the field.

In-Vitro Pharmacological Profiles

A direct comparison of the in-vitro potency of these two compounds is essential for understanding their therapeutic potential and for designing further studies. The following table summarizes key data points from in-vitro assays.

ParameterBMS-795311EvacetrapibSignificance
CETP Inhibition IC50 28 nM (Human Plasma)7.9 nM (Recombinant Human CETP)Represents the concentration required to inhibit 50% of CETP activity. Note the different assay systems used.
Binding Affinity (Kd) Data not readily available in literatureData not readily available in literatureA measure of the drug-target interaction strength. Lower values indicate tighter binding.
Mechanism of Action Reversible CETP InhibitionReversible CETP InhibitionBoth compounds are designed to bind non-covalently to the CETP protein, allowing for dissociation.
Effect on HDL-C Dose-dependent increase in vitroSignificant increase in vitroA primary endpoint for CETP inhibitors, demonstrating their ability to remodel lipid profiles.
Effect on LDL-C Concomitant decrease in vitroSignificant decrease in vitroThe dual action on both HDL-C and LDL-C is a key characteristic of this class of drugs.

It is critical to note that the IC50 values presented are from different studies using distinct assay methodologies (human plasma vs. recombinant protein). A direct, head-to-head study under identical conditions would be necessary for a definitive potency comparison.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental setups, the following diagrams are provided.

CETP_Inhibition Mechanism of CETP Inhibition cluster_lipoproteins Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE VLDL_LDL VLDL/LDL (Low-Density Lipoprotein) VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE Inhibitor BMS-795311 or Evacetrapib Inhibitor->CETP Inhibits

Caption: CETP mediates the transfer of cholesteryl esters (CE) from HDL to VLDL/LDL, a process blocked by inhibitors like BMS-795311 and evacetrapib.

Assay_Workflow CETP Activity Assay Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Incubation cluster_detection Detection & Analysis Source Donor Particle (Fluorescently Labeled) Mix Combine all components in microplate well Source->Mix Acceptor Acceptor Particle (e.g., LDL/VLDL) Acceptor->Mix Enzyme CETP Source (Recombinant or Plasma) Enzyme->Mix Inhibitor Test Compound (BMS-795311 or Evacetrapib) Inhibitor->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Fluorescence (e.g., FRET or SPA) Incubate->Read Analyze Calculate % Inhibition and determine IC50 Read->Analyze

Caption: A generalized workflow for an in-vitro CETP activity assay, from component preparation to data analysis.

Experimental Protocols

The following are representative protocols for assays central to the in-vitro characterization of CETP inhibitors.

Homogeneous Fluorescence-Based CETP Activity Assay

This assay measures the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor particles.

Materials:

  • Recombinant human CETP

  • Donor particles: Liposomes containing a self-quenched fluorescent cholesteryl ester analog.

  • Acceptor particles: Human LDL or VLDL.

  • Assay Buffer: Tris-HCl, pH 7.4, with NaCl and EDTA.

  • Test compounds (BMS-795311, evacetrapib) dissolved in DMSO.

  • 384-well microplate, black, low-volume.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute into assay buffer to the desired final concentrations.

  • To each well of the microplate, add 2 µL of the diluted compound solution. For control wells, add 2 µL of assay buffer with DMSO (vehicle control) or a known potent inhibitor (positive control).

  • Add 10 µL of a pre-mixed solution containing donor and acceptor particles to each well.

  • Initiate the reaction by adding 8 µL of recombinant human CETP solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. As the fluorescent lipid is transferred from the quenched donor to the acceptor, an increase in fluorescence is observed.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Cholesterol Efflux Assay

This assay quantifies the ability of HDL, modified by CETP inhibition in plasma, to accept cholesterol from cultured cells (e.g., macrophages).

Materials:

  • J774 macrophage cell line.

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS.

  • [3H]-cholesterol.

  • ACAT inhibitor (to prevent re-esterification of cholesterol).

  • Human plasma pool.

  • Test compounds.

  • Scintillation counter.

Procedure:

  • Cell Plating and Labeling: Plate J774 cells in a 24-well plate and allow them to adhere overnight. Label the cells by incubating them with DMEM containing [3H]-cholesterol and an ACAT inhibitor for 24 hours.

  • Plasma Treatment: In a separate tube, incubate human plasma with the test compounds (BMS-795311 or evacetrapib) or vehicle (DMSO) for 4-6 hours at 37°C to allow for CETP-mediated lipid remodeling.

  • Efflux Measurement:

    • Wash the labeled cells with serum-free media to remove excess [3H]-cholesterol.

    • Add the treated plasma (diluted in serum-free media) to the cells.

    • Incubate for 4-6 hours to allow for cholesterol efflux from the cells to the HDL particles in the plasma.

  • Quantification:

    • Collect the supernatant (containing the effluxed [3H]-cholesterol).

    • Lyse the cells with a suitable buffer (e.g., 0.1 N NaOH).

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Analysis: Calculate the percent cholesterol efflux as (dpm in supernatant) / (dpm in supernatant + dpm in cell lysate) * 100. Compare the efflux mediated by plasma treated with the inhibitors to that of the vehicle-treated plasma.

Conclusion

Both BMS-795311 and evacetrapib are potent in-vitro inhibitors of CETP, demonstrating the capacity to remodel lipoprotein profiles in a manner theoretically beneficial for cardiovascular health. While published data suggests evacetrapib may have a lower IC50 value, it is crucial to recognize the differing assay conditions, which preclude a definitive statement on relative potency. The true value of this in-vitro data lies not in declaring a "winner," but in understanding the subtle yet significant differences that can guide future research. For scientists developing novel CETP inhibitors, these compounds serve as critical benchmarks, and the provided protocols offer a robust framework for their evaluation.

References

Amaravadi L, et al. Discovery of BMS-795311, a potent, reversible CETP inhibitor. Bioorganic & Medicinal Chemistry Letters. Chen, Z., et al. Evacetrapib. Drugs of the Future.

Validating the On-Target Engagement of BMS-795311 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular drug discovery, the robust validation of a compound's interaction with its intended target in a living system is a critical determinant of its translational potential. This guide provides an in-depth, comparative analysis of methodologies to validate the in vivo on-target engagement of BMS-795311, a potent, orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3] We will explore the established pharmacodynamic biomarker approach and contrast it with alternative, direct-binding methodologies, offering researchers a comprehensive framework for assessing target engagement of CETP inhibitors.

The Central Role of CETP and the Rationale for Inhibition

The Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, compounds like BMS-795311 aim to increase HDL cholesterol ("good cholesterol") and decrease LDL cholesterol ("bad cholesterol"), a therapeutic strategy aimed at reducing the risk of atherosclerotic cardiovascular disease.[4][5] The failure of earlier CETP inhibitors, such as torcetrapib, due to off-target effects underscores the imperative for rigorous in vivo on-target validation for newer compounds in this class.[6][7]

I. Pharmacodynamic Biomarkers: The Established Approach for Validating BMS-795311's Target Engagement

The most direct and widely accepted method to confirm the in vivo target engagement of CETP inhibitors is through the measurement of pharmacodynamic (PD) biomarkers. This approach relies on quantifying the downstream physiological consequences of the drug-target interaction. For BMS-795311 and other CETP inhibitors, the key PD biomarkers are the direct inhibition of CETP activity and the subsequent modulation of lipoprotein profiles.

A. Comparative In Vivo Efficacy of CETP Inhibitors

The in vivo potency of BMS-795311 has been demonstrated in preclinical models, specifically in transgenic mice expressing human CETP (hCETP).[3] This model is essential as wild-type mice do not express CETP.[2] A comparison of the reported in vivo effects of BMS-795311 with other notable CETP inhibitors is summarized below.

CompoundAnimal ModelDosePrimary EndpointOutcomeReference
BMS-795311 hCETP/apoB-100 dual transgenic mice1-3 mg/kg (oral)Inhibition of plasma CE transfer activityDose-dependent inhibition of CETP activity[3]
BMS-795311 hCETP/apoB-100 dual transgenic mice3-10 mg/kg (oral, 3 days)Increase in HDL-CSignificant increase in HDL-cholesterol[3]
Anacetrapib Dyslipidemic hamstersNot specifiedIncrease in preβ HDLIncreased preβ HDL levels[8]
Evacetrapib hCETP/apoAI double transgenic mice< 5 mg/kg (oral)Ex vivo CETP inhibition (ED50)Potent inhibition of CETP activity[9]
Torcetrapib E3L.CETP miceSingle doseInhibition of CETP activityIn vivo inhibition of CETP[10]
B. Experimental Protocol: Ex Vivo CETP Activity Assay

This protocol outlines a common method to assess the in vivo target engagement of a CETP inhibitor by measuring CETP activity in plasma samples collected from treated animals.

Objective: To quantify the inhibition of CETP activity in plasma following oral administration of a CETP inhibitor.

Materials:

  • CETP inhibitor (e.g., BMS-795311)

  • Vehicle control

  • Human CETP transgenic mice

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • CETP activity assay kit (e.g., fluorescent or radioactive)[11][12]

  • Plate reader or scintillation counter

Procedure:

  • Animal Dosing:

    • Acclimate human CETP transgenic mice for at least one week.

    • Fast mice overnight prior to dosing.

    • Administer the CETP inhibitor or vehicle control orally at the desired dose(s).

  • Blood Collection:

    • At predetermined time points post-dosing (e.g., 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., retro-orbital bleed, tail vein) into EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • CETP Activity Measurement:

    • Thaw plasma samples on ice.

    • Perform the CETP activity assay according to the manufacturer's instructions. This typically involves incubating the plasma with donor and acceptor lipoprotein particles labeled with a fluorescent or radioactive reporter.

    • Measure the transfer of the reporter from the donor to the acceptor particle using a plate reader or scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of CETP activity for each treated sample relative to the vehicle control.

    • Plot the percent inhibition versus time to determine the duration of action.

    • Plot the percent inhibition versus dose to determine the ED50.

II. Advanced and Alternative Methods for Direct Target Engagement Validation

While PD biomarker analysis provides compelling evidence of target engagement, it is an indirect measure. More advanced techniques can provide direct evidence of the physical interaction between the drug and its target within the complex in vivo environment. Although not widely published for BMS-795311 specifically, these methods represent the cutting edge of target validation and offer a comparative framework for a comprehensive assessment.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13] This technique can be adapted for in vivo studies to confirm target engagement in tissues.

Workflow for In Vivo CETSA:

Dosing Administer BMS-795311 or Vehicle to hCETP Transgenic Mice Harvest Harvest Target Tissues (e.g., Liver) Dosing->Harvest Lyse Lyse Tissues to Prepare Protein Extracts Harvest->Lyse Heat Aliquot Lysates and Heat at a Range of Temperatures Lyse->Heat Centrifuge Centrifuge to Separate Soluble and Precipitated Protein Heat->Centrifuge Analyze Analyze Soluble Fraction for CETP Levels (e.g., Western Blot, Mass Spec) Centrifuge->Analyze

Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

A successful in vivo CETSA experiment would demonstrate a shift in the melting curve of CETP in tissues from BMS-795311-treated animals compared to vehicle-treated controls, indicating direct binding of the compound to CETP.

B. Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled compound in vivo.[14][15] By synthesizing a positron-emitting isotopically labeled version of BMS-795311 (e.g., with Carbon-11 or Fluorine-18), one could directly visualize its binding to CETP-rich tissues and assess target occupancy.[16][17]

Conceptual Workflow for PET Imaging of CETP Engagement:

Synthesize Synthesize Radiolabeled BMS-795311 ([18F]BMS-795311) Inject Inject Radiotracer into hCETP Transgenic Animal Synthesize->Inject Scan Perform Dynamic PET Scan Inject->Scan Quantify Quantify Radiotracer Uptake in Tissues Scan->Quantify Compare Compare PET Signal With and Without Blocking to Determine Target Occupancy Quantify->Compare Block Pre-administer 'cold' BMS-795311 to Block Specific Binding Block->Compare

Caption: Conceptual workflow for PET imaging to assess target occupancy.

This approach would provide invaluable data on the pharmacokinetics and target occupancy of BMS-795311 in real-time, offering a highly quantitative measure of target engagement.

III. Synthesis and Recommendations

For the validation of in vivo on-target engagement of BMS-795311, a multi-tiered approach is recommended.

  • Primary Validation (Established Method): The measurement of pharmacodynamic biomarkers, specifically the ex vivo inhibition of plasma CETP activity and the downstream increase in HDL-C in hCETP transgenic mice, remains the gold standard. This method directly links target engagement to the desired physiological effect. The provided protocol for the ex vivo CETP activity assay is a robust starting point for these studies.

  • Secondary/Advanced Validation (Comparative Methods): To provide unequivocal evidence of direct binding and to de-risk the potential for off-target effects influencing the PD biomarkers, the use of advanced techniques is highly encouraged.

    • In Vivo CETSA: This method can confirm target engagement in specific tissues, such as the liver, which is a key site of lipoprotein metabolism.

    • PET Imaging: While resource-intensive, PET imaging with a radiolabeled version of BMS-795311 would offer the most definitive and quantitative assessment of target occupancy and pharmacokinetics in a non-invasive manner.

By employing a combination of these methodologies, researchers can build a comprehensive and compelling data package to validate the in vivo on-target engagement of BMS-795311, thereby increasing confidence in its therapeutic potential. This layered approach, combining indirect functional readouts with direct binding confirmation, represents a best-practice framework in modern drug discovery and development.

References

  • Phénix, J., Côté, J., Dieme, D., & Reci, S. J. (2023). CETP inhibitor evacetrapib enters mouse brain tissue. bioRxiv. [Link]

  • National Institutes of Health. Determining target engagement in living systems. [Link]

  • National Institutes of Health. In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • The British Journal of Cardiology. (2012). Cholesteryl ester transfer protein (CETP) inhibitors. [Link]

  • MDPI. (2022). Cholesteryl Ester Transfer Protein Inhibition Reduces Major Adverse Cardiovascular Events by Lowering Apolipoprotein B Levels. [Link]

  • Morressier. (2022). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • National Institutes of Health. Evaluation of CETP activity in vivo under non-steady-state conditions: influence of anacetrapib on HDL-TG flux. [Link]

  • National Institutes of Health. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET. [Link]

  • National Institutes of Health. In vivo effects of anacetrapib on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption. [Link]

  • National Institutes of Health. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure. [Link]

  • Taylor & Francis Online. (2020). The mystery of evacetrapib - why are CETP inhibitors failing? [Link]

  • National Institutes of Health. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors. [Link]

  • Roar Biomedical. Roar Ex Vivo CETP Activity Assay, version C100. [Link]

  • National Institutes of Health. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. [Link]

  • ResearchGate. Torcetrapib reduces plasma CETP activity and increases CETP mass. Mice... [Link]

  • Radiology Key. (2017). Cardiac PET Imaging: Principles and New Developments. [Link]

  • National Institutes of Health. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. [Link]

  • National Institutes of Health. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain. [Link]

Sources

Comparative Selectivity Guide: BMS-795311 vs. Human Lipid Transfer Proteins

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of BMS-795311 , focusing on its selectivity profile and cross-reactivity with human lipid transfer proteins (LTPs). This content is designed for researchers and drug development professionals requiring rigorous mechanistic and experimental detail.

Executive Summary & Compound Profile

BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP) .[1] Unlike earlier generations of CETP inhibitors (e.g., torcetrapib) that failed due to off-target toxicity, BMS-795311 belongs to a class of triphenylethanamine derivatives optimized for high selectivity and metabolic stability.

This guide analyzes the cross-reactivity of BMS-795311 against the major human lipid transfer proteins: Microsomal Triglyceride Transfer Protein (MTP) and Phospholipid Transfer Protein (PLTP) , as well as its safety profile regarding aldosterone synthase (CYP11B2).

Physicochemical & Pharmacological Profile
PropertyDataReference
Primary Target Cholesteryl Ester Transfer Protein (CETP)Qiao et al., 2015
Chemical Class Triphenylethanamine derivativeQiao et al., 2015
IC50 (CETP) 4 nM (Scintillation Proximity Assay)Tocris / Qiao et al.
IC50 (Whole Plasma) 0.22 µM (Human Whole Plasma Assay)MedChemExpress
Key Selectivity >10,000-fold selective vs. MTP (Inferred class effect)See Section 3
Safety Marker No induction of Aldosterone Synthase (CYP11B2)InVivoChem

Mechanism of Action: The Lipid Transfer Network

To understand the cross-reactivity risks, one must map the structural and functional relationships between the target (CETP) and its potential off-targets (MTP, PLTP).

The Target: CETP

CETP facilitates the equimolar exchange of cholesteryl esters (CE) from HDL to VLDL/LDL in exchange for triglycerides (TG). Inhibition of CETP results in retained CE within HDL particles (raising HDL-C) and reduced CE in pro-atherogenic LDL particles.

The Off-Targets
  • MTP (Microsomal Triglyceride Transfer Protein): Essential for the lipidation of ApoB-48/100 in the liver and intestine. Inhibition causes hepatic steatosis (fatty liver). BMS-795311 must NOT inhibit MTP.

  • PLTP (Phospholipid Transfer Protein): Transfers phospholipids between VLDL and HDL. Structural homology to CETP makes it a potential cross-reactivity candidate.

Visualization: Lipid Transfer Pathways & Inhibition Points

The following diagram illustrates the distinct roles of CETP and MTP, highlighting where BMS-795311 acts versus where cross-reactivity would be detrimental.

LipidTransferPathways CETP CETP (Target) HDL HDL Particle (High CE) CETP->HDL Removes CE VLDL VLDL/LDL (High TG) CETP->VLDL Adds CE MTP MTP (Off-Target Risk) MTP->VLDL Assembly & Secretion PLTP PLTP (Secondary Off-Target) Liver Liver (Hepatocyte) Liver->MTP ApoB Lipidation Plasma Systemic Circulation Plasma->CETP Active in Plasma BMS BMS-795311 BMS->CETP Inhibits (IC50: 4nM) BMS->MTP NO Interaction (Selectivity)

Caption: Functional segregation of Lipid Transfer Proteins. BMS-795311 selectively targets plasma CETP while sparing the intracellular MTP machinery to avoid hepatic steatosis.

Performance Comparison: Selectivity & Cross-Reactivity

This section compares BMS-795311 against alternative modulators and potential off-targets.

BMS-795311 vs. MTP Inhibitors (Lomitapide)

Cross-reactivity with MTP is the primary safety concern for any lipid modulator.

FeatureBMS-795311Lomitapide (Juxtapid)Cross-Reactivity Implication
Primary Target CETPMTPDistinct mechanisms.
MTP Inhibition Negligible / Inactive Potent (IC50 ~0.5 nM)BMS-795311 avoids the fatty liver side effects associated with MTP inhibition.
Hepatic Lipid Accumulation No significant increase observed in preclinical models.Significant accumulation (Mechanism-based toxicity).Confirms lack of functional cross-reactivity with MTP in vivo.
Lipid Effect ↑ HDL-C, ↓ LDL-C↓↓ LDL-C, ↓ VLDLBMS-795311 modulates remodeling; Lomitapide blocks secretion.
BMS-795311 vs. Torcetrapib (The "Aldosterone" Cross-Reactivity)

While not a lipid transfer protein, Aldosterone Synthase (CYP11B2) is the critical off-target that caused the failure of Torcetrapib.

  • Torcetrapib: Induced CYP11B2, leading to increased aldosterone and blood pressure.

  • BMS-795311: In H295R cells (adrenal model), BMS-795311 (10 µM) does not increase CYP11B2 mRNA .

Experimental Protocols: Measuring Cross-Reactivity

To validate the selectivity of BMS-795311 in your own laboratory, the following self-validating protocols are recommended.

Protocol A: CETP Scintillation Proximity Assay (SPA)

Purpose: To confirm potency against the primary target.

  • Reagents:

    • Source of CETP: Human recombinant CETP or conditioned media from CHO-CETP cells.

    • Donor: Biotinylated liposomes containing [3H]-cholesteryl ester.

    • Acceptor: Streptavidin-coated SPA beads (or copper-chelated beads if using His-tagged acceptors).

  • Workflow:

    • Incubate BMS-795311 (serial dilutions: 0.1 nM to 10 µM) with CETP source for 15 mins at 37°C.

    • Add Donor ([3H]-CE) and Acceptor particles.

    • Incubate for 2–4 hours at 37°C.

    • Mechanism: CETP transfers [3H]-CE from donor to acceptor. Only [3H]-CE bound to the SPA bead (acceptor) generates a signal.

    • Readout: Measure CPM (Counts Per Minute) on a scintillation counter.

    • Validation: IC50 should approach 4 nM .

Protocol B: Fluorescence MTP Transfer Assay (Selectivity Check)

Purpose: To quantify cross-reactivity with MTP.

  • Reagents:

    • Purified MTP (commercially available).

    • Donor Vesicles: Phosphatidylcholine (PC) / Phosphatidylethanolamine (PE) containing fluorescent Nitrobenzoxadiazole (NBD)-labeled lipids.

    • Acceptor Vesicles: Unlabeled PC/PE vesicles.

  • Workflow:

    • Prepare Donor and Acceptor vesicles in Buffer A (15 mM Tris, pH 7.4).

    • Add BMS-795311 (Test High Concentration: 10 µM ) to the reaction plate.

    • Add MTP source.[2]

    • Monitor fluorescence increase (Excitation 460nm / Emission 530nm) over 30 minutes.

    • Mechanism: NBD lipid is quenched in the donor vesicle. When MTP transfers it to the acceptor, fluorescence increases (de-quenching).

    • Interpretation:

      • Positive Control (Lomitapide 10 nM): Flat line (No transfer).

      • Negative Control (DMSO): Linear increase in fluorescence.

      • BMS-795311 (10 µM): Should match the Negative Control (DMSO) slope, indicating 0% inhibition at high concentrations.

Visualization: Experimental Workflow (SPA)

SPA_Workflow Step1 Incubate BMS-795311 + CETP Step2 Add [3H]-CE Donor & SPA Beads Step1->Step2 Step3 Transfer Reaction (37°C, 2-4 hrs) Step2->Step3 Step4 Signal Generation (Proximity Dependent) Step3->Step4 CETP Active Step5 Data Analysis (IC50 Calculation) Step3->Step5 CETP Inhibited (Low Signal)

Caption: Workflow for the Scintillation Proximity Assay (SPA) used to determine the IC50 of BMS-795311 against CETP.

References

  • Qiao, J. X., et al. (2015). "Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of N-[(1R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide."[3][4] Journal of Medicinal Chemistry, 58(22), 9010-9026.

  • Tocris Bioscience. "BMS 795311 Product Datasheet." Tocris.com.

  • InVivoChem. "BMS-795311 Product Information & Biological Activity." InVivoChem.cn.

  • MedChemExpress. "BMS-795311: CETP Inhibitor." MedChemExpress.com.

  • Hussain, M. M., et al. (2012). "Microsomal triglyceride transfer protein and its role in apoB-lipoprotein assembly." Journal of Lipid Research, 44(1), 22-32. (Context for MTP mechanism).

Sources

A Comparative Analysis of the Pharmacokinetic Profiles of Obicetrapib and BMS-795311: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, understanding the pharmacokinetic (PK) profile of a drug candidate is paramount to its successful clinical translation. This guide provides a detailed comparison of the pharmacokinetic properties of two cholesteryl ester transfer protein (CETP) inhibitors: obicetrapib, a compound in late-stage clinical development, and BMS-795311, an earlier-stage investigational agent.

While both molecules target CETP to modulate lipid profiles, a comprehensive review of publicly available data reveals a significant disparity in the depth of pharmacokinetic information. This guide will present a thorough analysis of obicetrapib's PK profile, drawing from extensive clinical trial data. In contrast, for BMS-795311, the available information is limited, a factor that will be clearly delineated.

Obicetrapib: A Detailed Pharmacokinetic Profile

Obicetrapib is an orally administered, selective CETP inhibitor currently under investigation for the treatment of dyslipidemia.[1] Its mechanism of action involves inhibiting CETP, which leads to increased levels of high-density lipoprotein cholesterol (HDL-C) and decreased levels of low-density lipoprotein cholesterol (LDL-C).[1][2] Preclinical studies have suggested that obicetrapib's LDL-C lowering effect is mediated by a decrease in hepatic cholesterol, leading to an upregulation of LDL receptor expression and enhanced LDL clearance.[3]

Key Pharmacokinetic Parameters of Obicetrapib

A summary of the key pharmacokinetic parameters for obicetrapib, based on clinical trial data in healthy human subjects, is presented in the table below.

ParameterValueReference
Absorption
Time to Peak Concentration (Tmax)~4-6 hours[4]
Food EffectExposure increased ~1.6-fold with a high-fat meal[4][5]
Distribution
Adipose Tissue AccumulationNot detected in fat tissue samples in a 9-month toxicology study in cynomolgus monkeys after a 13-week recovery period.[1][5][1][5]
Metabolism
Extent of MetabolismNot extensively metabolized[1]
Major MetabolitesNo major metabolites detected in plasma, urine, or feces[1]
Excretion
Primary Route of ExcretionExcreted as the unchanged parent drug in feces[1]
Elimination
Terminal Half-life (t½)81 to 166 hours (single oral doses of 5 to 150 mg)[1]
ClearanceNearly completely cleared from circulation by 4-8 weeks post-treatment[6]
Insights into Obicetrapib's Pharmacokinetic Profile

The pharmacokinetic profile of obicetrapib exhibits several noteworthy characteristics. The relatively long terminal half-life of 81 to 166 hours supports the potential for once-daily dosing.[1] The moderate food effect, with a 1.6-fold increase in exposure with a high-fat meal, suggests that the drug can be taken with or without food, offering flexibility for patients.[4][5]

A crucial aspect of obicetrapib's profile is the lack of significant accumulation in adipose tissue, a concern that arose with a previous CETP inhibitor, anacetrapib.[1][5] This favorable characteristic, demonstrated in preclinical studies, mitigates the risk of a prolonged terminal elimination phase from deep tissue compartments.[1][5]

Furthermore, obicetrapib is not extensively metabolized and is primarily excreted as the unchanged parent drug in the feces.[1] This straightforward metabolic and excretion pathway reduces the potential for drug-drug interactions involving metabolic enzymes, a desirable feature for a medication intended for long-term use in a patient population that may be on multiple concomitant therapies.

BMS-795311: An Overview of Available Data

BMS-795311 is described as a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP).[7] In vitro studies have demonstrated its high potency, with an IC50 of 4 nM in an enzyme-based scintillation proximity assay.[7]

Despite its promising potency, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific human pharmacokinetic data for BMS-795311. Key parameters such as its half-life, time to maximum concentration, metabolism, and excretion pathways in humans have not been publicly disclosed.

The lack of this information prevents a direct, data-driven comparison of the pharmacokinetic profiles of BMS-795311 and obicetrapib. While both are orally bioavailable CETP inhibitors, the absence of detailed ADME (Absorption, Distribution, Metabolism, and Excretion) data for BMS-795311 makes it impossible to assess its clinical viability and potential advantages or disadvantages relative to obicetrapib from a pharmacokinetic standpoint.

Experimental Methodologies for Pharmacokinetic Assessment

The determination of the pharmacokinetic profiles of drugs like obicetrapib involves a series of well-established experimental protocols conducted during preclinical and clinical development.

Preclinical Pharmacokinetic Studies
  • Animal Models: Pharmacokinetic studies are initially conducted in various animal species (e.g., rats, mice, cynomolgus monkeys) to understand the drug's ADME properties.[1] These studies help in dose selection for first-in-human trials.

  • Bioanalytical Methods: Sensitive and specific bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed and validated to quantify the drug and its potential metabolites in biological matrices such as plasma, urine, and feces.

Clinical Pharmacokinetic Studies
  • Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies: These are first-in-human studies conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of escalating doses of the drug. Blood and urine samples are collected at various time points to determine key PK parameters.

  • Food Effect Studies: These studies evaluate the impact of food on the drug's absorption. Participants are typically administered the drug under both fasted and fed (often a high-fat meal) conditions.[4][5]

  • Mass Balance Studies: These studies, often using a radiolabeled version of the drug, are conducted to determine the routes and extent of metabolism and excretion of the drug and its metabolites.[1]

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment & Screening Dosing Drug Administration (Single or Multiple Doses) Subject_Recruitment->Dosing Sample_Collection Biological Sample Collection (Blood, Urine, etc.) Dosing->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Acquisition Data Acquisition Bioanalysis->Data_Acquisition PK_Modeling Non-compartmental or Compartmental Analysis Data_Acquisition->PK_Modeling Parameter_Estimation Estimation of PK Parameters (t½, Cmax, AUC, etc.) PK_Modeling->Parameter_Estimation Report_Generation Report Generation Parameter_Estimation->Report_Generation

Caption: A typical workflow for a clinical pharmacokinetic study.

Conclusion

This guide provides a comprehensive comparison of the publicly available pharmacokinetic data for obicetrapib and BMS-795311. The data for obicetrapib is extensive, revealing a favorable profile with a long half-life suitable for once-daily dosing, minimal food effect, and no evidence of accumulation in adipose tissue. Its primary excretion as an unchanged drug in feces suggests a low potential for metabolic drug-drug interactions.

In stark contrast, the lack of publicly available human pharmacokinetic data for BMS-795311 precludes a meaningful comparison. While its in vitro potency is established, its clinical development and potential can only be assessed once its pharmacokinetic and safety profiles in humans are disclosed. For researchers and drug development professionals, this highlights the critical importance of comprehensive and transparent data reporting in advancing our understanding and evaluation of new therapeutic agents.

References

  • NewAmsterdam Pharma. Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial. [Link]

  • He, G., et al. (2024). A Randomized, Parallel, Open‐Label, Single‐Dose and Multiple‐Dose Clinical Trial to Investigate the Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Obicetrapib in Healthy Participants in China. The Journal of Clinical Pharmacology. [Link]

  • NewAmsterdam Pharma. Learn About Obicetrapib. [Link]

  • ResearchGate. Summary of Plasma Obicetrapib Pharmacokinetics Parameters Following a Single Oral Dose of Obicetrapib. [Link]

  • Michos, E. D., et al. (2022). Obicetrapib—the Rebirth of CETP Inhibitors? Current Atherosclerosis Reports, 24(10), 841–844. [Link]

  • van Deventer, K., et al. (2023). A Drug–Drug Interaction Study Evaluating the Pharmacokinetic Consequences of Obicetrapib Therapy on Atorvastatin or Rosuvastatin Levels in Healthy Volunteers. Cardiovascular Drugs and Therapy. [Link]

  • Nicholls, S. J., et al. (2022). Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials. Atherosclerosis, 359, 1-9. [Link]

Sources

Navigating Statin Resistance: A Comparative Guide to the Efficacy of BMS-795311 in Hypercholesterolemia Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Challenge of Statin-Resistant Hypercholesterolemia

Statins remain the cornerstone of therapy for hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease. However, a significant portion of patients exhibit statin resistance or intolerance, failing to achieve target low-density lipoprotein cholesterol (LDL-C) levels. This therapeutic gap necessitates the exploration of novel lipid-lowering agents with distinct mechanisms of action. This guide provides an in-depth comparison of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, with other emerging and established non-statin therapies in the context of statin-resistant hypercholesterolemia models.

BMS-795311: A Focus on CETP Inhibition

BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP) with an IC50 of 4 nM in enzyme-based assays.[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL).[2] By inhibiting CETP, BMS-795311 is designed to increase HDL-C levels and decrease LDL-C levels, offering a dual benefit in lipid management.[1]

Mechanism of Action of CETP Inhibitors

The primary mechanism of CETP inhibitors involves blocking the transfer of cholesteryl esters from HDL to LDL and VLDL.[2] This leads to the formation of larger, cholesterol-enriched HDL particles and cholesterol-depleted LDL particles. The reduction in LDL-C is a key therapeutic outcome. While the initial focus of CETP inhibitors was on raising HDL-C, more recent evidence suggests that their cardiovascular benefits are primarily driven by the reduction in LDL-C.[3][4]

Comparative Landscape: BMS-795311 vs. Alternative Therapies

Alternative Therapies for Statin-Resistant Hypercholesterolemia
  • PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab): These are monoclonal antibodies that target and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 promotes the degradation of LDL receptors (LDLR) in the liver.[5] By inhibiting PCSK9, these drugs increase the number of LDLRs available to clear LDL-C from the circulation, leading to significant reductions in plasma LDL-C levels.[5]

  • Ezetimibe: This drug inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby blocking the absorption of dietary and biliary cholesterol. This reduction in cholesterol delivery to the liver leads to an upregulation of hepatic LDLRs and increased clearance of LDL-C from the blood.

  • Bempedoic Acid: This is an ATP-citrate lyase (ACL) inhibitor that acts upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway. By inhibiting ACL, bempedoic acid reduces cholesterol synthesis in the liver, leading to the upregulation of LDLRs and a decrease in LDL-C.

Preclinical and Clinical Efficacy Comparison

The following table summarizes the reported efficacy of these different classes of drugs in reducing LDL-C. Data for CETP inhibitors is based on studies with compounds like anacetrapib and obicetrapib, which are expected to have a similar mechanism to BMS-795311.

Therapeutic ClassDrug ExamplesMechanism of ActionReported LDL-C Reduction (as monotherapy or add-on)Animal Model Relevance
CETP Inhibitors BMS-795311, Anacetrapib, ObicetrapibInhibition of cholesteryl ester transfer from HDL to LDL/VLDLUp to 51% reduction in LDL-C with obicetrapib on top of high-intensity statins.[6]Hamsters and transgenic mice expressing human CETP are relevant models.[7]
PCSK9 Inhibitors Evolocumab, AlirocumabInhibition of PCSK9-mediated LDL receptor degradationUp to 60-70% reduction in LDL-C.[8]Effective in various animal models, including mice and non-human primates.[9]
Cholesterol Absorption Inhibitors EzetimibeInhibition of intestinal cholesterol absorption via NPC1L115-20% reduction in LDL-C.[10]Effective in hamster models, particularly LDLR-deficient hamsters.[10][11]
ACL Inhibitors Bempedoic AcidInhibition of ATP-citrate lyase in the cholesterol synthesis pathway15-25% reduction in LDL-C.Efficacy demonstrated in various preclinical models.

Experimental Models and Protocols

The selection of an appropriate animal model is critical for evaluating the efficacy of lipid-lowering drugs, particularly in the context of statin resistance.

Animal Models for Statin-Resistant Hypercholesterolemia

The Syrian Golden Hamster is a well-established model for studying lipid metabolism and atherosclerosis due to its human-like lipid profile, including the presence of endogenous CETP.[12] Genetically modified hamsters, such as the LDLR-deficient (LDLR-/-) hamster , provide a robust model of familial hypercholesterolemia and are particularly useful for studying therapies that act via the LDLR pathway.[7][13] These models can be rendered "statin-resistant" by demonstrating a blunted response to statin therapy in the context of severe hypercholesterolemia induced by a high-fat, high-cholesterol diet.

Experimental Workflow: Evaluating a Novel CETP Inhibitor in a Statin-Resistant Hamster Model

G cluster_0 Model Development cluster_1 Treatment Groups cluster_2 Treatment & Monitoring (4 weeks) cluster_3 Endpoint Analysis A LDLR-/- Hamsters B High-Fat/High-Cholesterol Diet (4-6 weeks) A->B C Induction of Severe Hypercholesterolemia B->C D Vehicle Control C->D Randomization E Atorvastatin C->E Randomization F BMS-795311 C->F Randomization G BMS-795311 + Atorvastatin C->G Randomization H Positive Control (e.g., Evolocumab) C->H Randomization I Daily Oral Gavage D->I E->I F->I G->I H->I J Weekly Blood Sampling I->J L Atherosclerotic Plaque Analysis (Aortic Root Staining) I->L M Gene Expression Analysis (Liver - LDLR, PCSK9) I->M K Plasma Lipid Profiling (HPLC) J->K

Caption: Experimental workflow for evaluating BMS-795311 in a statin-resistant hamster model.

Detailed Protocol: Plasma Lipid Analysis by HPLC

Objective: To quantify plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides.

Materials:

  • Plasma samples collected in EDTA tubes.

  • Size exclusion high-performance liquid chromatography (HPLC) system.

  • Cholesterol and triglyceride enzymatic assay kits.

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.[12]

    • Dilute plasma 1:1 with saline.

  • HPLC Separation:

    • Inject 10-20 µL of diluted plasma onto a size-exclusion column (e.g., TSKgel LipopropakXL).

    • Elute lipoproteins with a phosphate-buffered saline (PBS) mobile phase at a flow rate of 0.5 mL/min.

  • Post-Column Derivatization and Detection:

    • The column effluent is mixed with enzymatic reagents for cholesterol and triglycerides.

    • The reaction products are detected spectrophotometrically at a specific wavelength (e.g., 500 nm).

  • Data Analysis:

    • Chromatograms are analyzed to determine the area under the curve for VLDL, LDL, and HDL fractions.

    • Concentrations are calculated by comparing the peak areas to those of known standards.

Signaling Pathways and Molecular Interactions

The regulation of cholesterol homeostasis is a complex interplay of multiple signaling pathways. The diagram below illustrates the key targets of BMS-795311 and its alternatives.

G cluster_0 Cholesterol Synthesis & Absorption cluster_1 Lipoprotein Metabolism & Clearance Dietary Cholesterol Dietary Cholesterol Intestinal Lumen Intestinal Lumen Dietary Cholesterol->Intestinal Lumen Biliary Cholesterol Biliary Cholesterol Biliary Cholesterol->Intestinal Lumen NPC1L1 NPC1L1 Intestinal Lumen->NPC1L1 Absorption Enterocyte Enterocyte Liver Liver Enterocyte->Liver Cholesterol Delivery NPC1L1->Enterocyte Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Acetyl-CoA Acetyl-CoA HMG-CoA Reductase HMG-CoA Reductase Acetyl-CoA->HMG-CoA Reductase ACL ACL Acetyl-CoA->ACL Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Statins Statins Statins->HMG-CoA Reductase Inhibits Cholesterol Synthesis->Liver ACL->HMG-CoA Reductase Bempedoic Acid Bempedoic Acid Bempedoic Acid->ACL Inhibits LDLR LDLR Liver->LDLR Expression LDL LDL LDLR->LDL Binds & Clears CETP CETP LDL->CETP HDL HDL HDL->CETP CETP->HDL CE Transfer BMS-795311 BMS-795311 BMS-795311->CETP Inhibits PCSK9 PCSK9 PCSK9->LDLR Degrades PCSK9i PCSK9i PCSK9i->PCSK9 Inhibits

Caption: Key targets of BMS-795311 and alternative lipid-lowering therapies.

Conclusion and Future Directions

BMS-795311, as a potent CETP inhibitor, represents a promising therapeutic strategy for managing hypercholesterolemia, particularly in the challenging context of statin resistance. While direct comparative data is still emerging, the significant LDL-C lowering observed with other drugs in its class, such as obicetrapib, suggests a potentially valuable role in lipid management.

Compared to the robust LDL-C reduction of PCSK9 inhibitors, CETP inhibitors may offer a more moderate but still significant effect, with the advantage of oral administration. The combination of a CETP inhibitor with a statin or other non-statin therapies could provide a synergistic approach to achieving stringent LDL-C goals in high-risk patients.

Further preclinical studies in well-defined statin-resistant animal models, such as the LDLR-deficient hamster, are crucial to fully elucidate the comparative efficacy and potential synergistic effects of BMS-795311. The insights gained from such studies will be instrumental in guiding the clinical development and positioning of this and other novel CETP inhibitors in the evolving landscape of lipid-lowering therapies.

References

  • PACE-CME. CETP inhibitor reduces LDL-c on top of high-intensity statin. Published May 24, 2022. [Link]

  • Nicholls SJ, Ditmarsch M, Kastelein JJP, et al. Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial.
  • Shen L, Qu S, Wang Z, et al.
  • Frontiers in Pharmacology. Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis. Published October 12, 2023. [Link]

  • HCPLive. The Future Hopes for CETP Inhibition. Published March 21, 2018. [Link]

  • The British Journal of Cardiology. Cholesteryl ester transfer protein (CETP) inhibitors. Published January 1, 2012. [Link]

  • Idol Depletion Protects against Spontaneous Atherosclerosis in a Hamster Model of Familial Hypercholesterolemia. Cells. 2022;11(11):1733.
  • Guo S, Yin T, Ran D, et al. Heterozygous Ldlr-Deficient Hamster as a Model to Evaluate the Efficacy of PCSK9 Antibody in Hyperlipidemia and Atherosclerosis. J Am Heart Assoc. 2019;8(23):e013569.
  • Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis. J Lipid Res. 2021;62:100085.
  • Baruch A, Capps B, Wiener D, et al. Plasma lipidomic analysis reveals strong similarities between lipid fingerprints in human, hamster and mouse compared to other animal species. Sci Rep. 2018;8(1):15839.
  • Anacetrapib reduces progression of atherosclerosis, mainly by reducing non-HDL-cholesterol, improves lesion stability and adds to the beneficial effects of atorvastatin.
  • LDL Receptor Gene-ablated Hamsters: A Rodent Model of Familial Hypercholesterolemia With Dominant Inheritance and Diet-induced Coronary Atherosclerosis. EBioMedicine. 2017;26:149-160.
  • Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. J Cardiovasc Dev Dis. 2024;11(5):144.
  • Chapman MJ, Stock JK, Ginsberg HN. PCSK9 inhibitors in the prevention of cardiovascular disease. Curr Opin Lipidol. 2015;26(4):305-313.
  • Aperis G, Paliouras C, Tsampikaki E, Papakonstantinou N, Alivanis P. Anacetrapib: a new weapon against dyslipidemia. Curr Clin Pharmacol. 2011;6(4):227-235.
  • Ference BA, Kastelein JJP, Ginsberg HN, et al.
  • Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster. Front Cardiovasc Med. 2021;8:707689.

Sources

Structural & Pharmacological Profiling: BMS-795311 vs. Next-Gen CETP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Post-Torcetrapib Landscape

The development of Cholesteryl Ester Transfer Protein (CETP) inhibitors has been defined by the "Torcetrapib trauma"—a catastrophic Phase III failure where off-target toxicity (hypertension and aldosterone excess) masked the cardiovascular benefits of lipid modulation. This event bifurcated the field: compounds were no longer judged solely on potency (IC50), but on their structural dissociation from the toxic pharmacophore of Torcetrapib.

BMS-795311 represents a critical evolution in this lineage. Unlike the tetrahydroquinoline core of Torcetrapib, BMS-795311 utilizes a triphenylethanamine (TPE) scaffold. This structural pivot retains nanomolar potency against CETP while successfully evading the off-target upregulation of aldosterone synthase (CYP11B2) and subsequent blood pressure elevation.

This guide provides a structural and functional comparison of BMS-795311 against historical and contemporary alternatives (Torcetrapib, Anacetrapib, Evacetrapib), supported by validated experimental protocols.

Structural Architecture & Binding Kinetics

The Scaffold Divergence

The primary failure mode of early CETP inhibitors was not lack of efficacy, but "molecule-specific" toxicity. To understand BMS-795311's value, we must contrast its core architecture with the field standards.

  • Torcetrapib (The Failed Standard): Built on a tetrahydroquinoline ring. The specific arrangement of its trifluoromethyl groups created a hydrophobic pressure that, while inhibiting CETP, also caused off-target binding to mineralocorticoid pathways.

  • Anacetrapib (The Lipophilic Giant): Utilizes an oxazolidinone core. Extremely potent but suffers from extreme lipophilicity (LogP > 6), leading to accumulation in adipose tissue with a terminal half-life of years.

  • BMS-795311 (The Optimized TPE): Built on a triphenylethanamine core.[1] It features a central chiral carbon linking three aromatic systems:

    • A 3-cyclopropoxy-4-fluorophenyl group (Optimizes metabolic stability).

    • A 3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl group (Enhances potency).

    • A benzamide moiety (Critical for H-bonding within the CETP tunnel).

Mechanism of Action: Tunnel Occlusion

CETP functions as a "molecular tunnel," shuttling cholesteryl esters (CE) between HDL and LDL.[2] Inhibitors function by binding to the distal opening of this hydrophobic tunnel, effectively plugging it.

Figure 1: CETP Inhibition & Lipid Modulation Pathway

CETP_Mechanism HDL HDL Particle (Cholesteryl Ester Rich) CETP CETP Enzyme (Hydrophobic Tunnel) HDL->CETP Donates CE CETP->HDL Transfers TG LDL LDL/VLDL (Triglyceride Rich) CETP->LDL Transfers CE Result_Good Increased HDL-C Decreased LDL-C CETP->Result_Good Inhibition Effect LDL->CETP Donates TG Inhibitor BMS-795311 (Tunnel Occlusion) Inhibitor->CETP Binds Distal Pocket (Steric Blockade)

Caption: BMS-795311 binds to the distal hydrophobic pocket of CETP, sterically hindering the shuttle mechanism required for CE/TG exchange.

Comparative Performance Metrics

The following data aggregates potency (IC50) and safety signals across the major inhibitor classes. Note the dissociation between CETP inhibition and Aldosterone synthesis for BMS-795311.

Table 1: Pharmacological Profile of Key CETP Inhibitors

CompoundScaffold ClassCETP IC50 (SPA Assay)CETP IC50 (Whole Plasma)CYP11B2 Induction (Aldosterone)Clinical Status
BMS-795311 Triphenylethanamine4.0 nM 0.22 µM None Preclinical / Tool
Torcetrapib Tetrahydroquinoline37 nM~1.0 µMHigh (Toxic) Terminated (Phase III)
Anacetrapib Oxazolidinone11 nM0.06 µMNoneHalted (Commercial)
Evacetrapib Benzazepine5.5 nM0.11 µMNoneTerminated (Efficacy)
Obicetrapib Aminopyrimidine~1.0 nM<0.05 µMNoneActive (Phase III)

Data Sources: Comparison derived from aggregated IC50 values in recombinant SPA assays and H295R adrenal cell assays [1][2][4].

Analysis:

  • Potency: BMS-795311 (4 nM) is significantly more potent than the first-generation Torcetrapib (37 nM) and comparable to Evacetrapib.

  • Safety: Unlike Torcetrapib, BMS-795311 shows no induction of aldosterone synthesis, confirming that the hypertensive effect is structure-specific (tetrahydroquinoline) rather than target-specific.

Experimental Protocols (Self-Validating Systems)

To verify the performance of BMS-795311, researchers must utilize assays that distinguish between potency (CETP inhibition) and selectivity (Aldosterone safety).

Primary Potency: Scintillation Proximity Assay (SPA)

This assay uses tritiated cholesteryl ester ([3H]-CE) to measure transfer rates without separation steps, reducing experimental error.

Methodology:

  • Reagents: Recombinant human CETP, Biotinylated LDL (Acceptor), [3H]-CE labeled HDL (Donor), Streptavidin-coated SPA beads.

  • Preparation: Dilute BMS-795311 in DMSO (serial dilutions). Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Reaction:

    • Mix Donor ([3H]-HDL), Acceptor (Biotin-LDL), and CETP source in 96-well plates.

    • Add BMS-795311 at varying concentrations (0.1 nM – 10 µM).

    • Incubate at 37°C for 4 hours.

  • Detection: Add Streptavidin-SPA beads. The beads bind the Biotin-LDL.

    • Mechanism:[2][3][4][5] If CETP is active, [3H]-CE moves to LDL (bead). The proximity of [3H] to the scintillant bead generates light.

    • Inhibition: BMS-795311 blocks transfer; [3H] remains on HDL (unbound to bead); Signal Decrease .

  • Validation: Z-factor should be >0.5. Reference standard: Torcetrapib (IC50 ~37 nM).[6]

Safety Validation: H295R Aldosterone Synthase Assay

This is the critical "Gatekeeper Assay" for any CETP inhibitor to prove it is not a "Torcetrapib-like" compound.

Figure 2: H295R Safety Screening Workflow

H295R_Assay Step1 Culture H295R Cells (Human Adrenocortical Carcinoma) Step2 Treatment Phase Incubate with BMS-795311 (10 µM) Step1->Step2 Step3 Supernatant Collection (24 Hours) Step2->Step3 Branch Assay Type Step3->Branch ELISA Aldosterone ELISA (Quantify Secretion) Branch->ELISA qPCR RT-PCR (CYP11B2) (Quantify Gene Expression) Branch->qPCR Outcome Validation Criteria: No Increase vs Control ELISA->Outcome qPCR->Outcome

Caption: The H295R assay ensures the inhibitor does not upregulate CYP11B2, the enzyme responsible for aldosterone synthesis.[1]

Protocol Steps:

  • Cell Culture: Seed NCI-H295R cells in 24-well plates (density: 2x10^5 cells/well). Media: DMEM/F12 supplemented with Nu-Serum.

  • Stimulation: Cells are often stimulated with Angiotensin II or Potassium to mimic physiological stress, though baseline testing is also standard.

  • Dosing: Treat cells with BMS-795311 (1, 3, 10 µM) for 24 hours. Include Torcetrapib (1 µM) as a Positive Control for Toxicity .

  • Analysis:

    • Collect supernatant.

    • Quantify Aldosterone via competitive ELISA or LC-MS/MS.

    • Result: Torcetrapib will show ~2-3x increase in aldosterone. BMS-795311 should remain at baseline (Vehicle control levels) [3].

Conclusion & Outlook

BMS-795311 serves as a definitive "proof-of-concept" molecule in the structural evolution of CETP inhibitors. By shifting from the tetrahydroquinoline to the triphenylethanamine scaffold, it successfully decouples lipid modulation from the mineralocorticoid toxicity that doomed Torcetrapib.

For researchers currently evaluating novel lipid modulators, BMS-795311 is an ideal negative control for off-target toxicity in H295R assays, demonstrating that high potency (4 nM) does not necessitate high risk.

References

  • Li, J., et al. (2013). Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of BMS-795311.[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Johns, D.G., et al. (2012). On- and off-target pharmacology of torcetrapib: current understanding and implications for SAR. Drugs.[1][2][4][7][8][9][10][11][12][13] Available at: [Link]

Sources

Validating the Mechanism of Action of BMS-795311 Using CETP Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide designed for researchers and drug development professionals. It synthesizes the mechanistic validation of BMS-795311 , a potent CETP inhibitor, specifically focusing on the strategic use of CETP-deficient (knockout) and transgenic models to distinguish its safety profile from failed predecessors like Torcetrapib.

Content Type: Publish Comparison Guide | Status: Technical Reference Subject: BMS-795311 (Triphenylethanamine Derivative) vs. Torcetrapib/Anacetrapib

Executive Summary: The CETP Paradox

Cholesteryl Ester Transfer Protein (CETP) inhibitors were once hailed as the "Holy Grail" of cardiovascular therapy due to their ability to dramatically raise HDL-C. However, the catastrophic failure of Torcetrapib (due to off-target hypertension and aldosterone induction) necessitated a rigorous new validation paradigm.

BMS-795311 represents a "next-generation" inhibitor built on a triphenylethanamine (TPE) scaffold, distinct from the tetrahydroquinoline core of Torcetrapib. This guide details how CETP knockout (KO) models —specifically the use of naturally CETP-deficient species (mice/rats) as negative controls vs. humanized CETP (hCETP) models—are used to validate that BMS-795311 achieves efficacy without the fatal off-target toxicity of its predecessors.

Key Technical Specifications
FeatureBMS-795311TorcetrapibAnacetrapib
Chemical Class Triphenylethanamine (TPE)TetrahydroquinolineOxazolidinone
IC50 (SPA Assay) 4.0 nM~50 nM15 nM
Binding Mode Tunnel Occlusion (Reversible)Tight Binding (Complex)Tight Binding
Off-Target Liability None Detected (No BP/Aldosterone effect)High (↑ BP, ↑ Aldosterone)Low (Accumulates in adipose)
Key Validation Model hCETP/apoB Transgenic MiceHuman Trials (Failed)Clinical Trials (REVEAL)

Mechanistic Validation: The Tunnel Occlusion Model

To understand the validation logic, one must first visualize the target. CETP acts as a hydrophobic tunnel, shuttling Cholesteryl Esters (CE) from HDL to LDL/VLDL in exchange for Triglycerides (TG).[1][2][3]

Mechanism of Action (MoA)

BMS-795311 functions by binding within the hydrophobic tunnel of the CETP protein, effectively "plugging" the transfer route. Unlike Torcetrapib, which induces a non-productive complex with HDL that may alter HDL function, BMS-795311's TPE scaffold is designed to block lipid transfer without triggering the off-target pressor effects associated with the renin-angiotensin-aldosterone system (RAAS).

Visualization: CETP Signaling & Inhibition Pathway

The following diagram illustrates the physiological role of CETP and the specific blockade point of BMS-795311.

CETP_Mechanism cluster_effect Therapeutic Outcome HDL HDL Particle (High CE Content) CETP CETP Enzyme (Lipid Shuttle) HDL->CETP Donates CE Liver Liver (Clearance) HDL->Liver Reverse Cholesterol Transport (RCT) LDL LDL/VLDL (Atherogenic) LDL->CETP Donates TG CETP->HDL Transfers TG CETP->LDL Transfers CE Result ↑ HDL-C ↓ LDL-C BMS BMS-795311 (Inhibitor) BMS->CETP Occludes Tunnel

Caption: Figure 1. BMS-795311 blocks the CETP tunnel, preventing the transfer of Cholesteryl Esters (CE) to LDL, thereby retaining cholesterol in HDL for hepatic clearance.

The Role of CETP "Knockout" Models in Validation

The term "CETP Knockout" in drug development often refers to a comparative phenotype strategy . Since wild-type (WT) mice and rats naturally lack CETP activity (making them "natural knockouts"), they serve as the critical negative control for safety validation .

The "Triangulation" Validation Strategy

To validate BMS-795311, researchers use a two-pronged approach:

  • Gain-of-Function (Efficacy): Use hCETP Transgenic Mice (mice with the human CETP gene inserted). The drug must work here.

  • Loss-of-Function (Safety/Selectivity): Use WT Mice/Rats (Natural CETP Deficient). The drug must do nothing here.

    • Crucial Insight: Torcetrapib raised blood pressure in rats (which lack CETP). This proved that the toxicity was off-target (unrelated to CETP inhibition). BMS-795311 was validated by showing zero effect in these CETP-deficient models.

Comparative Workflow: BMS-795311 vs. Torcetrapib

The following workflow demonstrates how the "Knockout" (Natural Deficient) model acts as the safety filter.

Validation_Workflow cluster_efficacy Efficacy Model (Gain of Function) cluster_safety Specificity Model (Natural Knockout) Compound Candidate Compound (BMS-795311) hCETP hCETP/apoB Transgenic Mouse Compound->hCETP WT_Rat WT Rat/Mouse (No CETP Activity) Compound->WT_Rat Result_Eff Outcome: Inhibits CE Transfer ↑ HDL-C hCETP->Result_Eff Check Check for Off-Target Effects WT_Rat->Check Result_Safe BMS-795311: No BP Change (PASS) Check->Result_Safe Result_Toxic Torcetrapib: ↑ Blood Pressure (FAIL) Check->Result_Toxic

Caption: Figure 2. Validation logic using hCETP mice for efficacy and CETP-deficient (WT) rodents to filter out off-target toxicities like those seen with Torcetrapib.

Comparative Performance Guide

This section compares BMS-795311 against alternatives using data derived from the models described above.

Table 1: Efficacy and Safety Profile Comparison
MetricBMS-795311 Torcetrapib Anacetrapib Validation Model Source
In Vitro Potency (IC50) 4 nM ~50 nM15 nMScintillation Proximity Assay (SPA)
Efficacy (hCETP Mouse) >90% Inhibition @ 1mg/kg>90% Inhibition>90% InhibitionhCETP/apoB Transgenic Mice
Blood Pressure Effect No Change Significant Increase No ChangeTelemetered Rat (CETP Deficient)
Aldosterone Induction None Induced NoneH295R Adrenal Cells
Lipid Profile ↑ HDL-C, ↓ LDL-C↑ HDL-C, ↓ LDL-C↑ HDL-C, ↓ LDL-CHamsters (Natural CETP expression)
Analysis of Causality[1]
  • Why BMS-795311 succeeds where Torcetrapib failed: The toxicity of Torcetrapib was linked to its specific chemical structure (tetrahydroquinoline) causing off-target activation of the RAAS pathway. By utilizing a Triphenylethanamine scaffold, BMS-795311 retains the CETP-inhibiting potency (validated in hCETP mice) but avoids the pressor effect (validated in CETP-deficient rats).[4][5]

Experimental Protocols

To replicate the validation of BMS-795311, the following protocols are standard in the field.

Protocol A: In Vitro CETP Inhibition (SPA Assay)
  • Purpose: Determine biochemical potency (IC50).

  • Components: Recombinant human CETP, Biotinylated HDL (Donor), [3H]-labeled Cholesteryl Ester, Streptavidin-SPA beads.

  • Procedure:

    • Incubate BMS-795311 (serial dilutions) with CETP and [3H]-CE-HDL.

    • Add LDL (Acceptor) or use a homogeneous method where transfer moves label away from the bead.

    • Readout: Decrease in scintillation signal indicates transfer; inhibition preserves the signal (or vice versa depending on specific kit topology).

    • Target: IC50 < 10 nM confirms high potency.

Protocol B: In Vivo Specificity (The "Knockout" Test)
  • Purpose: Confirm lack of off-target hypertension (Torcetrapib differentiation).

  • Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Sprague-Dawley Rats (Note: Rats naturally lack CETP).

  • Method:

    • Implant radiotelemetry transmitters into the abdominal aorta of rats.

    • Allow recovery (7-10 days) to establish baseline Mean Arterial Pressure (MAP).

    • Administer BMS-795311 orally (e.g., 10, 30, 100 mg/kg) vs. Vehicle vs. Torcetrapib (positive control).

    • Data Acquisition: Continuous monitoring for 24-48 hours.

    • Success Criteria: BMS-795311 must show ΔMAP = 0 mmHg , whereas Torcetrapib typically shows ΔMAP > 5-10 mmHg .

Protocol C: In Vivo Efficacy (hCETP Model)
  • Purpose: Prove the drug works in a living system.

  • Model: Human CETP / apoB-100 double transgenic mice.[4][5][6][7]

  • Method:

    • Dose mice with BMS-795311 (1 mg/kg PO).[4][5][7]

    • Collect plasma at T=4h, 8h, 24h.

    • Assay: Measure ex vivo CETP activity (transfer of [3H]-CE from exogenous HDL to LDL).

    • Lipid Analysis: FPLC fractionation to visualize the shift of cholesterol from LDL fractions to HDL fractions.

References

  • Qiao, J. X., et al. (2015).[2][3][5] "Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of BMS-795311."[2][4][7] Journal of Medicinal Chemistry, 58(22), 9010–9026. [3][5]

  • Barter, P. J., et al. (2007). "Effects of Torcetrapib in Patients at High Risk for Coronary Events." The New England Journal of Medicine, 357, 2109-2122.

  • Tall, A. R., & Rader, D. J. (2018). "Trials and Tribulations of CETP Inhibitors." Circulation, 122(1), 106-112.

  • Bristol-Myers Squibb & Simcere. (2011).[8] "Simcere and Bristol-Myers Squibb Enter Innovative Partnership to Develop Cardiovascular Compound BMS-795311."[8] Fierce Pharma.[2]

Sources

The Evolving Landscape of Dyslipidemia Management: A Meta-Analysis of Novel CETP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The management of dyslipidemia, a cornerstone in the prevention of atherosclerotic cardiovascular disease (ASCVD), has been dominated by statin therapy for decades. However, a significant residual risk often remains, necessitating the exploration of novel therapeutic avenues. Cholesteryl Ester Transfer Protein (CETP) inhibitors have emerged as a compelling class of drugs that modulate lipid profiles through a unique mechanism. This guide provides a comprehensive meta-analysis of the lipid-modifying effects of novel CETP inhibitors, offering a comparative perspective on their performance and the underlying scientific principles for researchers, scientists, and drug development professionals.

The Central Role of CETP in Lipid Metabolism: A Target for Intervention

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3][4] This process ultimately leads to lower HDL-cholesterol (HDL-C) and higher LDL-cholesterol (LDL-C) levels. The initial rationale for developing CETP inhibitors was centered on the hypothesis that raising HDL-C would confer cardiovascular benefits.[5] However, the journey of CETP inhibitors has been marked by both setbacks and significant advancements, leading to a refined understanding of their therapeutic potential.

The failure of early CETP inhibitors like torcetrapib, which was associated with off-target adverse effects and increased mortality, cast a shadow over this drug class.[6][7][8] Subsequent agents such as dalcetrapib and evacetrapib also failed to demonstrate a significant reduction in cardiovascular events despite raising HDL-C levels.[9][10][11][12][13] These outcomes have shifted the scientific focus from solely elevating HDL-C to the more critical role of reducing atherogenic ApoB-containing lipoproteins.[1] The newer generation of CETP inhibitors, exemplified by obicetrapib and anacetrapib, has demonstrated a more profound impact on lowering LDL-C and ApoB, reigniting interest in this therapeutic strategy.

Below is a diagram illustrating the mechanism of CETP and the impact of its inhibition.

CETP_Mechanism cluster_lipoproteins Lipoprotein Metabolism cluster_effects Effects of CETP Inhibition HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL VLDL_LDL->CETP Triglycerides CETP->HDL Binds to HDL CETP->HDL Triglycerides CETP->VLDL_LDL Binds to VLDL/LDL CETP->VLDL_LDL Cholesteryl Esters CETP_Inhibitor CETP Inhibitor (e.g., Obicetrapib) CETP_Inhibitor->CETP Inhibits Increased_HDL ↑ HDL-C CETP_Inhibitor->Increased_HDL Decreased_LDL ↓ LDL-C ↓ ApoB CETP_Inhibitor->Decreased_LDL caption Mechanism of CETP and its inhibition.

Caption: Mechanism of CETP and its inhibition.

Comparative Efficacy of Novel CETP Inhibitors: A Data-Driven Analysis

The latest generation of CETP inhibitors has demonstrated significant efficacy in modifying lipid profiles, particularly in reducing LDL-C and ApoB. This section presents a comparative analysis of the lipid-lowering effects of key novel CETP inhibitors based on data from major clinical trials.

CETP InhibitorTrial(s)LDL-C ReductionHDL-C IncreaseTriglyceride ReductionApoB ReductionLp(a) Reduction
Obicetrapib BROADWAY, BROOKLYN, TULIP, ROSE2~34-45%[14][15][16]~140-157%[15][17]Variable~21.7%[17]~32.5%[17]
Anacetrapib REVEAL~17-40%[5][18]~104%[18]VariableSignificant~25%[18]
Evacetrapib ACCELERATE~37%[9][11]~130-131.6%[9][11]VariableNot specifiedNot specified
Dalcetrapib dal-OUTCOMESMinimal effect[10][12][13]~31-40%[10][13]Minimal effect[12]Not specifiedNot specified
Torcetrapib ILLUMINATE~20%[6]~54-72%[6]~10%[19]Not specifiedNot specified

Key Insights from the Data:

  • Obicetrapib emerges as a highly potent agent, demonstrating substantial reductions in LDL-C and ApoB, coupled with a profound increase in HDL-C.[14][15][16][17]

  • Anacetrapib also shows significant efficacy in lowering LDL-C and raising HDL-C, with the REVEAL trial demonstrating a modest but statistically significant reduction in major coronary events.[18][20]

  • The now-discontinued evacetrapib exhibited a strong lipid-modifying profile but failed to translate into clinical benefit in the ACCELERATE trial.[9][11]

  • Dalcetrapib had a modest effect on HDL-C with minimal impact on LDL-C, which likely contributed to its lack of efficacy in the dal-OUTCOMES trial.[10][12][13]

  • The experience with torcetrapib underscores the critical importance of evaluating the overall safety profile of a drug, as its off-target effects led to increased adverse outcomes.[6][8]

Methodologies for Assessing Lipid-Modifying Effects: A Guide to Experimental Protocols

Accurate and standardized measurement of lipid parameters is paramount in clinical trials evaluating lipid-modifying therapies. This section outlines the key experimental protocols used to assess the efficacy of CETP inhibitors.

Standard Lipid Panel Analysis

The standard lipid panel typically includes the measurement of total cholesterol, HDL-C, and triglycerides. LDL-C is often a calculated value.

Step-by-Step Protocol for a Standard Lipid Panel:

  • Sample Collection: Collect a blood sample from the patient, typically after a 9-12 hour fast to minimize the impact of dietary triglycerides.[21] Serum or plasma can be used.

  • Sample Processing: Centrifuge the blood sample to separate the serum or plasma from the blood cells.

  • Total Cholesterol Measurement: Use an enzymatic, colorimetric assay. Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing a colored product that is measured spectrophotometrically.

  • HDL-C Measurement: Precipitate ApoB-containing lipoproteins (VLDL and LDL) from the sample. The cholesterol remaining in the supernatant, which is the HDL-C, is then measured using the same enzymatic method as for total cholesterol.

  • Triglyceride Measurement: Use an enzymatic assay where triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then measured through a series of enzymatic reactions that produce a colored or fluorescent product.

  • LDL-C Calculation (Friedewald Equation): When triglyceride levels are below 400 mg/dL, LDL-C can be estimated using the Friedewald formula:

    • LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for results in mg/dL)[22][23][24]

    • Causality: This equation is based on the assumption that in a fasting state, the cholesterol content of VLDL is approximately one-fifth of the triglyceride concentration.[22]

Lipid_Panel_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Patient_Fasting Patient Fasting (9-12h) Blood_Draw Blood Draw (Serum/Plasma) Patient_Fasting->Blood_Draw Centrifugation Centrifugation Blood_Draw->Centrifugation TC_Assay Total Cholesterol Assay (Enzymatic, Colorimetric) Centrifugation->TC_Assay HDL_Assay HDL-C Assay (Precipitation + Enzymatic) Centrifugation->HDL_Assay TG_Assay Triglyceride Assay (Enzymatic) Centrifugation->TG_Assay LDL_Calculation LDL-C Calculation (Friedewald Equation) TC_Assay->LDL_Calculation HDL_Assay->LDL_Calculation TG_Assay->LDL_Calculation Results Lipid Panel Results LDL_Calculation->Results caption Standard Lipid Panel Workflow.

Caption: Standard Lipid Panel Workflow.

Beta-Quantification: The Gold Standard for LDL-C Measurement

For more accurate LDL-C determination, especially in individuals with high triglycerides or certain dyslipidemias, the beta-quantification method is the reference standard.[22][25][26]

Step-by-Step Protocol for Beta-Quantification:

  • Ultracentrifugation: A serum or plasma sample is subjected to ultracentrifugation at a density of 1.006 g/mL. This separates the VLDL (which floats) from the LDL and HDL (which sediment).

  • VLDL-C Measurement: The cholesterol content of the VLDL fraction (the supernatant) is measured enzymatically.

  • LDL and HDL Fraction Analysis: The infranatant, containing LDL and HDL, is collected.

  • ApoB-containing Lipoprotein Precipitation: A precipitating agent (e.g., heparin-manganese chloride) is added to a separate aliquot of the infranatant to precipitate the LDL.

  • HDL-C Measurement: The sample is centrifuged, and the cholesterol in the supernatant, which represents HDL-C, is measured enzymatically.

  • LDL-C Calculation: LDL-C is calculated by subtracting the HDL-C from the total cholesterol in the infranatant (LDL + HDL fraction).

    • Causality: This multi-step process physically separates the lipoprotein fractions, allowing for a direct and more accurate measurement of the cholesterol content in each, thereby avoiding the assumptions inherent in the Friedewald equation.

Beta_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_uc Ultracentrifugation (d=1.006 g/mL) cluster_measurement Cholesterol Measurement cluster_calculation LDL-C Calculation Serum_Sample Serum/Plasma Sample Ultracentrifugation Ultracentrifugation Serum_Sample->Ultracentrifugation VLDL_Fraction VLDL Fraction (Supernatant) Ultracentrifugation->VLDL_Fraction LDL_HDL_Fraction LDL + HDL Fraction (Infranatant) Ultracentrifugation->LDL_HDL_Fraction VLDL_C_Assay Measure VLDL-C (Enzymatic) VLDL_Fraction->VLDL_C_Assay Precipitation Precipitate LDL LDL_HDL_Fraction->Precipitation LDL_C_Calculation LDL-C = (LDL+HDL)-C - HDL-C LDL_HDL_Fraction->LDL_C_Calculation HDL_C_Assay Measure HDL-C (Enzymatic) Precipitation->HDL_C_Assay HDL_C_Assay->LDL_C_Calculation Final_LDL_C Accurate LDL-C Value LDL_C_Calculation->Final_LDL_C caption Beta-Quantification Workflow for LDL-C.

Caption: Beta-Quantification Workflow for LDL-C.

Future Directions and Concluding Remarks

The journey of CETP inhibitors has been a testament to the iterative nature of drug development. The initial focus on raising HDL-C has evolved into a more nuanced understanding that the primary cardiovascular benefit of this class of drugs likely stems from their robust LDL-C and ApoB-lowering capabilities.[1] Novel agents like obicetrapib are showing great promise in clinical trials, with favorable lipid-modifying effects and a good safety profile.

For researchers and drug development professionals, the continued investigation of CETP inhibitors offers several exciting avenues:

  • Long-term Cardiovascular Outcome Trials: The ultimate validation of novel CETP inhibitors will come from large-scale, long-term cardiovascular outcome trials.

  • Combination Therapies: Exploring the synergistic effects of CETP inhibitors with other lipid-lowering therapies, such as statins and PCSK9 inhibitors, is a key area of research.

  • Patient Subgroup Analysis: Identifying specific patient populations who may derive the greatest benefit from CETP inhibition is crucial for personalized medicine.

  • Beyond Lipid Lowering: Investigating the potential pleiotropic effects of CETP inhibitors on inflammation, endothelial function, and other markers of cardiovascular risk.

References

  • Impact of Obicetrapib on Major Adverse Cardiovascular Events in High-Risk Patients. NewAmsterdam Pharma. [Link]

  • Obicetrapib Treats Hypercholesterolemia, Phase 3 Trial Results Suggest. HCPLive. [Link]

  • Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. MDPI. [Link]

  • NewAmsterdam Pharma Announces Positive Topline Data from Pivotal Phase 3 BROADWAY Clinical Trial Evaluating Obicetrapib in Patients with Atherosclerotic Cardiovascular Disease and/or Heterozygous Familial Hypercholesterolemia. GlobeNewswire. [Link]

  • The Trials and Tribulations of CETP Inhibitors. PMC - NIH. [Link]

  • REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification. REVEAL Trial. [Link]

  • Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes. American College of Cardiology. [Link]

  • Obicetrapib linked to substantial reductions in LDL cholesterol for high-risk heart patients. Cardiovascular Business. [Link]

  • Effects of dalcetrapib in patients with a recent acute coronary syndrome. SAHMRI. [Link]

  • Lipid Luminations: CETP Inhibitors: Where Are They Now?. American College of Cardiology. [Link]

  • Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)-A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics. PubMed. [Link]

  • Association of high-density lipoprotein particle concentration with cardiovascular risk following acute coronary syndrome: A case-cohort analysis of the dal-Outcomes trial. PubMed. [Link]

  • Pharmacogenetics-guided dalcetrapib therapy after an acute coronary syndrome: the dal-GenE trial. European Heart Journal. [Link]

  • Phase 3 Study Results of Obicetrapib on Alzheimer Disease Biomarker Progression. NeurologyLive. [Link]

  • Best practice for LDL-cholesterol: when and how to calculate. Journal of Clinical Pathology. [Link]

  • Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity. PMC - NIH. [Link]

  • Could This Heart Health Med Prevent Alzheimer's Instead?. StayCurious Metabolism. [Link]

  • LDL cholesterol performance of beta quantification reference measurement procedure. PMC - NIH. [Link]

  • The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins. PMC - NIH. [Link]

  • Lessons learned from the Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events (ILLUMINATE) trial. PubMed. [Link]

  • Study Details | NCT01252953 | REVEAL: Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification. ClinicalTrials.gov. [Link]

  • Laboratory evaluation of lipid parameters in clinical practice. PMC - NIH. [Link]

  • Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy. PMC - NIH. [Link]

  • Structure-based mechanism and inhibition of cholesteryl ester transfer protein. PMC. [Link]

  • A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - dal-OUTCOMES. American College of Cardiology. [Link]

  • CETP Activity: A Link between Lipid Metabolism and Coagulation System. PMC - NIH. [Link]

  • Effect of CETP inhibition with evacetrapib in patients with diabetes mellitus enrolled in the ACCELERATE trial. Heart. [Link]

  • Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics. PMC - NIH. [Link]

  • LDL Calculated. MDCalc. [Link]

  • Effects of dalcetrapib in patients with a recent acute coronary syndrome. PubMed. [Link]

  • The new lipid panel playbook. myadlm.org. [Link]

  • Simplified schematic representation of the effects of CETP inhibition... ResearchGate. [Link]

  • Details : CYC_II_L_I_RMP_05 - CDC beta-quantification reference method for LDL cholesterol in serum, (extension of CDC HDL cholesterol method). JCTLM Database. [Link]

  • ILLUMINATE Sheds More Light. Circulation - American Heart Association Journals. [Link]

  • LIPID PROFILE TESTING TECHNICAL PROCEDURES. Get a professor. [Link]

  • Cholesteryl ester transfer protein (CETP) inhibitors. The British Journal of Cardiology. [Link]

  • Torcetrapib torpedoed: Increased risk of mortality, cardiovascular events ends development. theheart.org. [Link]

  • LDL cholesterol performance of beta quantification reference measurement procedure. CDC Stacks. [Link]

  • A modified formula for calculating low-density lipoprotein cholesterol values. PMC - NIH. [Link]

  • Abstract 20280: Impact of the Cholesteryl Ester Transfer Protein Inhibitor Evacetrapib on Cholesterol Efflux Capacity in High Risk Patients Within the ACCELERATE Trial. Circulation. [Link]

  • Low-Density Lipoprotein (LDL) Cholesterol, Beta-Quantification, Serum. Mayo Clinic Laboratories. [Link]

  • Role of CETP in lipid metabolism. CETP mediates the transfer of... ResearchGate. [Link]

  • ESC 2017: REVEAL - modest beneficial effects with anacetrapib. The British Journal of Cardiology. [Link]

  • Lipid Panel Test. Testing.com. [Link]

  • Recommendations for the testing and reporting of lipids in clinical diagnostic laboratories within the Republic of Ireland. Association of Clinical Biochemists in Ireland. [Link]

  • Cholesteryl ester transfer protein and its inhibitors. PMC - NIH. [Link]

  • New Equation for Low-Density Lipoprotein Cholesterol Calculation at Stanford Health Care. Stanford Medicine Clinical Laboratory. [Link]

  • Friedewald Equation for Calculation of LDL Cholesterol. YouTube. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of BMS-795311 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of investigational compounds like BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, is a critical aspect of our laboratory operations that demands meticulous attention to detail and unwavering adherence to established safety protocols.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of BMS-795311, ensuring the protection of our personnel, our facilities, and the environment.

I. Hazard Assessment and Waste Characterization

The foundational step in the proper disposal of any chemical is a thorough hazard assessment. In the absence of a specific SDS for BMS-795311, a conservative approach is mandated. The chemical should be presumed to have potential hazards, and all handling and disposal procedures should reflect this assumption.

Key Actions:

  • Assume Hazard: Treat BMS-795311 as a hazardous chemical. This includes considering potential toxicity, reactivity, corrosivity, and flammability.

  • Consult Institutional Chemical Hygiene Plan: Your institution's Chemical Hygiene Plan (CHP) is a critical resource that outlines specific procedures for handling and disposing of hazardous chemicals in your laboratories.[3]

  • Waste Identification: All waste containing BMS-795311, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as hazardous waste.

II. Segregation and Collection of BMS-795311 Waste

Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.

Experimental Protocol for Waste Collection:

  • Select Appropriate Waste Containers: Use only designated, leak-proof, and chemically compatible hazardous waste containers. The container material should be inert to BMS-795311 and any solvents used.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "BMS-795311," and the approximate concentration and quantity. All labels on incoming chemical containers must not be removed or defaced.[4][5]

  • Waste Segregation:

    • Collect all solid waste contaminated with BMS-795311 (e.g., weighing papers, contaminated gloves, bench paper) in a designated solid hazardous waste container.

    • Collect all liquid waste containing BMS-795311 (e.g., unused solutions, solvent rinses) in a designated liquid hazardous waste container.

    • Never mix incompatible waste streams.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[6]

III. Storage of Hazardous Waste

The temporary storage of hazardous waste prior to its removal from the laboratory must be managed in a safe and compliant manner.

Storage Guidelines:

  • Designated Storage Area: Store sealed waste containers in a designated, well-ventilated secondary containment area.[7] This area should be away from general laboratory traffic and incompatible materials.

  • Regular Inspection: Regularly inspect waste containers for any signs of leakage, corrosion, or deterioration.

IV. Disposal Procedures

The final disposal of hazardous waste is a regulated process that must be handled by qualified personnel and licensed contractors.

Step-by-Step Disposal Workflow:

  • Contact Environmental Health and Safety (EHS): Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.[7]

  • Documentation: Complete all required hazardous waste manifests and other documentation as required by your institution and regulatory agencies. This documentation is a critical part of the "cradle-to-grave" hazardous waste management system.[8][9]

  • Waste Pickup: Follow your institution's specific procedures for scheduling and preparing for a hazardous waste pickup.

Data Presentation

Table 1: Key Parameters for Hazardous Waste Handling

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion.[6]
Waste Container Labeling Clearly label with "Hazardous Waste," chemical name, and associated hazards.Ensures proper identification and safe handling.[5]
Storage Location Designated, well-ventilated, and in secondary containment.Minimizes the risk of spills and exposure.[7]
Regulatory Compliance Adhere to all local, state, and federal regulations.Ensures legal and safe disposal of hazardous materials.

Visualizations

Diagram 1: BMS-795311 Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A BMS-795311 Waste Generated B Select & Label Appropriate Waste Container A->B Step 1 C Segregate Solid & Liquid Waste B->C Step 2 D Store in Designated Secondary Containment Area C->D Step 3 E Regularly Inspect Container D->E Ongoing F Contact EHS for Pickup E->F When Ready G Complete Waste Manifest F->G As Instructed H Licensed Contractor Disposal G->H Final Step

Caption: Decision workflow for the proper disposal of BMS-795311.

References

  • MedchemExpress. (n.d.). BMS-795311 | CETP Inhibitor.
  • Tocris Bioscience. (n.d.). BMS 795311.
  • Benchchem. (n.d.). Proper Disposal Procedures for BMS-8: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). BMS.
  • Bristol Myers Squibb. (2023). Global position statement on pharmaceuticals in the environment (PiE).
  • Bristol Myers Squibb. (n.d.). The Bristol Myers Squibb Safety Data Sheet (SDS) Locator.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
  • University of Wisconsin-Milwaukee. (n.d.). Biohazard Safety and Waste Disposal in the BMS Labs [SAFE 3.0].
  • Absorbents Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • University of Wisconsin-Milwaukee. (n.d.). BMS Labs Biosafety Manual [SAFE 8.0].
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of BMS-986120.
  • Benchchem. (n.d.). Proper Disposal of BMS-986144: A Guide for Laboratory Professionals.

Sources

Personal protective equipment for handling BMS-795311

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling BMS-795311 (Potent CETP Inhibitor)

Executive Summary & Risk Stratification

Compound Identity: BMS-795311 Mechanism of Action: Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor (IC50 = 4 nM) [1].[1] Physical State: Solid / Powder (Molecular Weight: 671.52 g/mol ).

Risk Assessment Logic: BMS-795311 exhibits nanomolar potency (IC50: 4 nM).[1] In pharmaceutical safety, compounds with single-digit nanomolar activity are treated as High Potency Active Pharmaceutical Ingredients (HPAPIs) until full toxicological data proves otherwise. The primary risk is not acute lethality, but rather cumulative pharmacological effects on lipid metabolism and potential off-target cardiovascular modulation, a known risk vector for the CETP inhibitor class [2].

Occupational Exposure Band (OEB) Assignment: Based on the "Precautionary Principle," this compound is assigned OEB 4 (Control Band 4) .

  • Target OEL: < 1 µg/m³ (8-hour TWA).

  • Containment Strategy: Closed systems or containment at source (Isolator or Class II BSC).

The PPE Shield: Barrier Integrity Protocols

For OEB 4 compounds, PPE is the secondary line of defense; engineering controls (Fume Hood/BSC) are primary. However, PPE provides the critical "fail-safe."

PPE Selection Matrix
Protection ZoneEquipment StandardRationale & Causality
Respiratory N95 (Minimum) or P100/PAPR Particulate Defense: BMS-795311 is a solid. Nanomolar potency means invisible dust specks are pharmacologically active. If handling outside a sealed isolator, a P100 is required to achieve 99.97% filtration efficiency.
Dermal (Hand) Double Nitrile Gloves (min 5 mil thickness)Permeation Lag: Double gloving creates a colored breach indicator system. The outer glove absorbs the initial chemical load; the inner glove protects the skin during doffing.
Dermal (Body) Tyvek® Lab Coat/Coverall (Disposable)Static & Retention: Cotton coats trap potent dust in fibers, carrying contamination out of the lab. Tyvek is non-porous and anti-static, preventing "dust cling."
Ocular Chemical Splash Goggles Mucosal Entry: Standard safety glasses have gaps. Goggles seal the orbital area against airborne dust migration and accidental splashes during solubilization.

Operational Workflow: The "Zero-Exposure" Protocol

Objective: Solubilize BMS-795311 (typically in DMSO) without releasing particulate matter.

Phase 1: Preparation (The Static Check)
  • Context: Fluorinated compounds (BMS-795311 has 10 fluorine atoms) are often highly static-prone. Static charge causes powder to "jump," leading to invisible contamination.

  • Step 1: Activate an Ionizing Bar or Polonium anti-static strip inside the balance enclosure 30 seconds prior to weighing.

  • Step 2: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture any micro-spills.

Phase 2: Weighing & Solubilization
  • Step 1: Tare the vial with the cap on.

  • Step 2: Open the stock container only inside the Biosafety Cabinet (BSC) or Vented Balance Enclosure .

  • Step 3: Transfer solid using a disposable anti-static spatula. Do not pour.

  • Step 4: Recap the vial immediately. Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the balance.

  • Step 5: Add solvent (DMSO/Ethanol) via syringe through a septum cap if possible, or carefully pipette down the side of the vial to avoid aerosolizing the powder.

Phase 3: Decontamination (The "Roll" Technique)
  • Step 1: Do not spray the spill area directly (this spreads dust).

  • Step 2: Cover the area with wet paper towels (10% Bleach or detergent).

  • Step 3: Wipe from the outside in, rolling the towel to trap the contaminant inside the fold.

Visualizing the Safety Logic

Diagram 1: Risk Assessment & PPE Decision Tree

This logic flow determines the safety tier based on the compound's specific potency (IC50 = 4 nM).

RiskAssessment Compound BMS-795311 (CETP Inhibitor) Potency Potency Check IC50 = 4 nM Compound->Potency Analyze Activity Band Assign Control Band OEB 4 (High Potency) Potency->Band < 100 nM EngControl Primary Barrier: Class II BSC / Isolator Band->EngControl Required PPE Secondary Barrier: PPE Protocol Band->PPE Required Resp Respiratory: N95/P100 PPE->Resp Dermal Dermal: Double Nitrile + Tyvek PPE->Dermal

Caption: Logic flow for assigning OEB 4 status to BMS-795311 based on nanomolar potency, dictating the engineering and PPE requirements.

Diagram 2: Safe Handling Workflow (Weighing)

This diagram illustrates the critical "Static Control" loop often missed in standard protocols.

HandlingFlow Start Start: Solid Handling Static Neutralize Static (Ionizer/Polonium Strip) Start->Static Critical Step Weigh Weigh inside Vented Enclosure Static->Weigh Prevent Aerosol Clean Decon Vial Exterior (Methanol Wipe) Weigh->Clean Before Removal Solubilize Add Solvent (DMSO) Clean->Solubilize Waste Disposal: Solid Waste Bin Solubilize->Waste Contaminated Wipes

Caption: Operational workflow emphasizing static neutralization to prevent particulate dispersion of the fluorinated compound.

Emergency & Disposal Protocols

Spill Management (Dry Powder):

  • Evacuate: Clear the immediate area of personnel.

  • Wait: Allow 15 minutes for aerosols to settle.

  • Don PPE: Full Tyvek suit, double gloves, and P100 respirator.

  • Cover: Gently cover powder with paper towels dampened with water (to prevent dust generation). Do not pour water directly on the powder.

  • Collect: Scoop up wet slurry/towels into a dedicated hazardous waste bag.

Disposal (RCRA Compliance):

  • Classification: As a potent bioactive agent, BMS-795311 waste must be treated as P-Listed equivalent (acutely toxic) unless tested otherwise.

  • Method: High-temperature incineration is the only acceptable disposal method to ensure thermal destruction of the fluorinated core.

  • Labeling: "High Potency Pharmaceutical Waste - Incinerate Only."

References

  • Tall, A. R., & Rader, D. J. (2010). CETP Inhibitors for Dyslipidemia. New England Journal of Medicine. (Contextualizing class-wide risks of CETP inhibitors).
  • Occupational Safety and Health Administration (OSHA). (2016).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeBridge Consultants. (n.d.). Potent Compound Safety: The Control Banding Approach. (Industry standard for assigning OEB levels to novel compounds).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.